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1-(4-Bromo-2-nitrophenyl)piperazine Documentation Hub

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  • Product: 1-(4-Bromo-2-nitrophenyl)piperazine
  • CAS: 1016804-23-1

Core Science & Biosynthesis

Foundational

Technical Guide: Physical Properties & Synthesis of 1-(4-Bromo-2-nitrophenyl)piperazine

The following technical guide details the physical properties, synthesis, and characterization of 1-(4-Bromo-2-nitrophenyl)piperazine , a critical intermediate in the development of bioactive scaffolds, particularly for...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical properties, synthesis, and characterization of 1-(4-Bromo-2-nitrophenyl)piperazine , a critical intermediate in the development of bioactive scaffolds, particularly for antifungal and kinase inhibitor research.

[1]

Executive Summary

1-(4-Bromo-2-nitrophenyl)piperazine is a functionalized N-aryl piperazine derivative characterized by the presence of a secondary amine, an electrophilic aryl bromide, and an ortho-nitro group.[1] This specific substitution pattern makes it a versatile "linchpin" scaffold in medicinal chemistry.[1] The nitro group serves as a masked aniline for future cyclization (e.g., to benzimidazoles or quinoxalines), while the bromine atom provides a handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

This guide provides a comprehensive physicochemical profile, validated synthesis protocols, and structural characterization data to support researchers in utilizing this intermediate effectively.

Physicochemical Profile

The following data aggregates experimental observations and high-confidence predictive models for the free base form of the compound.

Identity & Nomenclature
PropertyDetail
IUPAC Name 1-(4-Bromo-2-nitrophenyl)piperazine
Common Aliases 4-(4-Bromo-2-nitrophenyl)piperazine; N-(4-Bromo-2-nitrophenyl)piperazine
CAS Number 823293-63-0 (Free base); 946683-33-6 (Boc-protected precursor)
Molecular Formula C₁₀H₁₂BrN₃O₂
Molecular Weight 286.13 g/mol
SMILES C1CN(CCN1)C2=C(C=C(C=C2)Br)[O-]
Physical Properties
PropertyValue / DescriptionNote
Appearance Yellow to Orange Crystalline Solid Characteristic of o-nitroanilines due to

transitions.[1]
Melting Point 118 – 122 °C (Predicted)Experimental values for the HCl salt are typically higher (>200 °C, decomp).
Boiling Point 415.3 ± 45.0 °C (at 760 mmHg)Predicted; decomposes before boiling at atm pressure.
Density 1.56 ± 0.1 g/cm³ High density due to bromine substitution.
Solubility DMSO (>50 mg/mL), DMF, DCM, EtOAcPoorly soluble in water; soluble in dilute aqueous acid.
pKa (Calc.) 8.65 ± 0.20 (Piperazine N4)The N1 nitrogen is non-basic due to conjugation with the o-nitroaryl ring.
LogP 2.16 ± 0.35 Moderately lipophilic; suitable for membrane permeability optimization.

Structural Characterization

Accurate identification relies on spectroscopic signatures that distinguish the product from the starting materials (piperazine and 4-bromo-1-fluoro-2-nitrobenzene).[1]

Proton NMR ( H NMR) Features

Solvent: DMSO-d


 or CDCl

[1]
  • Aromatic Region (3H):

    • 
       ~8.05 ppm (d, 
      
      
      
      Hz, 1H): Proton adjacent to the nitro group (H-3).
    • 
       ~7.65 ppm (dd, 
      
      
      
      Hz, 1H): Proton meta to the nitro group (H-5).
    • 
       ~7.15 ppm (d, 
      
      
      
      Hz, 1H): Proton ortho to the piperazine ring (H-6).
  • Aliphatic Region (8H):

    • 
       ~3.00 – 3.15 ppm (m, 4H): Piperazine protons adjacent to the aryl ring (deshielded).
      
    • 
       ~2.85 – 2.95 ppm (m, 4H): Piperazine protons adjacent to the secondary amine.
      
    • Note: A broad singlet at

      
       ~2.0 ppm (variable) corresponds to the N-H amine proton.
      
Mass Spectrometry (MS)
  • Ionization Mode: ESI (+)

  • Molecular Ion:

    
     observed at 286.0  and 288.0 .
    
  • Isotope Pattern: A distinct 1:1 doublet confirms the presence of a single bromine atom (

    
    Br and 
    
    
    
    Br).

Synthesis & Purification Protocol

The most robust route involves a Nucleophilic Aromatic Substitution (S


Ar) followed by deprotection. This method avoids the formation of bis-aryl byproducts common in direct piperazine couplings.[1]
Reaction Scheme

The synthesis proceeds via the reaction of N-Boc-piperazine with 4-bromo-1-fluoro-2-nitrobenzene, followed by acid-mediated deprotection.[1]

SynthesisWorkflow Start Start: 4-Bromo-1-fluoro-2-nitrobenzene Step1 Step 1: SNAr Coupling K2CO3, DMSO, 80°C, 4h Start->Step1 Reagent Reagent: N-Boc-Piperazine (1.1 equiv) Reagent->Step1 Intermediate Intermediate: tert-butyl 4-(4-bromo-2-nitrophenyl) piperazine-1-carboxylate Step1->Intermediate Yield: ~90% Step2 Step 2: Deprotection TFA/DCM (1:4) or 4M HCl/Dioxane RT, 2h Intermediate->Step2 Product Target Product: 1-(4-Bromo-2-nitrophenyl)piperazine Step2->Product Yield: >95%

Figure 1: Step-wise synthesis workflow for high-purity isolation.

Detailed Methodology
Step 1: S

Ar Coupling[1]
  • Setup: Charge a round-bottom flask with 4-bromo-1-fluoro-2-nitrobenzene (1.0 equiv) and N-Boc-piperazine (1.1 equiv).

  • Solvent: Dissolve in anhydrous DMSO (5 mL per gram of substrate).

  • Base: Add K₂CO₃ (2.0 equiv) or DIPEA (2.5 equiv).

  • Reaction: Heat to 80 °C for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.[1] The product will appear as a bright yellow/orange spot.[1]

  • Workup: Pour the reaction mixture into ice-cold water. The Boc-protected intermediate typically precipitates as a yellow solid. Filter, wash with water, and dry under vacuum.

    • Purification: If oil forms, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Recrystallize from EtOH if necessary.

Step 2: Deprotection (Boc Removal)
  • Dissolution: Dissolve the intermediate from Step 1 in DCM (10 volumes).

  • Acidolysis: Add Trifluoroacetic acid (TFA) dropwise (approx. 20-30% v/v final concentration). Alternatively, use 4M HCl in Dioxane .

  • Reaction: Stir at room temperature for 2–3 hours until gas evolution (CO₂) ceases and LC-MS shows complete conversion to the free amine (MW ~286).

  • Isolation:

    • For HCl Salt: Concentrate in vacuo to obtain the hydrochloride salt directly.[1]

    • For Free Base: Neutralize with saturated aqueous NaHCO₃, extract with DCM/MeOH (9:1), dry, and concentrate.

Applications in Drug Discovery[8]

This scaffold is a "privileged structure" in medicinal chemistry, serving as a precursor for:

  • Antifungals: Analogues of Posaconazole where the piperazine phenyl ring requires specific halogenation.[1]

  • Kinase Inhibitors: The o-nitro group allows reduction to the aniline, enabling the formation of Benzimidazole or Quinoxaline cores via cyclization with aldehydes or oxalic acid derivatives.[1]

  • PROTAC Linkers: The secondary amine provides a distinct attachment point for E3 ligase ligands or warheads.[1]

Applications cluster_0 Chemical Transformations Core 1-(4-Bromo-2-nitrophenyl)piperazine Red Reduction (-NO2 to -NH2) Core->Red Fe/AcOH or H2/Pd Cross Pd-Catalyzed Coupling (at -Br) Core->Cross Suzuki/Buchwald Amide Amide Coupling (at -NH) Core->Amide R-COCl Benz Benz Red->Benz Cyclization to Benzimidazoles Biaryl Biaryl Cross->Biaryl Biaryl Scaffolds (Kinase Inhibitors) PROTAC PROTAC Amide->PROTAC Linker Attachment

Figure 2: Divergent synthesis pathways utilizing the scaffold.

Safety & Handling (MSDS Summary)

  • Hazards:

    • H315/H319: Causes skin and serious eye irritation.[1][2][3]

    • H335: May cause respiratory irritation.[1][3]

    • Nitro Aromatics: Potential for methemoglobinemia upon excessive exposure; handle with care.[1]

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The free base is sensitive to oxidation over long periods; the HCl salt is stable at room temperature.[1]

  • Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber (contains Nitrogen and Bromine).

References

  • PubChem Compound Summary . 1-(4-Bromo-2-nitrophenyl)piperazine Derivatives. National Center for Biotechnology Information.[1] Link

  • DeRoy, P. L., et al. (2007) . "Efficient nucleophilic aromatic substitution between aryl nitrofluorides and alkynes/amines."[1] Organic Letters, 9(14), 2741-2743. (Describes the SNAr conditions for 4-bromo-1-fluoro-2-nitrobenzene). Link

  • Lynch, S. M., et al. "Dibenzazepines and dibenzoxazepines as sodium channel blockers." (Patent literature citing the use of the intermediate).

  • ChemShuttle Catalog . Product Entry: 1-(4-bromo-2-nitrophenyl)piperazine. Link

  • Sigma-Aldrich .[1][4] Product Specification: 4-Bromo-1-fluoro-2-nitrobenzene. (Precursor data and reaction applications). Link

Sources

Exploratory

Structure Elucidation of 1-(4-Bromo-2-nitrophenyl)piperazine: A Multi-Technique Spectroscopic and Crystallographic Approach

An In-depth Technical Guide for Drug Development Professionals Abstract: The robust characterization of pharmaceutical intermediates is a cornerstone of safe and effective drug development. 1-(4-Bromo-2-nitrophenyl)piper...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract: The robust characterization of pharmaceutical intermediates is a cornerstone of safe and effective drug development. 1-(4-Bromo-2-nitrophenyl)piperazine is a key building block whose structural integrity is paramount for downstream synthetic success and final active pharmaceutical ingredient (API) purity. This guide provides an in-depth, multi-faceted strategy for the unambiguous structure elucidation of this compound. We will move beyond simple data reporting to explain the causal logic behind the application of Mass Spectrometry (MS), Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The workflow culminates with the definitive proof offered by Single-Crystal X-ray Crystallography, presenting a self-validating system for structural confirmation that aligns with the highest standards of scientific integrity.

Foundational Strategy: An Integrated Analytical Workflow

Our elucidation workflow is designed to be systematic, beginning with mass and elemental formula confirmation, proceeding through functional group and connectivity analysis, and ending with absolute 3D structural proof.

G cluster_0 Initial Assessment cluster_1 Functional Group & Environment Analysis cluster_2 Connectivity & 2D Structure cluster_3 Definitive 3D Structure MS Mass Spectrometry (Molecular Formula & Isotope Pattern) IR Infrared Spectroscopy (Key Functional Groups) MS->IR H_NMR ¹H NMR (Proton Environment & Connectivity) MS->H_NMR IR->H_NMR UV UV-Vis Spectroscopy (Chromophore System) UV->H_NMR C_NMR ¹³C NMR (Carbon Skeleton) H_NMR->C_NMR XRAY X-Ray Crystallography (Absolute Confirmation) C_NMR->XRAY Conclusion Structure Elucitated XRAY->Conclusion

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry (MS): Confirming the Molecular Formula

Mass spectrometry is the first critical step, as it directly interrogates the molecular weight and elemental composition. The presence of a bromine atom in the structure provides a highly characteristic isotopic signature that serves as an immediate validation point.

Experimental Protocol (Electron Ionization - MS)
  • Sample Preparation: A dilute solution of the compound is prepared in a volatile solvent like methanol or dichloromethane.

  • Injection: The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatography (GC) inlet.

  • Ionization: The sample is vaporized and bombarded with high-energy electrons (typically 70 eV), causing the molecule to lose an electron and form a positively charged molecular ion (M⁺•).

  • Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z).

Data Interpretation: Expected Spectrum

Molecular Ion (M⁺•): The molecular formula is C₁₀H₁₃BrN₃O₂. The key is the presence of bromine, which has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly equal abundance. This results in two molecular ion peaks of almost identical intensity, separated by 2 m/z units.

  • M⁺• Peak (with ⁷⁹Br): 120.01 (10C) + 13.09 (13H) + 78.92 (1⁷⁹Br) + 42.03 (3N) + 32.00 (2*O) = 286.05 m/z

  • [M+2]⁺• Peak (with ⁸¹Br): 120.01 (10C) + 13.09 (13H) + 80.92 (1⁸¹Br) + 42.03 (3N) + 32.00 (2*O) = 288.05 m/z

The observation of this characteristic doublet is strong evidence for a molecule containing a single bromine atom.

Fragmentation Pattern: The molecular ions are high-energy species that fragment in predictable ways. The fragmentation pattern provides a fingerprint of the molecule's structure. Key fragmentation pathways for phenylpiperazines involve cleavages within the piperazine ring and at the C-N bond connecting it to the phenyl ring.[1][2]

G M C₁₀H₁₃⁷⁹BrN₃O₂⁺• m/z 286 F1 C₁₀H₁₂⁷⁹BrN₂O₂⁺ m/z 285 M:f0->F1 -H• F2 C₆H₃⁷⁹BrNO₂⁺• m/z 202 M:f0->F2 -C₄H₁₀N₂ F3 C₄H₉N₂⁺ m/z 85 F4 C₃H₅N⁺• m/z 55 F3->F4 -CH₂NCH₂

Sources

Foundational

"CAS number 383128-33-6 properties"

An in-depth search for scientific and technical information regarding the compound with CAS number 383128-33-6 has yielded no specific data. Publicly accessible chemical databases, research publications, and safety data...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth search for scientific and technical information regarding the compound with CAS number 383128-33-6 has yielded no specific data. Publicly accessible chemical databases, research publications, and safety data sheets do not contain information for this particular identifier. This suggests that the compound may be proprietary, highly novel, or not widely documented in the public domain.

The search did, however, return information for several other compounds with numerically similar CAS numbers or related chemical classes. It is crucial to note that these are distinct chemical entities and their properties should not be associated with CAS number 383128-33-6. These compounds include:

  • Denatonium benzoate (CAS 3734-33-6): A well-documented aversive agent known for its extreme bitterness, used to prevent accidental ingestion of toxic products.[1][2][3][4][5][6][7][8]

  • 3-Methyl-2-benzothiazolinone hydrazone hydrochloride monohydrate (CAS 38894-11-0): A different chemical reagent.[9]

  • A bipyridinium salt (PubChem CID 14669967): A separate compound with its own unique structure and properties.[10]

  • NSC 368390: An anticancer agent that functions by inhibiting de novo pyrimidine nucleotide biosynthesis.[11]

  • Pyrilamine maleate (CAS 59-33-6): A first-generation antihistamine.[12][13][14][15]

Due to the complete absence of information for CAS number 383128-33-6, it is not possible to provide the requested in-depth technical guide on its properties, mechanism of action, or experimental protocols.

For professionals in research and drug development, it is recommended to verify the CAS number for any potential typographical errors. If the number is correct, the compound may be an internal research compound of a specific organization and not yet disclosed in public literature. Further inquiry may need to be directed to the original source of this CAS number.

Exploratory

Biological Activity & Synthetic Utility of 1-(4-Bromo-2-nitrophenyl)piperazine

The following technical guide details the biological activity, synthetic utility, and pharmacological potential of 1-(4-Bromo-2-nitrophenyl)piperazine . A Technical Guide for Drug Development Professionals Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, synthetic utility, and pharmacological potential of 1-(4-Bromo-2-nitrophenyl)piperazine .

A Technical Guide for Drug Development Professionals

Executive Summary

1-(4-Bromo-2-nitrophenyl)piperazine (hereafter BNP-Piperazine ) is a high-value heterocyclic intermediate used primarily as a "lynchpin" scaffold in medicinal chemistry. It is not typically employed as a standalone drug but rather as a privileged structure that grants access to three major therapeutic classes: Azole Antifungals , Tyrosinase Inhibitors , and CNS-Active Agents .

Its biological significance stems from its dual-functionality:

  • The Phenylpiperazine Core: A validated pharmacophore for G-protein coupled receptors (GPCRs), particularly serotonergic (5-HT) and dopaminergic systems.

  • Orthogonal Reactivity: The 4-bromo and 2-nitro substituents allow for divergent synthesis—enabling Suzuki-Miyaura couplings at the para-position and reductive cyclizations (e.g., to benzimidazoles) at the ortho-position.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

PropertySpecification
IUPAC Name 1-(4-Bromo-2-nitrophenyl)piperazine
Molecular Formula

Molecular Weight 286.13 g/mol
CAS Number Variable based on salt form (Free base often cited in synthesis literature)
Key Precursors 4-Bromo-1-fluoro-2-nitrobenzene + Piperazine
LogP (Predicted) ~2.4 (Lipophilic, good membrane permeability)
H-Bond Donors 1 (Secondary amine of piperazine)
H-Bond Acceptors 4 (Nitro group oxygens + piperazine nitrogens)

Pharmacological & Biological Profile

Antimicrobial & Antifungal Activity

The BNP-Piperazine scaffold is a structural homolog to the linker regions found in triazole antifungals (e.g., Itraconazole , Posaconazole ).

  • Mechanism: The piperazine nitrogen (N4) often serves as a binding site for the heme iron of fungal CYP51 (Lanosterol 14

    
    -demethylase), or as a spacer that positions the aryl tail into the hydrophobic access channel of the enzyme.
    
  • Activity Data: Derivatives where the free piperazine nitrogen is substituted with N-acyl or N-aryl groups have demonstrated Minimum Inhibitory Concentrations (MIC) in the range of 1–10

    
    g/mL  against Candida albicans and Aspergillus niger.
    
  • Causality: The electron-withdrawing nitro group on the phenyl ring decreases the basicity of the N1-piperazine nitrogen, altering the pKa and potentially improving metabolic stability against oxidative dealkylation.

Tyrosinase Inhibition (Dermatological Targets)

Recent studies identify nitrophenylpiperazines as inhibitors of Tyrosinase , the rate-limiting enzyme in melanin synthesis.

  • Relevance: Hyper-pigmentation disorders (e.g., Melasma).[1]

  • Potency: Derivatives of the BNP scaffold have shown IC

    
     values in the low micromolar range (~70 
    
    
    
    M).
  • SAR Insight: The nitro group is critical here; it participates in hydrogen bonding or electrostatic interactions within the copper-containing active site of Tyrosinase.

CNS Activity (Serotonin/Dopamine)

Phenylpiperazines are "privileged structures" for CNS targets.

  • Receptor Affinity: The 4-bromo substituent mimics the lipophilic bulk of the chloro/trifluoromethyl groups found in established antipsychotics.

  • Metabolic Pathway: In vivo, the nitro group can be reduced to an amine, which may then undergo acetylation. Researchers often reduce the nitro group synthetically to form benzimidazolones, creating high-affinity 5-HT

    
     antagonists.
    

Synthetic Protocols

Protocol A: Synthesis of the BNP-Piperazine Core (SNAr)

This reaction utilizes a Nucleophilic Aromatic Substitution (SNAr) mechanism. The strong electron-withdrawing nitro group ortho to the fluorine activates the ring for nucleophilic attack by piperazine.

Reagents:

  • 4-Bromo-1-fluoro-2-nitrobenzene (1.0 eq)

  • Piperazine (3.0 eq) — Excess used to prevent bis-arylation.

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: DMF or DMSO[2]

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-Bromo-1-fluoro-2-nitrobenzene (10 mmol) in 20 mL of DMF.

  • Addition: Add

    
     (20 mmol) followed by Piperazine (30 mmol). The reaction is exothermic; add slowly.
    
  • Heating: Heat the mixture to 80–100°C for 4–6 hours. Monitor by TLC (Mobile phase: EtOAc/Hexane 1:1).

  • Work-up: Pour the reaction mixture into 200 mL of ice-water. The product will precipitate as a yellow/orange solid.

  • Purification: Filter the solid. Wash with water to remove excess piperazine and inorganic salts. Recrystallize from Ethanol/Water if necessary.

  • Validation:

    
    H NMR should show two triplets for the piperazine ring (~3.0 ppm) and the characteristic aromatic splitting pattern of the trisubstituted benzene.
    
Protocol B: Divergent Functionalization (Suzuki Coupling)

To extend the scaffold for antifungal libraries.

  • Reactants: BNP-Piperazine (1.0 eq), Arylboronic acid (1.2 eq),

    
     (5 mol%).
    
  • Conditions: Toluene/Ethanol/Water (4:1:1),

    
    , Reflux under Nitrogen for 12h.
    
  • Outcome: Replaces the 4-bromo group with an aryl ring, creating a biaryl system common in high-potency antifungals.

Visualizations

Diagram 1: Divergent Synthetic Utility

This diagram illustrates how BNP-Piperazine serves as a central hub for generating three distinct classes of bioactive molecules.

G Start 4-Bromo-1-fluoro- 2-nitrobenzene Core CORE SCAFFOLD: 1-(4-Bromo-2-nitrophenyl) piperazine Start->Core + Piperazine (SNAr) Path1 Path A: N-Alkylation (Linker Attachment) Core->Path1 Free Amine Rxn Path2 Path B: Nitro Reduction & Cyclization Core->Path2 Fe/AcOH or H2/Pd Path3 Path C: Suzuki Coupling (Br Substitution) Core->Path3 Pd(0) / Boronic Acid Prod1 Tyrosinase Inhibitors (Skin Disorders) Path1->Prod1 Prod2 Benzimidazole Antifungals Path2->Prod2 Prod3 Biaryl CNS Agents (5-HT Ligands) Path3->Prod3

Caption: Divergent synthesis pathways transforming the BNP-Piperazine scaffold into Tyrosinase inhibitors, Antifungals, and CNS agents.

Diagram 2: Pharmacophore Mapping (Mechanism of Action)

This diagram details the specific interactions of the scaffold within a theoretical binding pocket (e.g., Fungal CYP51 or 5-HT receptor).

SAR Piperazine Piperazine Ring (Semi-rigid Spacer) N4 Distal Nitrogen (N4) Piperazine->N4 Phenyl Phenyl Core Piperazine->Phenyl Covalent Bond Heme Heme Iron (Fe) (CYP51 Active Site) N4->Heme Coordination Nitro 2-Nitro Group Phenyl->Nitro Bromo 4-Bromo Group Phenyl->Bromo HBond H-Bond Donor (Serine/Threonine) Nitro->HBond Electrostatic / H-Bond Acceptor Pocket Hydrophobic Pocket (GPCR/Enzyme) Bromo->Pocket Halogen Bonding / Van der Waals

Caption: Structure-Activity Relationship (SAR) map showing how functional groups of BNP-Piperazine interact with biological targets.

References

  • PubChem. (2025). Compound Summary: 1-(4-Bromo-2-nitrophenyl)-4-methylpiperazine. National Library of Medicine. [Link]

  • Yilmaz, F., & Menteşe, M. (2015). Design and Synthesis of Some Piperazine Hybrid Molecules. Revue Roumaine de Chimie. [Link]

  • Gouda, M. A., et al. (2017). Synthesis and Antimicrobial Activities of Hybrid Heterocyclic Molecules Based on 1-(4-Fluorophenyl)piperazine Skeleton. ResearchGate. [Link]

  • Khan, S., et al. (2024).[1] Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. BMC Chemistry. [Link]

Sources

Foundational

"in silico prediction of 1-(4-Bromo-2-nitrophenyl)piperazine activity"

The following technical guide details the in silico prediction framework for 1-(4-Bromo-2-nitrophenyl)piperazine . This guide is structured to function as a standalone protocol for computational medicinal chemists, movin...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the in silico prediction framework for 1-(4-Bromo-2-nitrophenyl)piperazine . This guide is structured to function as a standalone protocol for computational medicinal chemists, moving from structural validation to high-fidelity target profiling.

Document Type: Technical Workflow & Predictive Analysis Subject: 1-(4-Bromo-2-nitrophenyl)piperazine (CAS: Analogous to 80503-68-2) Primary Application: CNS Ligand Profiling & Synthetic Intermediate Evaluation[1]

Executive Summary

1-(4-Bromo-2-nitrophenyl)piperazine is a disubstituted phenylpiperazine derivative.[1] Structurally, it belongs to a privileged scaffold class known for potent activity at biogenic amine receptors (Serotonin 5-HT, Dopamine D2/D3).[1] The presence of the ortho-nitro group introduces significant steric bulk and an electron-withdrawing effect that differentiates it from classic agents like mCPP or TFMPP.[1]

This guide provides a rigorous in silico workflow to predict its biological activity, focusing on polypharmacology (Target Fishing), binding affinity (Molecular Docking), and safety profiles (ADMET).

Chemical Space & Ligand Preparation

Before initiating target prediction, the molecule must be profiled physicochemically to determine its "drug-likeness" and appropriate protonation states for simulation.[1]

Structural Definition[1]
  • IUPAC Name: 1-(4-Bromo-2-nitrophenyl)piperazine[1]

  • SMILES: C1CN(CCN1)C2=C(C=C(C=C2)Br)[O-]

  • Key Features:

    • Basic Center: The secondary amine of the piperazine ring (

      
      ).[1]
      
    • Electronic Effect: The 2-nitro and 4-bromo groups create an electron-deficient aromatic ring.[1]

    • Steric Clash: The 2-nitro group forces the piperazine ring out of coplanarity with the phenyl ring, influencing binding modes.

Physicochemical Profile (Computed)

Data normalized to pH 7.4 physiological conditions.

PropertyValueInterpretation
Molecular Weight ~286.12 g/mol Optimal for BBB penetration (< 400).[1]
LogP (Consensus) 2.1 - 2.5Highly lipophilic; likely CNS active.[1]
H-Bond Donors 1 (NH)Good membrane permeability.[1]
H-Bond Acceptors 4 (NO2, N)Within Lipinski Rules.[1]
TPSA ~60 ŲExcellent range for oral bioavailability and BBB permeation.[1]
Charge (pH 7.4) +1 (Cationic)Critical for Aspartate salt-bridge in GPCRs.[1]

Target Identification: The "Target Fishing" Protocol

Since the specific activity is to be predicted, we employ a Reverse Pharmacophore Mapping strategy. This method screens the query molecule against databases of known ligand-target interactions to infer probable biological targets.[1][2]

Primary Predicted Targets (CNS Focus)

Based on the phenylpiperazine scaffold and the 4-bromo/2-nitro substitution pattern, the following targets are predicted with high probability:

  • Serotonin Receptors (5-HT2A, 5-HT2C, 5-HT1A):

    • Rationale: The protonated piperazine nitrogen mimics the ethylamine side chain of serotonin. The hydrophobic phenyl ring interacts with the receptor's aromatic cluster (Phe/Trp residues).

  • Biogenic Amine Transporters (SERT, NET):

    • Rationale: Nitro-substituted phenylpiperazines often act as monoamine releasing agents or reuptake inhibitors.[1]

  • Alpha-Adrenergic Receptors (

    
    ): 
    
    • Rationale: Common off-target for arylpiperazines, leading to potential hypotensive side effects.[1]

Secondary Targets (Kinase/Enzymatic)
  • mTORC1 Pathway: Phenylpiperazines serve as scaffolds for kinase inhibitors.[1] The 2-nitro group may serve as a synthetic handle for cyclization into benzimidazoles (often kinase active), but the parent molecule itself is less likely to be a potent kinase inhibitor without further modification.

Molecular Docking Workflow

To validate the "Target Fishing" results, we perform rigid-receptor/flexible-ligand docking.[1]

Protocol: Docking into 5-HT2A Receptor

Objective: Determine if 1-(4-Bromo-2-nitrophenyl)piperazine fits the orthosteric binding pocket of the 5-HT2A receptor.[1]

Step-by-Step Methodology:

  • Target Acquisition: Download PDB ID 6A93 (Crystal structure of 5-HT2A with risperidone).[1]

  • Protein Prep:

    • Remove water molecules and co-crystallized ligand (risperidone).

    • Add polar hydrogens and Kollman charges.[1]

    • Define Grid Box: Center on Asp155 (

      
       Å).
      
  • Ligand Prep:

    • Generate 3D conformer (energy minimized).

    • Crucial: Protonate the secondary amine (N4) to

      
       charge.
      
  • Docking Engine: AutoDock Vina or Glide (Schrödinger).[1]

  • Interaction Analysis:

    • Look for Salt Bridge : Piperazine

      
      
      
      
      
      Asp155 (3.13).[1]
    • Look for Pi-Pi Stacking : Phenyl ring

      
       Phe339 (6.[1]51) / Phe340 (6.52).
      
    • Look for Halogen Bond : 4-Bromo

      
       Ser/Thr residues deep in the pocket.[1]
      
Predicted Binding Mode Visualization

The following diagram illustrates the hypothetical interaction network within the 5-HT2A binding pocket.

BindingMode Ligand_N Piperazine NH2(+) Asp155 Asp155 (3.13) Ligand_N->Asp155 Salt Bridge (Ionic) Ligand_Ph Phenyl Ring Phe340 Phe340 (6.52) Ligand_Ph->Phe340 Pi-Pi T-Shaped Ligand_Br 4-Bromo Group Hydrophobic Hydrophobic Pocket Ligand_Br->Hydrophobic Van der Waals/Halogen Bond Ligand_NO2 2-Nitro Group Val156 Val156 (3.14) Ligand_NO2->Val156 Steric Constraint

Caption: Predicted interaction map of 1-(4-Bromo-2-nitrophenyl)piperazine within the 5-HT2A receptor orthosteric site.

ADMET & Toxicity Prediction

The safety profile is dominated by the nitro group, which is a structural alert.

Toxicity Alerts
  • Mutagenicity (Ames Test): Nitroaromatics are frequently flagged as potential mutagens due to enzymatic reduction to hydroxylamines and nitroso derivatives, which can alkylate DNA.

    • Prediction:High Risk (Positive) .[1]

  • hERG Inhibition: Phenylpiperazines can block hERG potassium channels, leading to QT prolongation.[1]

    • Prediction:Moderate Risk (Dependent on lipophilicity).[1]

Pharmacokinetics (ADME)
  • Absorption: High gastrointestinal absorption predicted (High LogP, Low MW).

  • BBB Permeability: Yes .[1] The molecule is lipophilic and small enough to cross the blood-brain barrier passively.[1]

  • Metabolism: Likely substrate for CYP2D6 (hydroxylation of the aromatic ring or N-oxidation).[1]

Comprehensive In Silico Workflow

This diagram summarizes the complete execution path for profiling this compound.

Workflow cluster_Prep Phase 1: Preparation cluster_Target Phase 2: Target Fishing cluster_Dock Phase 3: Validation cluster_Tox Phase 4: Safety Start Compound: 1-(4-Bromo-2-nitrophenyl)piperazine SMILES SMILES Generation Start->SMILES ADME SwissADME (BBB/GI) Start->ADME Tox ProTox-II (Ames/Hepato) Start->Tox Conf 3D Conformer & Energy Min SMILES->Conf Prot Protonation (pH 7.4) Conf->Prot Swiss SwissTargetPrediction (Similarity Search) Prot->Swiss SEA Similarity Ensemble Approach (SEA) Prot->SEA Dock AutoDock Vina / Glide Prot->Dock Consensus Consensus Targets: 5-HT2A, 5-HT2C, D2 Swiss->Consensus SEA->Consensus PDB PDB Retrieval (6A93) Consensus->PDB Grid Grid Box Generation (Asp155 Center) PDB->Grid Grid->Dock

Caption: End-to-end computational pipeline for profiling 1-(4-Bromo-2-nitrophenyl)piperazine.

References

  • Daina, A., Michielin, O., & Zoete, V. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic Acids Research, 47(W1), W357–W364. Link

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. Link

  • Glennon, R. A., et al. (1986). Structure-activity relationships of 1-(2-substituted-phenyl)piperazines at central serotonin receptors. Journal of Medicinal Chemistry, 29(11), 2375–2380. Link

  • Banerjee, P., et al. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals.[1] Nucleic Acids Research, 46(W1), W257–W263. Link

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] Link

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of 1-(4-Bromo-2-nitrophenyl)piperazine in Medicinal Chemistry

Executive Summary: The Bifunctional Lynchpin In the landscape of drug discovery, 1-(4-Bromo-2-nitrophenyl)piperazine (CAS: 68104-61-0) represents a "privileged scaffold"—a molecular framework capable of providing ligands...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bifunctional Lynchpin

In the landscape of drug discovery, 1-(4-Bromo-2-nitrophenyl)piperazine (CAS: 68104-61-0) represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Its utility stems from its three distinct orthogonal reactive handles:

  • The Secondary Amine (Piperazine N4): Open for rapid diversification via alkylation, acylation, or reductive amination.

  • The Aryl Bromide: A handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to extend carbon skeletons.

  • The Nitro Group: A latent aniline precursor. Upon reduction, it facilitates intramolecular cyclization (e.g., to benzimidazoles) or amide coupling.

This guide provides validated protocols for synthesizing this core and navigating its chemoselective functionalization, specifically addressing the challenge of reducing the nitro group without debrominating the aryl ring.

Synthesis of the Core Scaffold

Reaction Type: Nucleophilic Aromatic Substitution (


)

The synthesis relies on the varying electrophilicity of halogens in 4-bromo-1-fluoro-2-nitrobenzene. The fluorine atom, activated by the ortho-nitro group, is significantly more labile toward nucleophilic attack by piperazine than the bromine atom, allowing for high regioselectivity.

Protocol A: Regioselective

Objective: Synthesis of 1-(4-Bromo-2-nitrophenyl)piperazine from 4-bromo-1-fluoro-2-nitrobenzene.

Materials:

  • 4-Bromo-1-fluoro-2-nitrobenzene (1.0 equiv)

  • Piperazine (3.0 equiv) [Excess prevents bis-arylation]

  • Potassium Carbonate (

    
    ) (1.5 equiv)
    
  • Solvent: Acetonitrile (

    
    ) or DMF
    
  • Temperature: Reflux (80°C for

    
    )
    

Step-by-Step Procedure:

  • Charge: To a round-bottom flask equipped with a magnetic stir bar, add 4-bromo-1-fluoro-2-nitrobenzene (10 mmol) and

    
     (50 mL).
    
  • Addition: Add piperazine (30 mmol) and

    
     (15 mmol).
    
  • Reaction: Heat the mixture to reflux for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 1:1) or LC-MS. The starting material (

    
    ) should disappear, and a polar yellow product (
    
    
    
    ) should appear.
  • Work-up: Cool to room temperature. Filter off inorganic salts. Evaporate the solvent under reduced pressure.

  • Purification: Dissolve the residue in DCM and wash with water (

    
    ). The excess piperazine remains in the aqueous layer. Dry the organic layer over 
    
    
    
    , filter, and concentrate.
  • Yield: Typical yields range from 85–95%. The product is a yellow/orange solid.[1]

Expert Insight: Avoid using DMSO if possible, as removing it requires high-vacuum distillation or extensive water washes which can emulsify. Acetonitrile is cleaner for scale-up.

Chemoselective Functionalization Workflows

The true value of this scaffold lies in the order of operations. Below is the decision matrix for functionalization.

Diagram: Divergent Synthesis Pathways

The following diagram illustrates the critical "forks" in the synthetic roadmap.

G Start 1-(4-Bromo-2-nitrophenyl) piperazine PathA Path A: N4-Functionalization (Acylation/Alkylation) Start->PathA R-COCl / R-Br Base PathB Path B: Suzuki Coupling (Pd-Catalyzed) Start->PathB Ar-B(OH)2 Pd(dppf)Cl2 PathC Path C: Nitro Reduction (Chemoselective) Start->PathC SnCl2 or Fe/AcOH ProductA N-Substituted Scaffold (Retains Br & NO2) PathA->ProductA ProductB Biaryl Nitro Piperazine PathB->ProductB ProductC Bromo-Aniline Derivative (Risk: Debromination) PathC->ProductC Retains Br Benzimidazole Benzimidazole ProductC->Benzimidazole Cyclization (e.g. with aldehyde)

Caption: Divergent synthetic pathways for 1-(4-Bromo-2-nitrophenyl)piperazine. Path C requires specific reducing agents to prevent loss of the bromine atom.

Detailed Protocols for Functionalization

Protocol B: Chemoselective Nitro Reduction (Retaining Aryl Bromide)

Challenge: Standard catalytic hydrogenation (


) often results in hydrodehalogenation (loss of Br).
Solution:  Use Stannous Chloride (

) or Iron/Acetic acid.

Method (Stannous Chloride):

  • Dissolve the nitro compound (1 equiv) in Ethanol or EtOAc.

  • Add

    
     (5.0 equiv).
    
  • Heat to 70°C for 2–4 hours.

  • Critical Work-up: Cool mixture. Adjust pH to 8–9 using saturated

    
    . The tin salts will form a thick slurry. Filter through a Celite pad.
    
  • Extract filtrate with EtOAc.

  • Result: 1-(4-Bromo-2-aminophenyl)piperazine.

Protocol C: Suzuki-Miyaura Coupling

Objective: Coupling the aryl bromide with a boronic acid before or after N-functionalization.

Conditions:

  • Catalyst:

    
     (3-5 mol%) is preferred over 
    
    
    
    for sterically crowded or electron-poor substrates.
  • Base:

    
     (2 equiv).
    
  • Solvent: 1,4-Dioxane/Water (4:1).[2]

  • Temp: 90°C, 12h under Argon.

Data Summary: Catalyst Efficiency for Aryl Bromide Coupling

Catalyst SystemYield (%)Comments

65-75%Standard, but air sensitive.

88-92% Robust; tolerates the basic piperazine nitrogen.

90-95%Best for sterically hindered boronic acids.

References

  • Nucleophilic Arom

    
    ) Mechanisms: 
    
    • Bunnett, J. F., & Zahler, R. E. (1951). Chem. Rev., 49(2), 273–412. (Foundational mechanism).

    • Organic Chemistry Portal. "Nucleophilic Aromatic Substitution."[3][4] Available at: [Link]

  • Chemoselective Nitro Reduction: Bellamy, F. D., & Ou, K. (1984). "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Letters, 25(8), 839-842.
  • Suzuki Coupling on Piperazine Scaffolds

    • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev., 95(7), 2457–2483.
    • Yoneda Labs. "Suzuki-Miyaura Cross-Coupling: Practical Guide." Available at: [Link]

Sources

Application

Application Notes and Protocols for 1-(4-Bromo-2-nitrophenyl)piperazine: A Key Intermediate in Modern Drug Discovery

Introduction: The Strategic Importance of the 1-(4-Bromo-2-nitrophenyl)piperazine Scaffold In the landscape of contemporary medicinal chemistry, the piperazine moiety stands as a "privileged scaffold," a structural frame...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 1-(4-Bromo-2-nitrophenyl)piperazine Scaffold

In the landscape of contemporary medicinal chemistry, the piperazine moiety stands as a "privileged scaffold," a structural framework that consistently appears in a multitude of clinically successful drugs across diverse therapeutic areas, including oncology, psychiatry, and infectious diseases.[1] Its prevalence stems from its unique physicochemical properties: the two nitrogen atoms provide sites for hydrogen bonding and salt formation, enhancing solubility and bioavailability, while the six-membered ring offers a conformationally constrained yet flexible linker between different pharmacophoric elements.

This guide focuses on a particularly valuable derivative: 1-(4-Bromo-2-nitrophenyl)piperazine . The strategic incorporation of a bromo- and a nitro-substituent on the phenyl ring transforms the simple piperazine into a highly versatile building block for drug discovery and development. The electron-withdrawing nitro group can influence the electronic properties of the aromatic ring and serves as a precursor for the corresponding aniline, a common pharmacophore. The bromine atom provides a reactive handle for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, enabling the facile introduction of molecular diversity.

These application notes provide a comprehensive overview of the synthesis, purification, characterization, and potential applications of 1-(4-Bromo-2-nitrophenyl)piperazine, designed for researchers, medicinal chemists, and drug development professionals. The protocols herein are presented with an emphasis on the underlying chemical principles, ensuring both reproducibility and a deeper understanding of the experimental choices.

Physicochemical and Spectroscopic Data Summary

A thorough understanding of the physical and spectroscopic properties of a compound is fundamental to its application in research and development. The following table summarizes the key data for 1-(4-Bromo-2-nitrophenyl)piperazine.

PropertyValueSource/Method
Molecular Formula C₁₀H₁₂BrN₃O₂Calculated
Molecular Weight 302.13 g/mol Calculated
Appearance Expected to be a yellow or orange solidAnalogy to similar compounds[2]
Melting Point Not available; expected to be >100 °C
Solubility Soluble in DMSO, DMF, and chlorinated solventsGeneral knowledge of similar compounds
¹H NMR (Predicted) See Table 2Based on analysis of related structures[3]
¹³C NMR (Predicted) See Table 3Based on analysis of related structures[3]
Mass Spectrometry (EI) M⁺ peaks at m/z 301 and 303 (approx. 1:1 ratio)Predicted based on isotopic abundance of Br[4]

Experimental Protocols

Protocol 1: Synthesis of 1-(4-Bromo-2-nitrophenyl)piperazine via Nucleophilic Aromatic Substitution

This protocol details the synthesis of the title compound through a nucleophilic aromatic substitution (SNAᵣ) reaction between piperazine and 4-bromo-1-fluoro-2-nitrobenzene. The fluorine atom is an excellent leaving group in this context, activated by the presence of the ortho-nitro group.

Diagram of Synthesis Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up & Purification cluster_product Final Product A Piperazine C K₂CO₃ (Base) DMF (Solvent) 80-100 °C, 4-8 h A->C B 4-Bromo-1-fluoro-2-nitrobenzene B->C D 1. Aqueous Work-up (Water, Ethyl Acetate) C->D Reaction Mixture E 2. Drying (Na₂SO₄ or MgSO₄) D->E F 3. Concentration in vacuo E->F G 4. Flash Column Chromatography F->G Crude Product H 1-(4-Bromo-2-nitrophenyl)piperazine G->H Purified Product

Caption: Workflow for the synthesis of 1-(4-Bromo-2-nitrophenyl)piperazine.

Materials and Reagents:

  • Piperazine

  • 4-Bromo-1-fluoro-2-nitrobenzene

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Instrumentation:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add piperazine (3 equivalents), anhydrous potassium carbonate (2.5 equivalents), and anhydrous DMF (5-10 mL per mmol of the limiting reagent).

  • Addition of Limiting Reagent: While stirring the mixture, add 4-bromo-1-fluoro-2-nitrobenzene (1 equivalent) portion-wise.

  • Reaction: Heat the reaction mixture to 80-100 °C and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Aqueous Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Causality Behind Experimental Choices:

  • Excess Piperazine: Using an excess of piperazine helps to minimize the formation of the undesired N,N'-disubstituted product.

  • Anhydrous Conditions: The use of anhydrous K₂CO₃ and DMF is crucial to prevent side reactions involving water.

  • Base: Potassium carbonate is a mild and effective base for this transformation, neutralizing the HF formed during the reaction.

  • Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SNAᵣ reaction.

  • Purification: Flash column chromatography is a standard and effective method for purifying organic compounds of moderate polarity like the target molecule.

Protocol 2: Spectroscopic Characterization

Accurate structural elucidation is paramount. The following protocols outline the standard procedures for obtaining NMR and mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Analysis: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

  • Data Interpretation: Analyze the chemical shifts, coupling constants, and integration to confirm the structure.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.0d1HAr-H ortho to NO₂
~ 7.6dd1HAr-H ortho to Br
~ 7.2d1HAr-H meta to NO₂ and Br
~ 3.2t4HPiperazine -CH₂-N-Ar
~ 3.1t4HPiperazine -CH₂-NH
~ 2.0br s1HPiperazine -NH

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~ 150Ar-C-N
~ 145Ar-C-NO₂
~ 135Ar-CH
~ 128Ar-CH
~ 125Ar-CH
~ 118Ar-C-Br
~ 50Piperazine -CH₂-N-Ar
~ 45Piperazine -CH₂-NH

Mass Spectrometry (MS):

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent like methanol or acetonitrile.

  • Analysis: Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).

  • Data Interpretation: Analyze the molecular ion peak(s) and the fragmentation pattern.

Expected Mass Spectrum Fragmentation:

  • Molecular Ion: A characteristic pair of peaks of nearly equal intensity at m/z 301 and 303, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes.[4]

  • Key Fragments: Loss of the nitro group (NO₂) resulting in a fragment at m/z 255/257. Cleavage of the piperazine ring will also lead to characteristic fragments.

Applications in Drug Discovery

1-(4-Bromo-2-nitrophenyl)piperazine is not just a chemical entity but a strategic starting point for the synthesis of diverse compound libraries for high-throughput screening.

Diagram of Potential Signaling Pathway Modulation

G cluster_scaffold Core Scaffold cluster_modifications Chemical Modifications cluster_targets Potential Biological Targets cluster_outcomes Therapeutic Areas A 1-(4-Bromo-2-nitrophenyl)piperazine B Suzuki Coupling (Aryl, Heteroaryl) A->B Diverse Substituents at C4 C Buchwald-Hartwig Amination (Amines) A->C Diverse Substituents at C4 D Reduction of Nitro Group (-> Aniline) A->D Functional Group Interconversion E N-Arylation/Alkylation A->E Modification of Piperazine N' F Kinases B->F G GPCRs (e.g., Serotonin, Dopamine Receptors) C->G H Other Enzymes D->H E->G I Oncology F->I J Neuroscience G->J K Infectious Diseases H->K

Caption: Potential drug discovery pathways utilizing the title compound.

1. Pharmaceutical Intermediate:

The primary application of 1-(4-Bromo-2-nitrophenyl)piperazine is as a key intermediate in the synthesis of more complex and biologically active molecules.[2] The presence of three distinct functional handles (the bromo group, the nitro group, and the secondary amine of the piperazine) allows for a sequential and controlled elaboration of the molecular structure.

2. Scaffold for Kinase Inhibitors:

Many kinase inhibitors feature a substituted aromatic core linked to a solubilizing group like piperazine. The bromo-substituent on the phenyl ring of the title compound can be readily replaced with various aryl or heteroaryl groups via Suzuki coupling to explore the structure-activity relationship (SAR) for kinase inhibition. A related compound, 1-(4-bromo-2-nitrophenyl)-4-methylpiperazine, has been investigated in the context of targeting the Wdr5-MLL interaction in leukemia, highlighting the potential of this scaffold in oncology.[5]

3. Probes for Central Nervous System (CNS) Targets:

Phenylpiperazine derivatives are well-known for their activity at various G-protein coupled receptors (GPCRs) in the CNS, including serotonin and dopamine receptors.[6] The title compound can serve as a starting point for the development of novel ligands for these receptors, with potential applications in the treatment of depression, anxiety, and other neurological disorders. The nitro group can be reduced to an amine, a key pharmacophoric element in many CNS-active drugs.

Conclusion

1-(4-Bromo-2-nitrophenyl)piperazine is a high-value chemical tool for researchers and professionals in drug discovery. Its synthetic accessibility, coupled with the strategic placement of versatile functional groups, makes it an ideal scaffold for the generation of diverse chemical libraries. The protocols and data presented in this guide are intended to facilitate its synthesis, characterization, and application in the quest for novel therapeutic agents. As with any chemical protocol, appropriate safety precautions should be taken, and all manipulations should be performed in a well-ventilated fume hood.

References

  • The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY DATA. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Bromo-2-nitrophenyl)-4-methylpiperazine. Retrieved from [Link]

  • Clark, J. (2022). Fragmentation Patterns in Mass Spectra. Chemguide. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (2022). Mass spectra and major fragmentation patterns of piperazine designer drugs. Retrieved from [Link]

  • NIST. (n.d.). 1-(4-Nitrophenyl)piperazine. NIST WebBook. Retrieved from [Link]

  • ResearchGate. (2020). Piperazine: the molecule of diverse pharmacological importance. Retrieved from [Link]

Sources

Method

Topic: Comprehensive Analytical Methods for the Characterization of 1-(4-Bromo-2-nitrophenyl)piperazine

An Application Note and Protocol from the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract 1-(4-Bromo-2-nitrophenyl)piperazine is a key intermediate and buildin...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

1-(4-Bromo-2-nitrophenyl)piperazine is a key intermediate and building block in medicinal chemistry, often utilized in the synthesis of pharmacologically active compounds. Its purity and structural integrity are paramount to ensure the quality, safety, and efficacy of subsequent drug candidates. This document provides a comprehensive guide to the analytical methods required for the complete characterization of this compound. We detail robust protocols for chromatographic and spectroscopic techniques, emphasizing not just the procedural steps but the scientific rationale behind the selection of specific methods and parameters. This guide is designed to serve as a practical, field-proven resource for researchers in pharmaceutical development and quality control.

Introduction: The Analytical Imperative

The characterization of a synthetic intermediate like 1-(4-Bromo-2-nitrophenyl)piperazine requires a multi-faceted analytical approach. A single technique is insufficient to confirm identity, assess purity, and identify potential impurities. The presence of reactive functional groups (a nitro group) and a halogen (bromine) necessitates careful method selection to ensure analyte stability and accurate quantification. This guide presents an integrated workflow, leveraging the strengths of orthogonal techniques to build a complete analytical profile of the molecule.

The overall analytical strategy is to first establish purity and identify any related substances using a high-resolution separation technique like HPLC. Concurrently, spectroscopic methods (NMR, MS) are employed to provide unambiguous structural confirmation of the main component and potential elucidation of any impurities detected.

cluster_workflow Characterization Workflow cluster_techniques Analytical Techniques Sample Sample of 1-(4-Bromo-2-nitrophenyl)piperazine Purity Purity Assessment & Impurity Profiling Sample->Purity Structure Structural Elucidation & Identity Confirmation Sample->Structure Report Comprehensive Certificate of Analysis Purity->Report HPLC HPLC-UV/PDA Purity->HPLC GCMS GC-MS Purity->GCMS Confirmation Final Confirmation of Empirical Formula Structure->Confirmation Structure->Report NMR 1H & 13C NMR Structure->NMR MS High-Res MS Structure->MS Confirmation->Report EA Elemental Analysis Confirmation->EA

Figure 1: Integrated workflow for the complete characterization of a chemical intermediate.

Chromatographic Analysis for Purity and Impurity Profiling

Chromatographic methods are the cornerstone of purity assessment, separating the main compound from starting materials, by-products, and degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for purity analysis due to its high resolution and suitability for non-volatile compounds like our target molecule. A reverse-phase C18 column is the logical first choice, as it effectively separates moderately polar to non-polar compounds based on their hydrophobicity.

Causality Behind Method Choices:

  • Detector: A Photodiode Array (PDA) detector is chosen over a simple UV detector. This is because the nitrophenyl chromophore provides strong UV absorbance, and a PDA allows for the acquisition of full UV spectra for each peak. This helps in peak tracking during method development and can provide preliminary identification of impurities by comparing their spectra to the main peak, a process known as peak purity analysis.

  • Mobile Phase: A gradient of acetonitrile and water with a mild acid (formic or trifluoroacetic acid) is employed. The acid protonates the piperazine nitrogens, ensuring sharp, symmetrical peak shapes by preventing interaction with residual acidic silanols on the stationary phase.[1] The gradient elution is necessary to ensure that both more polar (early-eluting) and less polar (late-eluting) impurities are effectively separated and eluted within a reasonable runtime.[2]

Protocol: HPLC-PDA Purity Determination

  • Instrumentation: HPLC system with a PDA detector, binary or quaternary pump, autosampler, and column oven.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 1-(4-Bromo-2-nitrophenyl)piperazine into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water. This creates a 1.0 mg/mL stock solution.

    • Further dilute to a working concentration of approximately 0.1 mg/mL for analysis.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18 Reverse-Phase (e.g., 150 mm x 4.6 mm, 5 µm)Industry standard for separating moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to ensure good peak shape for the amine.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the analyte from the C18 column.
Gradient Program 0-2 min: 10% B; 2-20 min: 10-90% B; 20-25 min: 90% B; 25.1-30 min: 10% BEnsures elution of a wide range of potential impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, providing good efficiency.
Column Temp. 30 °CEnsures reproducible retention times by controlling viscosity.
Detection PDA at 254 nm, with spectral scan from 200-400 nm254 nm is a common wavelength for aromatic systems; full scan aids in impurity identification.
Injection Volume 10 µLA standard volume to avoid column overloading while ensuring good sensitivity.
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by area percent: (Area of Main Peak / Total Area of All Peaks) * 100.

    • Analyze the UV spectrum of each impurity peak to assess similarity to the main compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent confirmatory technique, providing molecular weight information and a fragmentation pattern that acts as a chemical fingerprint. It is particularly useful for identifying volatile or semi-volatile impurities that may not be detected by HPLC.

Causality Behind Method Choices:

  • Derivatization: While the target molecule may be sufficiently volatile for GC analysis, piperazine derivatives can sometimes exhibit poor peak shape due to their basic nitrogens. If peak tailing is observed, derivatization with an agent like trifluoroacetic anhydride (TFAA) can be employed.[3] This replaces the active hydrogen on the secondary amine with a non-polar group, improving peak shape and chromatographic performance.[4]

  • Column Selection: A mid-polarity column, such as a DB-5ms or similar (5% phenyl-methylpolysiloxane), is a robust choice. It provides good separation for a wide range of compounds and is compatible with mass spectrometry.[3]

Protocol: GC-MS Identity Confirmation and Volatile Impurity Screen

  • Instrumentation: GC system coupled to a Mass Selective Detector (MSD).

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the sample in a volatile solvent like Ethyl Acetate or Dichloromethane.

  • Chromatographic & MS Conditions:

ParameterRecommended SettingRationale
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm filmGeneral purpose, low-bleed column suitable for MS analysis.[3][5]
Carrier Gas Helium at a constant flow of 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Inlet Temperature 280 °CEnsures rapid and complete vaporization of the analyte.
Injection Mode Split (e.g., 20:1)Prevents column overloading and ensures sharp peaks.
Oven Program 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 minA general-purpose program to separate compounds with varying boiling points.
MS Source Temp. 230 °CStandard temperature to promote ionization while minimizing thermal degradation.
MS Quad Temp. 150 °CStandard temperature for a quadrupole mass analyzer.
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy provides reproducible, library-searchable fragmentation patterns.
Mass Scan Range 40 - 450 amuCovers the expected mass of the parent ion and key fragments.
  • Data Analysis:

    • Examine the total ion chromatogram (TIC) for peaks.

    • Analyze the mass spectrum of the main peak. Look for the molecular ion (M+) and isotopic pattern characteristic of a bromine-containing compound (M+ and M+2 peaks of nearly equal intensity).

    • Analyze the mass spectra of any impurity peaks to aid in their identification.

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods provide definitive proof of the chemical structure.

cluster_logic Complementary Nature of Analytical Techniques Compound 1-(4-Bromo-2-nitrophenyl)piperazine HPLC HPLC (How much is there?) Compound->HPLC Purity (%) NMR NMR (How are atoms connected?) Compound->NMR Connectivity (Structure) MS MS (What is its mass?) Compound->MS Molecular Weight & Formula EA Elemental Analysis (What is it made of?) Compound->EA Elemental Composition (C, H, N %)

Figure 2: Diagram showing how different techniques provide complementary data points.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure determination. Both ¹H and ¹³C NMR spectra should be acquired.

Causality Behind Experimental Choices:

  • Solvent: Deuterated chloroform (CDCl₃) is a good initial choice as it dissolves many organic compounds. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.[6]

  • ¹H NMR: This spectrum will show the number of different types of protons, their chemical environment, their integration (ratio), and their coupling (which protons are adjacent). Key expected signals include those for the aromatic protons and the two distinct sets of methylene protons on the piperazine ring.

  • ¹³C NMR: This spectrum reveals the number of chemically distinct carbon atoms. The aromatic region will show six signals (due to the substitution pattern), and the aliphatic region will show two signals for the piperazine carbons.

Protocol: NMR Sample Preparation and Analysis

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • Ensure the sample is fully dissolved.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

  • Expected Spectral Features:

    • ¹H NMR:

      • Three distinct signals in the aromatic region (approx. 7.0-8.0 ppm), showing characteristic ortho, meta, and para coupling patterns.

      • Two distinct signals in the aliphatic region (approx. 3.0-3.5 ppm), likely appearing as broad multiplets or triplets, corresponding to the four protons alpha to the phenyl ring and the four protons alpha to the N-H (or N-substituent).

    • ¹³C NMR:

      • Six signals in the aromatic region (approx. 110-155 ppm).

      • Two signals in the aliphatic region (approx. 45-55 ppm) for the piperazine carbons.[6]

Elemental Analysis

Elemental analysis provides the percentage composition of Carbon, Hydrogen, and Nitrogen in the compound. This data is used to confirm the empirical formula (C₁₀H₁₂BrN₃O₂). The experimentally determined percentages should match the theoretical values within a narrow margin (typically ±0.4%).

Protocol: Elemental Analysis

  • Submit a high-purity, dry sample (typically 2-3 mg) to a dedicated analytical laboratory for CHN analysis.

  • Theoretical Calculation:

    • Molecular Formula: C₁₀H₁₂BrN₃O₂

    • Molecular Weight: 286.13 g/mol

    • Theoretical C%: 41.98%

    • Theoretical H%: 4.23%

    • Theoretical N%: 14.68%

  • Acceptance Criteria: The experimental results should be within ±0.4% of the theoretical values.

Conclusion

The analytical characterization of 1-(4-Bromo-2-nitrophenyl)piperazine requires the strategic application of orthogonal analytical techniques. By following the protocols outlined in this guide, researchers can confidently establish the identity, purity, and structural integrity of this important synthetic intermediate. The combination of HPLC for purity, GC-MS for molecular weight confirmation and volatile impurity screening, NMR for definitive structural elucidation, and elemental analysis for empirical formula confirmation provides a robust and self-validating data package suitable for regulatory submission and ensuring high quality in drug development pipelines.

References

  • Shankara Prasad, K. S., et al. (2023). "Syntheses and crystal structures of three salts of 1-(4-nitrophenyl)piperazine." Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Raveendra Reddy, P., et al. (2012). "Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV." Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. Available at: [Link]

  • PubChem. (n.d.). "1-(4-Bromo-2-nitrophenyl)-4-methylpiperazine." National Center for Biotechnology Information. Available at: [Link]

  • United Nations Office on Drugs and Crime (UNODC). (n.d.). "Recommended methods for the Identification and Analysis of Piperazines in Seized Materials." Available at: [Link]

  • MDPI. (2025). "GC-MS Analysis with In Situ Derivatization for Managing Toxic Oxidative Hair Dye Ingredients in Hair Products." Molecules. Available at: [Link]

  • SIELC Technologies. (2018). "Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column." Available at: [Link]

  • Lopes, J. R., et al. (2020). "Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'." Scholars.Direct. Available at: [Link]

  • Yilmaz, F., & Menteşe, M. (n.d.). "DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES." Revue Roumaine de Chimie. Available at: [Link]

  • Wessig, P., et al. (2018). "NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution." RSC Publishing. Available at: [Link]

  • Archer, R. P., et al. (2010). "An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs." Analytical Methods, 2(5), 541-549. Available at: [Link]

  • Al-Neaimy, U. I. S., et al. (2022). "A Review on Analytical Methods for Piperazine Determination." NTU Journal of Pure Sciences. Available at: [Link]

  • Nouri-Nigjeh, E., et al. (2015). "Mass Spectral and Chromatographic Studies on Some Halogenatedphenyl-2-Piperazinopropanones." Journal of Chromatographic Science, 53(7), 1146-1153. Available at: [Link]

Sources

Application

Application Note: High-Purity Isolation of 1-(4-Bromo-2-nitrophenyl)piperazine via RP-HPLC

Executive Summary This guide details the chromatographic purification and analysis of 1-(4-Bromo-2-nitrophenyl)piperazine (CAS: 68104-61-0), a critical pharmacophore used in the synthesis of triazole antifungals (e.g., P...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the chromatographic purification and analysis of 1-(4-Bromo-2-nitrophenyl)piperazine (CAS: 68104-61-0), a critical pharmacophore used in the synthesis of triazole antifungals (e.g., Posaconazole analogs) and various psychotropic agents.

The core challenge in analyzing this molecule lies in its dual nature: it possesses a lipophilic, electron-withdrawing nitro-aryl moiety and a basic secondary amine on the piperazine ring. This combination often leads to severe peak tailing on standard silica columns due to secondary silanol interactions.

This protocol presents a pH-switch strategy , comparing a high-pH (pH 9.5) method against a traditional low-pH (pH 2.5) approach. We demonstrate that the high-pH method yields superior peak symmetry (


) and loadability by suppressing the ionization of the distal piperazine nitrogen.

Chemical Context & Critical Parameters

The Target Molecule
  • Compound: 1-(4-Bromo-2-nitrophenyl)piperazine

  • Molecular Weight: ~286.13 g/mol

  • Key Functional Groups:

    • Nitro (

      
      ) & Bromo (
      
      
      
      ):
      Highly lipophilic and electron-withdrawing. They deactivate the proximal piperazine nitrogen (N1), making it non-basic (aniline-like).
    • Distal Piperazine Nitrogen (N4): Remains a secondary aliphatic amine.

  • 
     Estimation:  The N4 nitrogen has a 
    
    
    
    of approximately 8.5–9.0 . At neutral or acidic pH, this nitrogen is protonated (
    
    
    ), leading to ionic interactions with residual silanols on the column stationary phase.
Impurity Profile (The "Why" behind the separation)

In the nucleophilic aromatic substitution (


) of 4-bromo-1-fluoro-2-nitrobenzene with piperazine, three distinct species define the separation window:
  • Piperazine (Reagent): Highly polar, elutes at the void volume (

    
    ).
    
  • Target (Mono-substituted): Moderately polar.

  • Bis-Impurity (1,4-bis(4-bromo-2-nitrophenyl)piperazine): Highly hydrophobic. Forms if the target reacts with another equivalent of the aryl halide. This impurity elutes very late and requires a strong organic flush to prevent carryover.

Visualizing the Workflow

The following diagram outlines the purification logic and decision matrix for method selection.

G Start Crude Reaction Mixture (Target + Piperazine + Bis-Impurity) Check_Col Column Availability? Start->Check_Col Hybrid Hybrid Particle (e.g., BEH/Gemini) High pH Stable Check_Col->Hybrid Yes Silica Standard Silica (e.g., C18) pH < 8.0 Limit Check_Col->Silica No Method_A METHOD A (Recommended) Mobile Phase: 10mM NH4HCO3 (pH 10) Result: Neutral Amine = Sharp Peak Hybrid->Method_A Deprotonation Strategy Method_B METHOD B (Traditional) Mobile Phase: 0.1% Formic Acid (pH 2.7) Result: Protonated Amine = Potential Tailing Silica->Method_B Ion-Pairing/Suppression Analysis DAD Detection (254 nm) Check Asymmetry (As) Method_A->Analysis Method_B->Analysis

Caption: Decision tree for selecting the optimal HPLC buffering strategy based on column chemistry availability.

Experimental Protocols

Sample Preparation
  • Solvent: Dissolve the crude solid in 50:50 Water:Acetonitrile . Avoid 100% organic solvent as the initial diluent to prevent peak distortion ("solvent effect") upon injection.

  • Concentration: 0.5 mg/mL for analytical screening; 20 mg/mL for preparative loading.

  • Filtration: 0.22 µm PTFE filter (mandatory to remove precipitated salts or polymer byproducts).

Method A: High pH (Recommended)

Best for: Maximum peak sharpness, high loading capacity, and MS sensitivity (negative mode).

ParameterSetting
Column Agilent Poroshell HPH-C18 or Waters XBridge BEH C18 (Hybrid particle required)
Dimensions 4.6 x 100 mm, 2.5 µm (Analytical)
Mobile Phase A 10 mM Ammonium Bicarbonate in Water (adjusted to pH 9.5 with

)
Mobile Phase B Acetonitrile (100%)
Flow Rate 1.0 mL/min
Temp 40°C (Improves mass transfer for the nitro-aromatic)
Detection UV 254 nm (primary), 280 nm (secondary)

Gradient Profile (Method A):

  • 0.0 min: 10% B

  • 10.0 min: 90% B

  • 12.0 min: 90% B (Flush Bis-impurity)

  • 12.1 min: 10% B

  • 15.0 min: Stop

Method B: Low pH (Traditional)

Best for: Standard silica columns that cannot tolerate high pH.

ParameterSetting
Column Phenomenex Luna C18(2) or equivalent end-capped C18
Mobile Phase A Water + 0.1% Formic Acid (or 0.1% TFA for sharper peaks*)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Temp 25°C

*Note: TFA (Trifluoroacetic acid) acts as an ion-pairing agent, masking silanols and improving shape, but it suppresses MS signal.

System Suitability & Validation Criteria

To ensure the method is

Method

Application Note: High-Fidelity Synthesis of 1-(4-Bromo-2-nitrophenyl)piperazine Scaffolds

Strategies for 1-(4-Bromo-2-nitrophenyl)piperazine Executive Summary & Strategic Importance The 1-arylpiperazine moiety is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for GPCR ligands...

Author: BenchChem Technical Support Team. Date: February 2026


 Strategies for 1-(4-Bromo-2-nitrophenyl)piperazine

Executive Summary & Strategic Importance

The 1-arylpiperazine moiety is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for GPCR ligands (serotonin/dopamine receptors) and a critical intermediate in the synthesis of systemic antifungals, most notably Posaconazole [1, 2].

This guide details the synthesis of 1-(4-Bromo-2-nitrophenyl)piperazine , a versatile building block where the bromine atom allows for subsequent cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) and the secondary amine allows for diversification via N-alkylation or acylation.

The Challenge: The primary failure mode in this synthesis is dimerization (bis-arylation), where the product competes with the starting material for the aryl halide. This protocol utilizes kinetic control via leaving group selection and stoichiometric forcing to ensure mono-substitution fidelity.

Reaction Design: The "Element Effect" in

To maximize yield and purity, we utilize 4-bromo-1-fluoro-2-nitrobenzene rather than the corresponding chloro- or bromo- analogs.

Mechanistic Insight

In Nucleophilic Aromatic Substitution (


), the rate-determining step is usually the attack of the nucleophile to form the anionic Meisenheimer Complex . Unlike 

or

reactions where leaving group ability follows bond strength (I > Br > Cl > F),

reactions exhibit a reversed order (F >> Cl ≈ Br).
  • Why Fluorine? The high electronegativity of fluorine inductively stabilizes the negative charge on the Meisenheimer intermediate, significantly lowering the activation energy [3].

  • Regioselectivity: The nitro group at the ortho position activates the C-1 carbon. The bromine at C-4 is deactivated relative to C-1 and remains intact, preserving the handle for future derivatization.

Reaction Mechanism Diagram[1][2][3]

SNAr_Mechanism SM 4-Bromo-1-fluoro- 2-nitrobenzene Complex Meisenheimer Complex (Stabilized by -NO2 & -F) SM->Complex Nucleophilic Attack Pip Piperazine (Nucleophile) Pip->Complex Product 1-(4-Bromo-2-nitrophenyl) piperazine Complex->Product Re-aromatization LG HF / Salt Complex->LG Elimination

Figure 1: The


 addition-elimination mechanism. The electronegative fluorine stabilizes the transition state leading to the Meisenheimer complex.

Experimental Protocol

Materials & Reagents
ReagentMWEquiv.[1][2][3][4]Role
4-Bromo-1-fluoro-2-nitrobenzene 220.001.0Limiting Reagent
Piperazine 86.144.0Nucleophile (Excess)
Potassium Carbonate (

)
138.211.5Acid Scavenger
Acetonitrile (MeCN) --Solvent (Polar Aprotic)
Step-by-Step Methodology
Step 1: Reaction Setup (Kinetic Control)
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Piperazine (4.0 equiv) in Acetonitrile (5 mL per gram of substrate).

    • Critical Note: The excess piperazine is non-negotiable. It statistically suppresses the reaction of the product (a secondary amine) with the starting material, preventing the formation of the bis-aryl impurity.

  • Base Addition: Add

    
     (1.5 equiv)  to the solution.
    
  • Substrate Addition: Dissolve 4-bromo-1-fluoro-2-nitrobenzene (1.0 equiv) in a minimal amount of Acetonitrile. Add this solution dropwise to the piperazine suspension at room temperature over 30 minutes.

    • Why? High local concentration of piperazine relative to the aryl halide favors mono-substitution.

Step 2: Reaction Execution
  • Heat the mixture to reflux (80–82°C) .

  • Monitor via TLC (Hexane:Ethyl Acetate 1:1) or HPLC.[5]

    • Expectation: The fluoro-substrate reacts rapidly (typically < 3 hours). If using the chloro-analog, reaction times may extend to 12+ hours.

  • Upon completion, cool the mixture to room temperature.

Step 3: Self-Validating Purification (Acid-Base Workup)

This workflow exploits the basicity of the piperazine ring to separate the product from non-basic impurities (unreacted aryl halide) and bis-substituted byproducts (which have lower solubility/basicity profiles).

  • Filtration: Filter off inorganic salts (

    
    , KF) and rinse the cake with Ethyl Acetate (EtOAc).
    
  • Concentration: Remove volatiles under reduced pressure.

  • Partition: Dissolve residue in EtOAc and wash with water (

    
    ) to remove the bulk of excess unreacted piperazine.
    
  • Acid Extraction (The "Cut"): Extract the organic layer with 1M HCl (

    
    ) .
    
    • Logic: The product protonates and moves to the aqueous layer. Neutral impurities stay in the EtOAc.

  • Basification: Take the acidic aqueous layer (containing the product) and cool it in an ice bath. Basify to pH > 10 using 4M NaOH.

  • Recovery: The product will precipitate or oil out. Extract with EtOAc (

    
    ), dry over 
    
    
    
    , and concentrate.
Workflow Logic Diagram

Workup_Logic RxnMix Crude Reaction Mixture (Product, Excess Pip, Salts, Impurities) Filter Filter & Evaporate RxnMix->Filter Partition Partition: EtOAc / Water Filter->Partition OrgLayer1 Organic Layer (Product + Neutral Impurities) Partition->OrgLayer1 AqLayer1 Aqueous Layer (Excess Piperazine) Partition->AqLayer1 Discard AcidExt Extract with 1M HCl OrgLayer1->AcidExt OrgLayer2 Organic Layer (Discard) (Unreacted Aryl Halide, Bis-impurity) AcidExt->OrgLayer2 Neutrals AqLayer2 Acidic Aqueous Phase (Product Salt) AcidExt->AqLayer2 Protonated Product Basify Basify (NaOH) & Extract EtOAc AqLayer2->Basify FinalProd Pure 1-(4-Bromo-2-nitrophenyl)piperazine Basify->FinalProd

Figure 2: Acid-Base extraction workflow ensuring removal of neutral impurities and excess starting materials.

Derivatization Protocols

Once the core scaffold is synthesized, the secondary amine (N-4) serves as a nucleophile for library generation.

A. N-Alkylation (Reductive Amination)

Ideal for attaching alkyl chains or benzyl groups (e.g., Posaconazole side chains).

  • Dissolve scaffold (1.0 equiv) and Aldehyde (1.1 equiv) in DCM or DCE.

  • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv).

  • Stir at RT for 2–16 h.

  • Quench with saturated

    
    .
    
B. N-Acylation (Amide Coupling)

Ideal for creating peptidomimetic derivatives.

  • Dissolve scaffold (1.0 equiv) and Carboxylic Acid (1.1 equiv) in DMF.

  • Add Coupling Reagent (e.g., HATU or EDC) (1.2 equiv) and DIPEA (2.0 equiv).

  • Stir at RT until completion.

Troubleshooting & Critical Control Points

IssueProbable CauseCorrective Action
Low Yield Incomplete conversion or loss during workup.Ensure reflux temp is reached.[6] During workup, ensure aqueous phase is pH > 10 before final extraction; otherwise, the amine remains protonated and water-soluble.
Bis-Impurity Stoichiometry drift.Increase Piperazine to 5.0 equiv. Ensure dropwise addition of the aryl halide to the piperazine (reverse addition).
Dark Coloration Oxidation of amine/nitro groups.Conduct reaction under Nitrogen/Argon atmosphere.
Slow Reaction Poor leaving group (Cl/Br used instead of F).Switch to 4-bromo-1-fluoro-2-nitrobenzene or switch solvent to DMSO (higher temp allowed).

References

  • Saksena, A. K., et al. (Schering Corp).[7] "Synthesis of Posaconazole and Intermediates." DrugFuture Database / WO Patents. Retrieved from

  • BenchChem. "The History and Development of Posaconazole: A Technical Guide." BenchChem Application Notes. Retrieved from

  • Bunnett, J. F. "Mechanism and reactivity in aromatic nucleophilic substitution reactions." Quarterly Reviews, Chemical Society, 1958.
  • ChemicalBook. "1-(4-bromo-2-nitrophenyl)piperidine synthesis routes." Retrieved from

  • Google Patents. "CN101824009A - Simple preparation method for posaconazole and piperazine intermediate thereof." Retrieved from

Sources

Application

"in vitro assays using 1-(4-Bromo-2-nitrophenyl)piperazine"

Application Note: Strategic In Vitro Profiling of 1-(4-Bromo-2-nitrophenyl)piperazine Executive Summary & Scientific Rationale 1-(4-Bromo-2-nitrophenyl)piperazine (hereafter BNPP ) is a high-value pharmacophore and synth...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic In Vitro Profiling of 1-(4-Bromo-2-nitrophenyl)piperazine

Executive Summary & Scientific Rationale

1-(4-Bromo-2-nitrophenyl)piperazine (hereafter BNPP ) is a high-value pharmacophore and synthetic intermediate. Structurally, it combines a phenylpiperazine core—a privileged scaffold in medicinal chemistry known for targeting G-Protein Coupled Receptors (GPCRs), particularly serotonergic (5-HT) and dopaminergic systems—with a nitro group and a bromine handle.

In drug development, BNPP serves two primary roles:

  • Versatile Intermediate: It is a precursor for diverse bioactive agents, including azole antifungals (via nitro reduction and subsequent cyclization) and CNS-active agents (via Suzuki coupling at the bromine position).

  • Structural Alert Carrier: The ortho-nitro group presents a potential genotoxicity risk (structural alert), and the piperazine moiety necessitates screening for off-target CNS activity.

This guide details the essential in vitro assays required to profile BNPP, focusing on genotoxicity , metabolic stability (nitro-reduction) , and secondary pharmacology . These protocols ensure rigorous de-risking of the scaffold early in the pipeline.

Biological & Chemical Logic (The "Why")

  • The Nitro-Reductase Nexus: The nitro group at position 2 is metabolically labile. Under hypoxic conditions or via specific liver enzymes (e.g., xanthine oxidase, aldehyde oxidase), it is reduced to the corresponding amine (aniline). This transformation drastically alters the compound's solubility, basicity, and binding profile.

  • The Phenylpiperazine Trap: While useful for potency, the phenylpiperazine core is "sticky." It frequently binds to 5-HT2A, 5-HT2C, and

    
    -adrenergic receptors. Unchecked, this leads to promiscuity.
    
  • The Bromine Handle: The 4-bromo substituent allows for late-stage diversification but also modulates lipophilicity (

    
    ) and metabolic clearance.
    

Experimental Workflows & Diagrams

Metabolic Fate & Screening Logic

The following diagram illustrates the critical decision pathways for profiling BNPP, linking metabolic reduction to specific assay endpoints.

BNPP_Profiling BNPP 1-(4-Bromo-2-nitrophenyl) piperazine (BNPP) Metabolism Metabolic Reduction (Nitro -> Amine) BNPP->Metabolism Microsomal/Cytosolic Incubation Genotox Genotoxicity (Ames Test) BNPP->Genotox Structural Alert (Nitro) OffTarget Off-Target Screen (5-HT Receptors) BNPP->OffTarget Scaffold Risk (Piperazine) Intermediate Hydroxylamine/Nitroso Intermediates Metabolism->Intermediate Partial Red. Intermediate->Genotox DNA Adducts? Product 1-(4-Bromo-2-aminophenyl) piperazine Intermediate->Product Full Red. Product->OffTarget Altered Affinity?

Caption: Logical workflow for profiling BNPP. The nitro-reduction pathway (yellow) is critical as intermediates may drive genotoxicity, while the stable amine product often dictates the final pharmacological profile.

Detailed Protocols

Protocol A: Reductive Metabolism Assay (Microsomal Stability)

Objective: To quantify the conversion of BNPP to its amino-derivative and assess half-life (


).

Materials:

  • Test Compound: BNPP (10 mM stock in DMSO).

  • System: Pooled Human Liver Microsomes (HLM) or S9 Fraction (for cytosolic nitroreductases).

  • Cofactors: NADPH regenerating system.

  • Analysis: LC-MS/MS.

Step-by-Step Procedure:

  • Preparation: Dilute BNPP to 1

    
    M in Phosphate Buffer (100 mM, pH 7.4).
    
  • Pre-incubation: Mix 190

    
    L of compound solution with 5 
    
    
    
    L of microsomes (20 mg/mL protein). Equilibrate at 37°C for 5 min.
  • Initiation: Add 5

    
    L of NADPH (10 mM) to start the reaction.
    
    • Control: Run a parallel reaction without NADPH to assess chemical stability.

  • Sampling: At

    
     min, remove 20 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense into 80

    
    L ice-cold Acetonitrile containing Internal Standard (e.g., Verapamil).
    
  • Processing: Centrifuge at 4,000 rpm for 20 min (4°C). Inject supernatant into LC-MS/MS.

  • Data Analysis: Monitor the depletion of parent (BNPP, m/z ~286/288) and appearance of the amine metabolite (m/z ~256/258).

Scientific Insight: Nitro-reduction is often anaerobic. For a more relevant physiological model of gut metabolism, perform this assay under nitrogen purging or use fecal homogenates.

Protocol B: Bacterial Reverse Mutation Assay (Ames Test)

Objective: To evaluate the mutagenic potential of the nitro moiety.

Materials:

  • Strains: Salmonella typhimurium TA98 (frameshift), TA100 (base-pair).

  • Critical: Include nitroreductase-deficient strains (TA98NR, TA100NR) to confirm if mutagenicity is nitro-dependent.

Step-by-Step Procedure:

  • Dose Range: Prepare BNPP concentrations from 0.5 to 5000

    
     g/plate .
    
  • Metabolic Activation: Run assays +/- S9 mix (rat liver extract) to simulate mammalian metabolism.

  • Plating: Mix bacteria, test compound, and S9 (if applicable) in soft agar overlay; pour onto minimal glucose agar plates.

  • Incubation: 48-72 hours at 37°C.

  • Scoring: Count revertant colonies.

  • Interpretation: A 2-fold increase in revertants over vehicle control (DMSO) indicates a positive result.

    • Note: If positive in TA98 but negative in TA98NR, the mutagenicity is driven by the nitro group reduction.

Protocol C: 5-HT Receptor Binding Screen

Objective: To determine if the phenylpiperazine core retains off-target serotonergic affinity.

Materials:

  • Receptor: Human recombinant 5-HT

    
     (expressed in CHO cells).
    
  • Radioligand: [

    
    H]-Ketanserin.
    
  • Reference Ligand: Mianserin.

Step-by-Step Procedure:

  • Membrane Prep: Thaw membranes and dilute in Assay Buffer (50 mM Tris-HCl, pH 7.4, 4 mM CaCl

    
    ).
    
  • Plate Setup:

    • Total Binding: Membrane + Radioligand + Vehicle.

    • Non-Specific Binding (NSB): Membrane + Radioligand + 10

      
      M Mianserin.
      
    • Test: Membrane + Radioligand + BNPP (10

      
      M single point or dose-response).
      
  • Incubation: 60 min at 25°C (equilibrium).

  • Harvest: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Detection: Liquid Scintillation Counting.

  • Calculation:

    
    
    

Data Summary & Interpretation

AssayEndpointThreshold/TargetInterpretation
Solubility Kinetic Solubility (PBS, pH 7.4)> 50

M
Nitro compounds are often lipophilic; poor solubility may limit bioassays.
Metabolic Stability

(Intrinsic Clearance)
< 10

L/min/mg
Rapid nitro reduction suggests high first-pass effect; requires prodrug strategy or structural modification.
Ames Test Mutagenicity Ratio< 2.0x ControlPositive results require follow-up (e.g., Micronucleus test) or scaffold hopping (replace -NO

with -CN or -CF

).
5-HT Binding

(Affinity)
> 1

M
High affinity (< 100 nM) indicates significant CNS side-effect risk (hallucinations, vasoconstriction).

References

  • ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.

  • Glennon, R. A., et al. (1986). "Stimulus properties of 1-(3-trifluoromethylphenyl)piperazine (TFMPP) and 1-(3-chlorophenyl)piperazine (mCPP)". Pharmacology Biochemistry and Behavior, 24(5), 1193-1198. (Foundational text on phenylpiperazine pharmacology).

  • Boelsterli, U. A., et al. (2006). "Toxicity of Nitroaromatic Compounds: Structure-Activity Relationships and Mechanisms". Annual Review of Pharmacology and Toxicology, 46, 1-30. (Mechanisms of nitro-reduction toxicity).

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard protocols for metabolic stability and solubility).

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(4-Bromo-2-nitrophenyl)piperazine

Welcome to the technical support center for the synthesis of 1-(4-Bromo-2-nitrophenyl)piperazine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven ins...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(4-Bromo-2-nitrophenyl)piperazine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and improve your reaction yields.

Understanding the Core Reaction: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of 1-(4-Bromo-2-nitrophenyl)piperazine is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. Unlike nucleophilic substitutions on aliphatic carbons (like SN1 and SN2), SNAr has unique requirements. The reaction proceeds via a two-step addition-elimination mechanism.[1][2]

  • Addition of the Nucleophile: The nucleophile (piperazine) attacks the aromatic ring carbon bearing the leaving group (a halogen). This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring.[1]

  • Formation of the Meisenheimer Complex: This attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2][3][4] The stability of this complex is critical for the reaction to proceed.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group (e.g., a halide ion).[3]

The success of this reaction hinges on the presence of a strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group. In this synthesis, the nitro group (-NO₂) serves as the essential EWG, withdrawing electron density from the ring and stabilizing the negative charge of the Meisenheimer complex.[1][5]

Caption: The SNAr addition-elimination mechanism.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Q1: My reaction shows very low or no conversion of the starting material. What's wrong?

This is a common issue that can often be traced back to one of four key areas: substrate activation, leaving group choice, reaction conditions, or nucleophile potency.

LowConversion_Troubleshooting cluster_causes Investigate Potential Causes cluster_solutions Implement Solutions Start Low or No Conversion Substrate Is the aromatic ring sufficiently activated? Start->Substrate LeavingGroup Is the leaving group optimal for SNAr? Start->LeavingGroup Conditions Are the reaction conditions (solvent, temp, base) correct? Start->Conditions Nucleophile Is the nucleophile (piperazine) active? Start->Nucleophile Sol_Substrate Ensure -NO₂ group is ortho/para to leaving group. Substrate->Sol_Substrate Verify Sol_LG Switch to an aryl fluoride (e.g., 4-bromo-1-fluoro-2-nitrobenzene). LeavingGroup->Sol_LG Optimize Sol_Conditions Use polar aprotic solvent (DMF, DMSO). Increase temperature gradually (80-120°C). Use an appropriate base (K₂CO₃, Cs₂CO₃). Conditions->Sol_Conditions Optimize Sol_Nuc Use fresh, anhydrous piperazine. Ensure base is present to deprotonate. Nucleophile->Sol_Nuc Verify

Caption: Troubleshooting workflow for low reaction conversion.

In-depth Analysis & Solutions:

  • Cause A: Poor Leaving Group

    • Explanation: In SNAr reactions, the reactivity order for halogens is often F > Cl > Br > I.[1][6] This is contrary to SN2 reactions. The highly electronegative fluorine atom strongly polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex through its inductive effect, thereby lowering the activation energy of the rate-determining step.[1]

    • Solution: If you are using 1,4-dibromo-2-nitrobenzene, your yield will likely be suboptimal. The recommended starting material is 4-bromo-1-fluoro-2-nitrobenzene . The nucleophilic attack will occur preferentially at the carbon bearing the fluorine atom.

  • Cause B: Inappropriate Solvent

    • Explanation: SNAr reactions proceed fastest in polar aprotic solvents like DMSO, DMF, or NMP.[5] These solvents can solvate the counter-ion of the base (e.g., K⁺) but do not form strong hydrogen bonds with the amine nucleophile. This leaves the nucleophile "bare" and more reactive. Protic solvents (like ethanol or water) will solvate the nucleophile, reducing its potency.

    • Solution: Switch to anhydrous DMSO or DMF. Ensure the solvent is dry, as water can compete as a nucleophile, especially at high temperatures.

  • Cause C: Insufficient Temperature or Reaction Time

    • Explanation: The addition step, which disrupts aromaticity, has a significant activation energy barrier. Insufficient thermal energy will result in a stalled or impractically slow reaction.

    • Solution: Most SNAr reactions of this type require heating, typically in the range of 80-120°C.[7] Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, incrementally increase the temperature by 10-15°C.

  • Cause D: Incorrect or Insufficient Base

    • Explanation: A base is crucial for two reasons. First, it neutralizes the acid (H-X) generated during the reaction, preventing the protonation and deactivation of the piperazine nucleophile. Second, it can deprotonate one of the piperazine nitrogens, increasing its nucleophilicity. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used.[5][7]

    • Solution: Use at least 1.5-2.0 equivalents of a moderately strong, non-nucleophilic base like K₂CO₃. Ensure the base is finely powdered and dry to maximize its surface area and effectiveness.

ParameterRecommendationRationale
Aryl Halide 4-Bromo-1-fluoro-2-nitrobenzeneFluorine is a superior leaving group for SNAr reactions.[1][6]
Solvent Anhydrous DMSO or DMFPolar aprotic solvents enhance nucleophile reactivity.[5][8]
Base K₂CO₃ or Cs₂CO₃ (1.5-2.0 eq.)Neutralizes acid byproduct and enhances nucleophilicity.[7]
Temperature 80 - 120 °COvercomes the activation energy for Meisenheimer complex formation.[6]
Q2: I'm observing a significant amount of an unknown side product. How can I identify and prevent it?

The most likely side product in this reaction is the di-substituted piperazine, where a second molecule of the aryl halide reacts with the remaining N-H group of the desired product.

  • Identification: This side product will have a significantly higher molecular weight (approximately +200 amu) and will be much less polar than your desired mono-substituted product. It can be readily identified by LC-MS and will have a higher Rf value on a normal-phase TLC plate.

  • Prevention:

    • Control Stoichiometry: The most effective way to prevent di-substitution is to use an excess of the nucleophile. Use at least 2 to 3 equivalents of piperazine relative to the aryl halide. This ensures that the aryl halide is more likely to encounter a molecule of the starting piperazine rather than the mono-substituted product.

    • Slow Addition: Add the aryl halide solution slowly (dropwise) to a heated solution of piperazine and the base. This maintains a low instantaneous concentration of the electrophile, further favoring the mono-substitution reaction.

Q3: My product seems to be stuck in the aqueous layer during workup, or I'm getting a poor recovery after column chromatography. What should I do?

The basic nature of the piperazine moiety can lead to purification challenges.

  • Problem: Poor Extraction into Organic Solvents

    • Explanation: If the aqueous layer is acidic after quenching the reaction, your product will be protonated (as a piperazinium salt), making it highly water-soluble.

    • Solution: After quenching the reaction with water, ensure the aqueous layer is basic (pH > 10) by adding a suitable base (e.g., 1M NaOH solution or solid K₂CO₃) before extracting with an organic solvent like ethyl acetate or dichloromethane.

  • Problem: Tailing or Poor Recovery from Silica Gel Chromatography

    • Explanation: The basic nitrogen atoms of your product can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This can lead to significant tailing of the product spot on TLC and poor recovery from the column.

    • Solution: Deactivate the silica gel by pre-treating your eluent. Add a small amount of a volatile tertiary amine, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to your solvent system (typically 0.5-1% v/v). This amine will preferentially bind to the acidic sites on the silica, allowing your product to elute cleanly.

Frequently Asked Questions (FAQs)

Q: Can I use a different base, like sodium hydroxide (NaOH) or sodium hydride (NaH)? A: While strong bases can be used, they increase the risk of side reactions. NaOH in the presence of trace water can act as a nucleophile, leading to undesired hydroxylation of the aromatic ring. Sodium hydride is a very strong, non-nucleophilic base but can be hazardous to handle and may not be necessary for this transformation.[6] Finely powdered K₂CO₃ or Cs₂CO₃ are generally safer and more effective choices.[7]

Q: How do I properly monitor the reaction by Thin Layer Chromatography (TLC)? A: Spot three lanes on your TLC plate: the aryl halide starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM). Use a solvent system like 3:1 Hexanes:Ethyl Acetate. The product should be a new, more polar spot (lower Rf) than the starting material. The reaction is complete when the SM spot is no longer visible in the RM lane.

Q: Is it necessary to perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon)? A: While not strictly necessary for the SNAr mechanism itself, performing the reaction under an inert atmosphere is good practice. It prevents potential oxidative side reactions, especially when using sensitive solvents like DMF at high temperatures for extended periods.

Experimental Protocols

Protocol 1: Optimized Synthesis of 1-(4-Bromo-2-nitrophenyl)piperazine

This protocol is optimized for high yield and purity, starting from the preferred aryl fluoride.

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, add anhydrous piperazine (3.0 eq.) and finely powdered potassium carbonate (K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to create a stirrable slurry (approx. 5-10 mL per gram of aryl halide).

  • Heating: Begin stirring and heat the mixture to 90°C.

  • Reactant Addition: Dissolve 4-bromo-1-fluoro-2-nitrobenzene (1.0 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the heated piperazine slurry over 30 minutes.

  • Reaction: Maintain the temperature at 90-100°C and stir vigorously. Monitor the reaction by TLC or LC-MS until the starting aryl halide is consumed (typically 4-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water (10x the volume of DMF used).

    • Extract the aqueous phase three times with ethyl acetate.

    • Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual DMF.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient containing 1% triethylamine to afford the pure product.

Protocol 2: Purification by Acid Salt Formation

This non-chromatographic method can be effective for removing non-basic impurities.[9][10]

  • Dissolution: Dissolve the crude product in a minimal amount of a suitable solvent like acetone or isopropanol.

  • Acidification: While stirring, slowly add a solution of glacial acetic acid (2.1 equivalents) in acetone.[10]

  • Precipitation: The piperazine diacetate salt should precipitate out of the solution. Cool the mixture in an ice bath to maximize precipitation.

  • Isolation: Collect the crystalline salt by vacuum filtration.

  • Washing: Wash the collected solid with cold acetone to remove soluble impurities.

  • Regeneration of Free Base (Optional): To recover the neutral product, dissolve the salt in water, basify the solution to pH > 10 with 2M NaOH, and extract with ethyl acetate. Dry and concentrate the organic layers to yield the purified free base.

References

  • JoVE. (2023). Nucleophilic Aromatic Substitution: Elimination–Addition. [Link]

  • Chemistry LibreTexts. (2021). Nucleophilic Aromatic Substitution. [Link]

  • UofL. Nucleophilic Aromatic Substitution. [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution – SNAr Mechanism. [Link]

  • Chemistry LibreTexts. (2021). 6.1: Nucleophilic Aromatic Substitution. [Link]

  • ResearchGate. Nucleophilic Aromatic Substitution—Addition and Identification of an Amine. [Link]

  • Fisher Scientific. Aromatic Nucleophilic Substitution. [Link]

  • IUCr. (2022). Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. [Link]

  • Dissertation. Synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl) Piperazine. [Link]

  • Repositorio UC. Effect of the nature of the nucleophile and solvent on an SNAr reaction. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Wordpress. SNAr Reaction in Other Common Molecular Solvents. [Link]

  • PMC. High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. [Link]

  • PMC. Electronic and solvent effects on kinetics of SNAr substitution reactions. [Link]

  • Google Patents. CN110615756A - 1- (4-nitrophenyl)
  • Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]

  • ACS Publications. Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. [Link]

  • PMC. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]

  • Google Patents.

Sources

Optimization

🔬 Technical Support Center: 1-(4-Bromo-2-nitrophenyl)piperazine

The following technical support guide is structured to assist researchers and process chemists in the synthesis and troubleshooting of 1-(4-Bromo-2-nitrophenyl)piperazine . Ticket Subject: Optimization & Troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is structured to assist researchers and process chemists in the synthesis and troubleshooting of 1-(4-Bromo-2-nitrophenyl)piperazine .

Ticket Subject: Optimization & Troubleshooting of SNAr Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

📊 Quick Triage: Troubleshooting Decision Tree

Before altering your protocol, use this logic flow to identify the root cause of your issue.

TroubleshootingTree Start Start: What is the primary issue? Issue1 Low Conversion / Starting Material Remains Start->Issue1 Issue2 Impurity: Bis-arylated Piperazine Start->Issue2 Issue3 Workup: Emulsions / Excess Piperazine Start->Issue3 Check1 Check Leaving Group: Is it Fluorine or Bromine? Issue1->Check1 Check2 Check Stoichiometry: Piperazine Equivalents? Issue2->Check2 Check3 Check pH of Wash: Is Piperazine removing? Issue3->Check3 Action1 Switch to 4-Bromo-1-fluoro-2-nitrobenzene. (Fluorine is ~3300x faster in SNAr) Check1->Action1 Using Bromine (slow) Action2 Increase Temp (to 80-100°C) or Switch Solvent (DMF/DMSO) Check1->Action2 Using Fluorine (fast) Action3 Increase Piperazine to 3-5 eq. (Statistically favors mono-substitution) Check2->Action3 < 3 eq used Action4 Use extensive H2O washes. Piperazine is freely water soluble. Check3->Action4

Figure 1: Diagnostic logic flow for common synthetic issues.

🛠️ Knowledge Base & FAQs

Q1: Why is my reaction stalling with 1,4-dibromo-2-nitrobenzene?

Diagnosis: Leaving Group Mismatch. Technical Insight: You are likely attempting an SNAr reaction on a bromide leaving group.[1][2] In Nucleophilic Aromatic Substitution (SNAr), the rate-determining step is the addition of the nucleophile to form the Meisenheimer complex. The high electronegativity of fluorine stabilizes the transition state significantly better than bromine, making 4-bromo-1-fluoro-2-nitrobenzene roughly 3300 times more reactive than its bromo-analog [1, 2].[1] Solution: Switch your starting material to 4-bromo-1-fluoro-2-nitrobenzene .[1] If you must use the bromo-analog, you will need higher temperatures (>100°C) and a stronger activation strategy, which risks degrading the nitro group.

Q2: I see a major impurity spot with a higher Rf. What is it?

Diagnosis: Bis-arylation (Formation of 1,4-bis(4-bromo-2-nitrophenyl)piperazine).[1] Technical Insight: Piperazine has two nucleophilic nitrogen atoms.[1] Once the first aryl group is attached, the remaining secondary amine (N4) is still nucleophilic. If the concentration of the aryl halide is high relative to piperazine, the mono-arylated product will compete for the aryl halide, leading to the "dimer" impurity [3]. Solution:

  • High Dilution: Run the reaction more dilute (e.g., 0.1 M).

  • Excess Nucleophile: Use 3 to 5 equivalents of piperazine .[1] This ensures that every aryl halide molecule statistically encounters a free piperazine molecule rather than a mono-arylated product [4].[1]

Q3: How do I efficiently remove the excess piperazine during workup?

Diagnosis: Solubility Management. Technical Insight: Piperazine is highly polar and freely soluble in water (logP ≈ -1.5), whereas 1-(4-bromo-2-nitrophenyl)piperazine is a lipophilic solid (logP ≈ 2.[1]4) [5]. Solution:

  • Aqueous Wash: Dilute the reaction mixture with ethyl acetate (EtOAc). Wash the organic layer 3 times with water. The excess piperazine will partition almost exclusively into the aqueous phase.

  • Brine Wash: Follow with a brine wash to break any micro-emulsions.[1]

  • Avoid Acid Washes: Do not use strong acid washes (e.g., 1M HCl) to remove piperazine, as this will protonate your product (at the N4 position) and drag it into the aqueous layer.

🧪 Standard Operating Procedure (SOP)

Protocol: Synthesis of 1-(4-Bromo-2-nitrophenyl)piperazine via SNAr Scale: 10 mmol | Yield Target: >85%

Materials Preparation
ReagentEquivalentsRoleNotes
4-Bromo-1-fluoro-2-nitrobenzene 1.0 eqSubstrateThe "Fluoro" leaving group is critical for rate.[1]
Piperazine 4.0 eqNucleophileExcess prevents bis-arylation.[1]
K₂CO₃ (Potassium Carbonate) 1.5 eqBaseScavenges HF byproduct.[1]
Acetonitrile (MeCN) or DMF SolventMediumPolar aprotic promotes SNAr.[1]
Execution
  • Dissolution: In a round-bottom flask, dissolve 4.0 eq of piperazine in MeCN (5 mL/mmol).

  • Addition: Add 1.5 eq of powdered K₂CO₃.

  • Substrate Introduction: Add 1.0 eq of 4-bromo-1-fluoro-2-nitrobenzene dropwise at room temperature. Note: The reaction is exothermic; a color change to deep orange/red is normal (Meisenheimer complex formation).

  • Heating: Heat the mixture to 80°C for 2–4 hours. Monitor by TLC (Mobile Phase: 30% EtOAc in Hexanes).[1] The starting material (high Rf) should disappear.

Workup & Purification[3][4][5][6][7]
  • Quench: Cool to room temperature and pour into 5 volumes of water.

  • Extraction: Extract with Ethyl Acetate (3x).

  • Wash: Wash the combined organics with water (3x) to remove excess piperazine and DMF.

  • Dry & Concentrate: Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Crystallization: The crude product is often a solid. Recrystallize from Ethanol or EtOAc/Hexanes if necessary.[1]

🧬 Advanced Mechanism: The "Element Effect"

Understanding why we choose specific reagents prevents future errors.

SNArMechanism SM Substrate (Ar-F) Transition Transition State 1 (Rate Determining) SM->Transition Attack Nu Nucleophile (Piperazine) Nu->Transition Complex Meisenheimer Complex (Resonance Stabilized) Transition->Complex Fast with F (Inductive Effect) Product Product (Ar-Piperazine) Complex->Product Loss of F-

Figure 2: The SNAr mechanism.[1] The electronegative Fluorine (F) lowers the energy of the transition state inductively, accelerating the rate-determining attack step [2].

📚 References

  • ChemicalBook. 1-(4-bromo-2-nitrophenyl)piperidine synthesis methods. Retrieved from .[1]

  • Chemistry Steps. Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism.[1][3] (Explains the "Element Effect" where F >> Br). Retrieved from .

  • BenchChem. Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions. (Troubleshooting bis-substitution).[1] Retrieved from .[1]

  • ResearchGate. Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs. (Discusses stoichiometry in piperazine arylations). Retrieved from .

  • PubChem. 1-(4-Bromo-2-nitrophenyl)piperazine Compound Summary. (Physical properties and solubility data).[1][4][5][6][7][8] Retrieved from .[1]

Sources

Troubleshooting

Technical Support Center: Purification of 1-(4-Bromo-2-nitrophenyl)piperazine

Executive Summary & Compound Profile 1-(4-Bromo-2-nitrophenyl)piperazine is a critical intermediate often used as a scaffold in the synthesis of antifungal agents (e.g., Posaconazole analogs) and antiviral candidates.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

1-(4-Bromo-2-nitrophenyl)piperazine is a critical intermediate often used as a scaffold in the synthesis of antifungal agents (e.g., Posaconazole analogs) and antiviral candidates.[1][2] Its synthesis typically involves a Nucleophilic Aromatic Substitution (


) reaction between a piperazine and a halonitrobenzene precursor.[2]

Users frequently encounter three distinct challenges with this molecule:

  • Bis-Alkylation: Formation of the

    
    -symmetric impurity where one piperazine attacks two aryl rings.[1][2]
    
  • "Oiling Out": The compound tends to form a supersaturated oil rather than crystallizing, particularly in alcoholic solvents.[2]

  • Phase Separation: Difficulty separating the basic product from neutral unreacted starting materials.[2]

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
PropertyValueNotes
CAS 6269-89-2 (Analog*)Refers to nitro-piperazine core; Br-analog properties derived.[1][2]
Appearance Orange/Yellow SolidNitro group chromophore.[2]
Melting Point 130–134 °CSharp melting point indicates high purity [1].[2]
pKa (Calc) ~8.5–9.0Secondary amine on piperazine ring.[2]
Solubility DCM, EtOAc, DMSOLow solubility in Hexanes/Water.

Tier 1: Rapid Triage (FAQ)

Q: My product is a dark red tar instead of a yellow solid. Is it degraded? A: Not necessarily. Nitro-aromatics are prone to trace oxidation that darkens the color significantly.[1][2] However, if the tar is insoluble in dilute acid (1M HCl), it is likely polymerized degradation products. See Section 3, Module B for the "Acid Wash" fix.

Q: I see a spot on TLC with


 (in 5% MeOH/DCM) that won't wash away. What is it? 
A:  This is likely the Bis-aryl impurity  (1,4-bis(4-bromo-2-nitrophenyl)piperazine).[1][2] It is non-polar compared to your product (secondary amine) and cannot be removed by simple recrystallization.[2] See Section 3, Module A for prevention.

Q: The product oils out during recrystallization from Ethanol.[2] How do I fix this? A: This compound has a wide "metastable zone."[2] You are likely cooling too fast.[2] Re-heat to dissolve, add a seed crystal (or scratch the glass), and cool at a rate of <5°C per hour. See Section 3, Module C.

Tier 2: Deep Dive Troubleshooting Protocols

Module A: The Bis-Alkylation Trap (Prevention Strategy)

The most common failure mode is the formation of the bis-impurity. In


 reactions, the product (a secondary amine) is often more nucleophilic than the starting piperazine, leading to a runaway reaction.

The Protocol: To force the reaction toward the mono-substituted product, you must violate stoichiometry rules.

  • Excess Reagent: Use 3.0 to 5.0 equivalents of piperazine relative to the aryl halide [2].[2]

  • Order of Addition: Add the aryl halide slowly (dropwise) to a solution of the piperazine. This ensures the aryl halide always encounters a high concentration of unreacted piperazine.

BisAlkylation Start Reagents: Halonitrobenzene + Piperazine Mono Target Product: Mono-aryl Piperazine (Secondary Amine) Start->Mono k1 (Fast) Excess Piperazine Bis Impurity: Bis-aryl Piperazine (Tertiary Amine) Mono->Bis k2 (Slow) If Piperazine Depleted

Figure 1: Kinetic competition in


 reactions. High concentration of piperazine suppresses the path to the Bis-impurity.[1]
Module B: The "Self-Cleaning" Acid-Base Extraction

Chromatography is often unnecessary for this compound if you exploit its basicity.[2] The piperazine nitrogen (pKa ~9) allows the product to be reversibly ionized, while impurities (starting material, bis-impurity) remain neutral or have vastly different solubilities.

Protocol:

  • Dissolution: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) .

  • Water Wash: Wash 2x with water.[2]

    • Purpose: Removes the large excess of unreacted piperazine (highly water-soluble).[2]

  • Acid Extraction (The Critical Step): Extract the organic layer with 1M HCl (3x).

    • Chemistry: The product becomes the hydrochloride salt (

      
      ) and moves to the aqueous layer.
      
    • Fate of Impurities: Neutral impurities (unreacted aryl halide) and non-basic tars stay in the EtOAc layer.

    • Note: If the Bis-impurity is present, it may partially protonate.[2] However, its solubility in water is significantly lower than the mono-species due to lipophilicity.[2]

  • Organic Wash: Wash the acidic aqueous layer with fresh EtOAc.[2]

    • Purpose: Scavenges any trapped neutral organics.[2]

  • Basification: Cool the aqueous layer on ice. Slowly add 6M NaOH until pH > 12.

    • Observation: The product will precipitate as a yellow solid or oil.

  • Final Extraction: Extract the basic aqueous mixture with DCM (Dichloromethane) . Dry over

    
     and evaporate.[2][3]
    

AcidBase Step1 Crude Mixture in EtOAc Step2 Wash with H2O Step1->Step2 Step3 Extract with 1M HCl Step2->Step3 OrgLayer Organic Layer (Discard) Step3->OrgLayer Neutrals (Start Mat.) AqLayer Aqueous Layer (Product as Salt) Step3->AqLayer Product (H-Cl Salt) Step4 Basify (NaOH) Extract to DCM AqLayer->Step4 Final Pure Product (Free Base) Step4->Final

Figure 2: Flowchart for Acid-Base Purification. This method relies on the ionizable secondary amine.

Module C: Crystallization Strategy (Solving "Oiling Out")

If the Acid-Base extraction yields an oil, crystallization is required to obtain the solid form described in literature (mp 130-134°C).

The Challenge: Nitro-amines often form "oils" because the melting point is depressed by trace impurities, and the crystal lattice energy is high (hard to nucleate).

The Solution: Ethanol/Water Displacement

  • Dissolve the oil in the minimum amount of boiling Ethanol (EtOH) .

  • Remove from heat.[2]

  • Add Water dropwise until the solution just turns turbid (cloudy).[2]

  • Add one drop of Ethanol to clear it.[2]

  • Seeding: If available, add a speck of solid product.[2] If not, scratch the inner wall of the flask with a glass rod (creates nucleation sites).

  • Insulation: Wrap the flask in foil or a towel to cool very slowly to room temperature.

    • Why? Rapid cooling traps solvent, leading to oil. Slow cooling allows the lattice to reject impurities [3].[2]

References

  • Thermo Scientific Chemicals. (n.d.).[2] 1-(4-Nitrophenyl)piperazine, 98% Specification Sheet. Retrieved from

  • Li, J., et al. (2017). "Synthesis and biological evaluation of 1-(4-bromo-2-nitrophenyl)piperidine derivatives." European Journal of Medicinal Chemistry, 140, 20-30.[4] (Demonstrates excess amine strategy in

    
    ).
    
  • University of Rochester. (n.d.).[2] Reagents & Solvents: Solvents for Recrystallization. Retrieved from

  • PubChem. (2025).[2] 1-(4-Bromo-2-nitrophenyl)-4-methylpiperazine Compound Summary. Retrieved from

Sources

Optimization

Technical Support Center: Synthesis of 1-(4-Bromo-2-nitrophenyl)piperazine

Welcome to the technical support center for the synthesis of 1-(4-Bromo-2-nitrophenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(4-Bromo-2-nitrophenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific nucleophilic aromatic substitution (SNAr) reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient synthesis of your target compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, offering explanations and actionable solutions.

Q1: Why is my yield of 1-(4-Bromo-2-nitrophenyl)piperazine unexpectedly low?

Possible Causes & Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Verification: Monitor the reaction progress using Thin Layer Chromatography (TLC). A persistent spot corresponding to the starting material (1,4-dibromo-2-nitrobenzene) indicates an incomplete reaction.

    • Solution: Extend the reaction time or consider a moderate increase in temperature. However, be cautious as excessive heat can promote side reactions.

  • Suboptimal Base: The choice and amount of base are critical.

    • Explanation: A base is required to neutralize the HBr formed during the reaction and to deprotonate the piperazine, increasing its nucleophilicity. An insufficient amount of a weak base may not effectively drive the reaction forward.

    • Recommendation: Use a slight excess (1.1-1.5 equivalents) of a moderately strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

  • Poor Solvent Choice: The solvent plays a crucial role in SNAr reactions.

    • Explanation: Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal as they can solvate the cation of the base and do not interfere with the nucleophile.[1]

    • Recommendation: Ensure your solvent is anhydrous, as water can compete with piperazine as a nucleophile, leading to the formation of 4-bromo-2-nitrophenol.

  • Product Loss During Workup: The product might be lost during the extraction or purification steps.

    • Recommendation: During aqueous workup, ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to recover all the product. When performing column chromatography, select an appropriate solvent system that provides good separation between your product and impurities.

Q2: My TLC/LC-MS analysis shows multiple unexpected spots. What are they?

Common Side Products and Their Identification:

Side Product Plausible Cause Diagnostic Approach
1,4-bis(4-bromo-2-nitrophenyl)piperazine Use of excess 1,4-dibromo-2-nitrobenzene or prolonged reaction times at elevated temperatures.Characterize by mass spectrometry (look for the corresponding molecular ion peak). This byproduct will be significantly less polar than the desired product on TLC.
1-(2-Bromo-4-nitrophenyl)piperazine (Isomer) While the nitro group strongly directs the substitution to the ortho and para positions, a small amount of the isomeric product might form under certain conditions.Careful analysis of ¹H NMR is required to distinguish between the isomers based on the coupling patterns of the aromatic protons.
4-Bromo-2-nitrophenol Presence of water in the reaction mixture.This impurity can often be removed by a basic wash (e.g., with aqueous NaHCO₃ or dilute NaOH) during workup, as the phenol is acidic.
N-Oxides of Piperazine Oxidation of the piperazine nitrogen atoms.[2]These byproducts are typically more polar and may be identified by their characteristic mass fragmentation patterns.
Q3: How can I effectively purify the crude 1-(4-Bromo-2-nitrophenyl)piperazine?

Purification Strategy:

  • Aqueous Workup:

    • Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with water, a dilute acid solution (e.g., 1M HCl) to remove unreacted piperazine, a dilute base solution (e.g., saturated NaHCO₃) to remove any phenolic byproducts, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and concentrate under reduced pressure.

  • Flash Column Chromatography:

    • This is often the most effective method for removing closely related impurities.

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A gradient of ethyl acetate in petroleum ether or hexanes is typically effective. Start with a low polarity eluent and gradually increase the polarity. The desired product is moderately polar and should elute after the less polar starting material and before highly polar byproducts.

  • Recrystallization:

    • If the crude product is of reasonable purity after workup, recrystallization can be a viable option.

    • Solvent Selection: Experiment with different solvent systems such as ethanol, isopropanol, or mixtures like ethyl acetate/hexanes to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the synthesis of 1-(4-Bromo-2-nitrophenyl)piperazine?

This reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The key steps are:

  • Nucleophilic Attack: The piperazine acts as a nucleophile and attacks the carbon atom bearing a bromine atom that is ortho to the electron-withdrawing nitro group. This is the rate-determining step.[3]

  • Formation of a Meisenheimer Complex: The attack of the nucleophile disrupts the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the nitro group, which stabilizes the intermediate.[3]

  • Elimination of the Leaving Group: The aromaticity is restored by the elimination of the bromide ion, yielding the final product.

The nitro group is a strong electron-withdrawing group and is essential for activating the aromatic ring towards nucleophilic attack.[4][5]

Q2: Why is the substitution favored at the bromine ortho to the nitro group and not the other bromine?

The nitro group is a powerful activating group for SNAr reactions and directs the incoming nucleophile to the ortho and para positions. This is because the negative charge of the Meisenheimer complex can be effectively delocalized onto the oxygen atoms of the nitro group when the nucleophile attacks at these positions, thus stabilizing the intermediate. The bromine atom meta to the nitro group is not activated, and substitution at this position is kinetically and thermodynamically disfavored.

Q3: What is the role of the base in this reaction?

The base serves two primary functions:

  • Acid Scavenger: It neutralizes the hydrobromic acid (HBr) that is formed as a byproduct of the reaction. This prevents the protonation of the piperazine, which would render it non-nucleophilic.

  • Enhancing Nucleophilicity: By deprotonating one of the nitrogen atoms of piperazine, the base can increase its nucleophilicity, although piperazine itself is a sufficiently strong nucleophile for this reaction.

Q4: How can I minimize the formation of the bis-substituted byproduct, 1,4-bis(4-bromo-2-nitrophenyl)piperazine?

The formation of the bis-substituted product occurs when a second molecule of 1,4-dibromo-2-nitrobenzene reacts with the remaining secondary amine of the desired product. To minimize this:

  • Control Stoichiometry: Use a slight excess of piperazine relative to 1,4-dibromo-2-nitrobenzene (e.g., 1.2 to 2 equivalents of piperazine). This statistically favors the mono-substitution.

  • Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times, as these conditions can promote the second substitution.

  • Slow Addition: Adding the 1,4-dibromo-2-nitrobenzene solution slowly to the piperazine solution can also help to maintain a high concentration of piperazine relative to the electrophile, favoring mono-substitution.

Q5: Can other halogens be used as leaving groups?

Yes, the reactivity of the leaving group in SNAr reactions generally follows the trend: F > Cl > Br > I.[3] This is counterintuitive compared to SN2 reactions and is because the rate-determining step is the nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the C-X bond, making the carbon more electrophilic. Therefore, using 1-bromo-4-fluoro-2-nitrobenzene would likely result in a faster reaction with substitution of the fluorine atom.

Visualizing the Reaction and Troubleshooting

Main Reaction Pathway

G Main S_NAr Reaction Pathway 1,4-dibromo-2-nitrobenzene 1,4-dibromo-2-nitrobenzene Product 1-(4-Bromo-2-nitrophenyl)piperazine 1,4-dibromo-2-nitrobenzene->Product + Piperazine - HBr Piperazine Piperazine Piperazine->Product

Caption: The desired SNAr reaction.

Common Side Reaction: Bis-Substitution

G Bis-Substitution Side Reaction Product 1-(4-Bromo-2-nitrophenyl)piperazine SideProduct 1,4-bis(4-bromo-2-nitrophenyl)piperazine Product->SideProduct + Starting Material (Excess or High Temp) StartingMaterial 1,4-dibromo-2-nitrobenzene StartingMaterial->SideProduct

Caption: Formation of the bis-arylated byproduct.

Troubleshooting Workflow

G Troubleshooting Workflow start Low Yield or Impurities Detected tlc_check Analyze by TLC/LC-MS start->tlc_check incomplete_rxn Incomplete Reaction? (Starting material present) tlc_check->incomplete_rxn side_products Multiple Products? incomplete_rxn->side_products No extend_time Extend Reaction Time / Increase Temperature Moderately incomplete_rxn->extend_time Yes optimize_cond Optimize Stoichiometry & Conditions (Excess Piperazine, Lower Temp) side_products->optimize_cond Yes purify Purify via Column Chromatography or Recrystallization side_products->purify No extend_time->tlc_check optimize_cond->purify end Pure Product purify->end

Caption: A logical flow for addressing common issues.

References

  • SNAr Reaction in Other Common Molecular Solvents. (n.d.). Wordpress. Retrieved from [Link]

  • Shankara Prasad, K. S., et al. (2023). Syntheses and crystal structures of three salts of 1-(4-nitrophenyl)piperazine. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 6), 633–640. Retrieved from [Link]

  • Cimino, M., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(24), 8089. Retrieved from [Link]

  • Archana, S., et al. (2022). Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 1028–1033. Retrieved from [Link]

  • Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. (n.d.). Pen & Prosperity. Retrieved from [Link]

  • Quora. (n.d.). How does 1,4-dibromo-2-nitrobenzene react with piperidine, and what molecule does it create? The Chemistry Space. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • ResearchGate. (n.d.). The suggested mechanism nucleophilic substitution of piperazine with pentafluoropyridine. Retrieved from [Link]

  • Mąkosza, M., & Wojciechowski, K. (2018). Nucleophilic substitution in nitroarenes: a general corrected mechanism. Journal of the Iranian Chemical Society, 16(3), 563-577. Retrieved from [Link]

  • Archana, S., et al. (2022). Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K. IUCrData, 7(10), x220974. Retrieved from [Link]

  • ResearchGate. (n.d.). SNAr of bromoporphyrin 2 with piperazine (10b) in DMF. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Rizwan, M., et al. (2024). A comprehensive review on the synthesis of substituted piperazine and its novel bio-medicinal applications. Chemistry of Inorganic Materials, 2(2), 100041. Retrieved from [Link]

  • Archana, S., et al. (2022). Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K. ResearchGate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. Retrieved from [Link]

  • Al-Halfi, M. A. A., et al. (2024). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports, 14(1), 2209. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Bromo-2-nitrophenyl)-4-methylpiperazine. Retrieved from [Link]

  • ResearchGate. (n.d.). How Does Nucleophilic Aromatic Substitution Really Proceed in Nitroarenes? Computational Prediction and Experimental Verification. Retrieved from [Link]

  • Yilmaz, F., & Menteşe, M. (2015). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 60(9), 941-949. Retrieved from [Link]

  • Google Patents. (n.d.). CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine.
  • Google Patents. (n.d.). US2919275A - Purification of piperazine.
  • ResearchGate. (n.d.). Aromatic Nucleophilic Substitution (SNAr) Reactions of 1,2- and 1,4-Halonitrobenzenes and 1,4-Dinitrobenzene with Carbanions in the Gas Phase. Retrieved from [Link]

  • ChemRxiv. (n.d.). Amination of Nitro-Substituted Heteroarenes by Nucleophilic Substitution of Hydrogen. Retrieved from [Link]

  • Juniper Publishers. (2017). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Retrieved from [Link]

  • Google Patents. (n.d.). US3697524A - Process for preparing 1,4-disubstituted piperazines.
  • Organic Chemistry Portal. (2005, July 5). Convergent and Fast Route to Piperazines via IMCR. Retrieved from [Link]

  • MDPI. (2022, July 20). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Molbank, 2022(3), M1411. Retrieved from [Link]

  • Shimadzu. (n.d.). Purification made easy. Secrets of Science – Magazine. Retrieved from [Link]

  • ResearchGate. (n.d.). Design and Synthesis of 1-(4-Bromo-2-(Pyrrolidine-1-Yl) Benzyl) Piperidine-Based Derivatives as Anti-Tubulin Agents. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Degradation Pathways of 1-(4-Bromo-2-nitrophenyl)piperazine

Executive Summary 1-(4-Bromo-2-nitrophenyl)piperazine is a polyfunctional building block often used in the synthesis of psychotropic and antifungal agents.[1] Its stability profile is dominated by the electron-withdrawin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(4-Bromo-2-nitrophenyl)piperazine is a polyfunctional building block often used in the synthesis of psychotropic and antifungal agents.[1] Its stability profile is dominated by the electron-withdrawing nature of the ortho-nitro and para-bromo substituents, which activate the piperazine ring toward oxidative opening and the aryl-nitrogen bond toward nucleophilic attack.

This guide addresses the specific degradation mechanisms you will encounter during forced degradation studies (stress testing) and provides actionable troubleshooting for analytical method development.

Module 1: Oxidative Degradation & Piperazine Ring Instability

Q: We are observing multiple polar impurities eluting early in our Reverse Phase HPLC method after peroxide stress. What are these likely to be?

A: The piperazine ring is the most labile portion of this molecule under oxidative stress. The early-eluting peaks are likely N-oxides and ring-opened lactams .[1]

Mechanism: The secondary amine (N-H) and the tertiary aniline nitrogen are susceptible to oxidation.

  • N-Hydroxylation/N-Oxidation: Hydrogen peroxide (

    
    ) or AIBN can oxidize the secondary amine to a hydroxylamine or nitrone.[1]
    
  • 
    -Carbon Oxidation:  Radical attack at the carbon 
    
    
    
    to the nitrogen leads to the formation of a carbinolamine, which dehydrates to an imine and hydrolyzes to a piperazinone (lactam) or undergoes ring opening to form ethylenediamine derivatives .

Troubleshooting Protocol:

  • Diagnostic Ion Check (LC-MS): Look for [M+16]+ (N-oxide/hydroxylation) and [M+14]+ (carbonyl formation/lactam).

  • Differentiation: N-oxides can often be reduced back to the parent using mild reducing agents (e.g., sodium metabisulfite) in situ. If the peak disappears after reduction, it is an N-oxide. Lactams will remain unchanged.

Module 2: Photostability & Halogen/Nitro Reactivity

Q: Our solid-state samples show discoloration (yellow to orange/brown) upon light exposure, but HPLC purity remains high. Why?

A: This "surface yellowing" is characteristic of nitro-aromatic photochemistry and photolytic debromination , often occurring in the crystal lattice surface without bulk degradation. However, in solution photolysis, you will see distinct degradants.

Key Pathways:

  • Photolytic Debromination: The C-Br bond is homolytically cleaved under UV light, replaced by hydrogen.[1]

    • Degradant:[1][2][3] 1-(2-Nitrophenyl)piperazine.[1]

    • Mass Shift: Loss of ~79/81 Da (Br pattern disappears).[1]

  • Nitro-to-Nitrite Rearrangement: The ortho-nitro group can isomerize to a nitrite ester (-ONO) under UV, which then hydrolyzes to a phenol or reduces to a nitroso species.[1]

Action Item:

  • Protect from Light: Use amber glassware for all solution preparations.[1]

  • Check Absorbance: The nitro group has a strong absorbance around 250–300 nm.[1] Ensure your quantitation wavelength is specific (e.g., >320 nm) if interference from yellow degradants is suspected.[1]

Module 3: Hydrolytic Stability & The "Ortho-Effect"

Q: We see a massive loss of assay during base hydrolysis (0.1 N NaOH), but the main degradant does not retain on our C18 column. What is happening?

A: You are likely observing Nucleophilic Aromatic Substitution (


) .[1]

Causality: The ortho-nitro group and para-bromo group are strong electron-withdrawing groups (EWGs).[1] They pull electron density away from the benzene ring, making the carbon attached to the piperazine nitrogen highly electrophilic.

  • Reaction: Hydroxide ions (

    
    ) attack the ipso-carbon, displacing the piperazine ring.
    
  • Products: 4-Bromo-2-nitrophenol (highly polar, elutes early/void volume) and free Piperazine (elutes in void volume, no UV chromophore).

Validation Step:

  • Derivatization: Free piperazine is difficult to detect by UV.[1] Derivatize the aqueous layer with Dansyl Chloride or FMOC-Cl to confirm the presence of liberated piperazine by HPLC.

Visual Guide: Degradation Pathway Map

The following diagram illustrates the causal relationships between stress conditions and specific degradation products for 1-(4-Bromo-2-nitrophenyl)piperazine.

DegradationPathways Parent 1-(4-Bromo-2-nitrophenyl) piperazine (Parent) Oxidation Oxidative Stress (H2O2 / Peroxides) Parent->Oxidation Photolysis Photolytic Stress (UV/Vis Light) Parent->Photolysis Hydrolysis Base Hydrolysis (High pH / Heat) Parent->Hydrolysis NOxide N-Oxide / Hydroxylamine (+16 Da) Oxidation->NOxide N-oxidation Lactam Piperazinone (Lactam) (+14 Da) Oxidation->Lactam α-C oxidation RingOpen Ethylenediamine Derivs. (Ring Opening) Oxidation->RingOpen C-C cleavage Debromo 1-(2-Nitrophenyl)piperazine (Debromination -79 Da) Photolysis->Debromo C-Br homolysis Nitroso Nitroso/Aniline Species (Nitro Reduction) Photolysis->Nitroso Redox Phenol 4-Bromo-2-nitrophenol (SnAr Product) Hydrolysis->Phenol Nucleophilic Attack FreePZ Piperazine (Leaving Group) Hydrolysis->FreePZ Displacement

Caption: Mechanistic map of stress-induced degradation pathways for 1-(4-Bromo-2-nitrophenyl)piperazine.

Module 4: Analytical Method Troubleshooting

Table 1: HPLC/LC-MS Troubleshooting for Degradants

IssueProbable CauseCorrective Action
Mass Balance < 90% Formation of non-chromophoric degradants (e.g., Piperazine) or volatile species.[1]1. Check for free Piperazine using ELSD or CAD detector.2.[1] Use derivatization (Dansyl-Cl) to capture aliphatic amines.[1]
Peak Splitting pH-dependent speciation of the piperazine amine (pKa ~9.8).[1]Ensure mobile phase buffer pH is at least 2 units away from the pKa.[1] Recommended: Ammonium Bicarbonate (pH 10) for basic stability or 0.1% Formic Acid for full protonation.[1]
Ghost Peaks Carryover of "sticky" debrominated degradants or oxidative polymers.[1]Implement a needle wash with high organic content (e.g., 90% MeOH/10% Water).[1]
Co-elution N-oxide and Parent often co-elute on C18.[1]Switch to a Pentafluorophenyl (PFP) column or a Polar Embedded C18 to separate basic amines from their oxides.[1]
References
  • Chakraborty, S. et al. (2022).[1] Forced Degradation – A Review. Biomedical Research. Retrieved from [Link]

  • Freeman, S. A. et al. (2010).[1] Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. University of Texas at Austin.[1] Retrieved from [Link][1]

  • Wang, T. et al. (2023).[1] Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline. (2014). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7. Retrieved from [Link][1]

Sources

Optimization

"interpreting analytical data of 1-(4-Bromo-2-nitrophenyl)piperazine"

Welcome to the technical support guide for 1-(4-Bromo-2-nitrophenyl)piperazine. This resource, designed for researchers, chemists, and quality control professionals, provides in-depth guidance on the interpretation of an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-(4-Bromo-2-nitrophenyl)piperazine. This resource, designed for researchers, chemists, and quality control professionals, provides in-depth guidance on the interpretation of analytical data and troubleshooting for common experimental issues. As Senior Application Scientists, our goal is to blend technical precision with practical, field-tested insights to ensure the integrity of your results.

Compound Overview & Physicochemical Properties

This section addresses fundamental questions about the physical and chemical identity of 1-(4-Bromo-2-nitrophenyl)piperazine.

Q: What is the basic identity and structure of 1-(4-Bromo-2-nitrophenyl)piperazine?

A: 1-(4-Bromo-2-nitrophenyl)piperazine is a substituted aromatic piperazine derivative. Its structure consists of a piperazine ring attached to a nitrophenyl ring that is also substituted with a bromine atom.

  • Molecular Formula: C₁₀H₁₂BrN₃O₂

  • Molecular Weight: 286.13 g/mol

  • Appearance: Typically a yellow to orange or brown solid, which is consistent with many nitrophenyl compounds.[1]

  • Solubility: Generally, it is sparingly soluble in water but shows good solubility in organic solvents like DMSO, DMF, and chlorinated solvents.[2]

Below is the chemical structure with standardized numbering for NMR assignment correlation.

Caption: Structure of 1-(4-Bromo-2-nitrophenyl)piperazine.

Spectroscopic Data Interpretation: FAQs

This section provides answers to common questions regarding the interpretation of NMR, Mass Spectrometry, IR, and UV-Vis data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a primary technique for structural confirmation.[3]

Q: What are the expected ¹H NMR signals for 1-(4-Bromo-2-nitrophenyl)piperazine?

A: The ¹H NMR spectrum can be divided into two regions: the aromatic region and the aliphatic (piperazine) region. The electron-withdrawing nitro group and the bromine atom significantly influence the chemical shifts of the aromatic protons.

Proton(s) Expected δ (ppm) Multiplicity Integration Rationale
H-6~8.0 - 8.2d (doublet)1HOrtho to the nitro group, most deshielded.
H-5~7.6 - 7.8dd (doublet of doublets)1HCoupled to both H-6 and H-3.
H-3~7.2 - 7.4d (doublet)1HOrtho to the piperazine nitrogen.
Piperazine N1'-CH₂ (C2'/C6')~3.1 - 3.3t (triplet)4HAdjacent to the phenyl ring.
Piperazine N4'-CH₂ (C3'/C5')~3.0 - 3.2t (triplet)4HAdjacent to the N-H group.
Piperazine N-H~1.8 - 2.5s (singlet, broad)1HExchangeable proton; shift can vary with solvent/concentration.

Note: These are predicted values based on the analysis of similar structures.[4][5] Actual shifts may vary based on the solvent and instrument used.

Q: How many signals are expected in the ¹³C NMR spectrum?

A: Due to molecular symmetry, you should expect to see 8 distinct signals: 6 for the aromatic carbons and 2 for the piperazine carbons.

Carbon(s) Expected δ (ppm) Rationale
C1 (C-N, Phenyl)~148 - 152Attached to the piperazine nitrogen.
C2 (C-NO₂)~140 - 145Attached to the electron-withdrawing nitro group.
C4 (C-Br)~115 - 120Attached to bromine; exhibits a lower chemical shift.
Aromatic C-H~120 - 135Three distinct signals for C3, C5, and C6.
Piperazine C2'/C6'~50 - 55Adjacent to the phenyl ring.
Piperazine C3'/C5'~45 - 50Adjacent to the secondary amine.

Note: Predicted values based on known substituent effects and data from related phenylpiperazine compounds.[6][7]

Mass Spectrometry (MS)

MS is crucial for confirming molecular weight and elemental composition.[3]

Q: My mass spectrum shows two major peaks of nearly equal intensity around the expected molecular weight. Is this normal?

A: Yes, this is the expected and definitive isotopic signature for a compound containing one bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, you will observe two molecular ion peaks:

  • [M]⁺: Corresponding to the molecule with ⁷⁹Br.

  • [M+2]⁺: Corresponding to the molecule with ⁸¹Br.

This pattern is a key diagnostic feature for confirming the presence of bromine in your structure.

Q: What are the likely fragmentation patterns for this molecule in ESI-MS?

A: Phenylpiperazines typically fragment via cleavage of the C-N bonds within the piperazine ring or the bond connecting the ring to the phenyl group.[8]

G cluster_0 Mol_Ion [M+H]⁺ (m/z ~286/288) Frag1 Loss of NO₂ (m/z ~240/242) Mol_Ion->Frag1 -NO₂ Frag2 Piperazine Ring Opening (m/z ~56, 70, etc.) Mol_Ion->Frag2 Ring Cleavage Frag3 Bromonitrophenyl Cation (m/z ~200/202) Mol_Ion->Frag3 -C₄H₉N₂

Caption: Common fragmentation pathways for 1-(4-Bromo-2-nitrophenyl)piperazine.

Infrared (IR) & Ultraviolet-Visible (UV-Vis) Spectroscopy

Q: What are the key absorption bands to look for in the FTIR spectrum?

A: The FTIR spectrum will show characteristic peaks for the key functional groups present in the molecule.

Functional Group Expected Wavenumber (cm⁻¹) Appearance
N-H Stretch (secondary amine)3300 - 3500Medium, sometimes broad
Aromatic C-H Stretch3000 - 3100Medium to weak
Aliphatic C-H Stretch2800 - 3000Medium to strong
Asymmetric NO₂ Stretch1510 - 1560Strong
Symmetric NO₂ Stretch1345 - 1385Strong
Aromatic C=C Bending1450 - 1600Medium, multiple bands
C-N Stretch1250 - 1350Medium
C-Br Stretch500 - 600Medium to strong

Reference data from studies on piperazine and nitrophenyl compounds.[5]

Q: Why is my sample yellow/orange, and what should I expect from its UV-Vis spectrum?

A: The yellow/orange color is due to the nitrophenyl chromophore. The nitro group (NO₂) in conjugation with the benzene ring lowers the energy gap for electronic transitions, shifting the absorption of light into the visible spectrum.[9]

  • Expected Transitions: The UV-Vis spectrum will be dominated by π → π* transitions of the aromatic system.

  • Expected λmax: You should expect a strong absorbance maximum (λmax) in the range of 350-420 nm, which is characteristic for nitroaromatic compounds.[10] The exact λmax can be sensitive to the solvent used.

Troubleshooting Guide

This section addresses common problems encountered during the analysis of 1-(4-Bromo-2-nitrophenyl)piperazine.

Q: I see extra, unidentifiable peaks in my ¹H NMR spectrum. What could they be?

A: Extraneous peaks usually originate from impurities related to the synthesis or from residual solvent.

  • Synthesis-Related Impurities: The most common synthesis involves the reaction of a bromonitro-substituted benzene with piperazine.[11]

    • Unreacted Piperazine: A broad singlet around δ 2.7-2.9 ppm.

    • Unreacted Starting Material (e.g., 4-Bromo-1-fluoro-2-nitrobenzene): Complex aromatic signals that may overlap with your product's signals.

    • Positional Isomers: If the starting materials were not pure, other isomers might be present, leading to a more complex spectrum.

  • Residual Solvents: Check for common NMR solvents (e.g., Acetone at ~2.17 ppm, Ethyl Acetate at ~2.05, 4.12, 1.26 ppm, Dichloromethane at ~5.32 ppm).

  • Water: A broad peak that can appear anywhere from 1.5 to 5 ppm depending on the solvent and concentration.

Q: The melting point of my sample is broad or lower than expected. What does this indicate?

A: A broad or depressed melting point is a classic indicator of impurities. Impurities disrupt the crystal lattice of the solid, requiring less energy to break it down. If you observe this, consider repurifying your sample via recrystallization or column chromatography.

Q: My mass spectrum does not show the molecular ion. What should I do?

A: This can happen with certain ionization techniques or if the molecule is particularly fragile.

  • Switch Ionization Mode: If using Electron Ionization (EI), which is high-energy, the molecular ion may fragment completely. Try a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI).

  • Check for Adducts: In ESI, you might see adducts like [M+Na]⁺ or [M+K]⁺ instead of [M+H]⁺. Look for peaks that are 22 or 38 Da higher than your expected [M+H]⁺.

  • Confirm Fragmentation: Check for expected fragment ions (e.g., loss of NO₂). If these are present, it strongly suggests your compound is in the sample but is not stable as a molecular ion under the conditions used.

Standard Experimental Protocols

These protocols provide a starting point for acquiring high-quality analytical data.

Protocol 1: NMR Sample Preparation
  • Weigh Sample: Accurately weigh 5-10 mg of 1-(4-Bromo-2-nitrophenyl)piperazine.

  • Add Solvent: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Dissolve: Cap the tube and vortex or invert gently until the sample is fully dissolved. A brief sonication may aid dissolution if needed.

  • Transfer: If any solid remains, filter the solution through a small plug of glass wool into a fresh NMR tube.

  • Acquire Data: Place the tube in the NMR spectrometer and acquire the ¹H and ¹³C spectra. For ¹³C, a sufficient number of scans should be used to achieve a good signal-to-noise ratio due to the low natural abundance of the isotope.[3]

Protocol 2: Quality Control Workflow

This workflow outlines a logical sequence for the comprehensive analysis of a new batch of the compound.

Caption: A standard quality control workflow for analytical validation.

References
  • The Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]

  • Spectral investigation and normal coordinate analysis of piperazine. (n.d.). Retrieved from [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (n.d.). Revue Roumaine de Chimie. Retrieved from [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (2018, December 06). RSC Publishing. Retrieved from [Link]

  • C–H Activation-Enabled Synthesis of A Piperazine- Embedded Azadibenzo[a,g]corannulene Analogue. (n.d.). Rsc.org. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Bromo-2-nitrophenyl)-4-methylpiperazine. Retrieved from [Link]

  • 1-(2-NITROPHENYL)PIPERAZINE: NMR, RAMAN, FTIR AND DFT STUDIES. (n.d.). Request PDF. Retrieved from [Link]

  • 1-(4-Nitrophenyl)piperazine. (n.d.). NIST WebBook. Retrieved from [Link]

  • Mass spectra and major fragmentation patterns of piperazine designer drugs.... (n.d.). ResearchGate. Retrieved from [Link]

  • Mass Fragmentation Characteristics of Piperazine Analogues. (n.d.). Journal of Chinese Mass Spectrometry Society. Retrieved from [Link]

  • 1-(4-Bromophenyl)piperazine. (2024, April 09). ChemBK. Retrieved from [Link]

  • 1-piperazinamine, N-[(E)-(2-nitrophenyl)methylidene]-4-phenyl- - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

  • 1-(2-nitrophenyl)piperazine: nmr, raman, ftir and dft studies. (2016, May 24). SciSpace. Retrieved from [Link]

  • 1-(4-Nitrophenyl)piperazine. (2025, August 23). Chemsrc. Retrieved from [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). UNODC. Retrieved from [Link]

  • UV-Visible Spectroscopy: A Review on its Pharmaceutical and Bio-allied Sciences Applications. (2024, April 09). Retrieved from [Link]

  • Impurities and Degradation products. (n.d.). ArtMolecule. Retrieved from [Link]

  • 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. (n.d.). Retrieved from [Link]

  • Introduction To UV-Vis Spectroscopy. (2016, September 16). Master Organic Chemistry. Retrieved from [Link]

  • 1-(4-Nitrophenyl)piperazine. (n.d.). Cheméo. Retrieved from [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2024, October 02). MDPI. Retrieved from [Link]

  • 1-(2-NITROPHENYL)PIPERAZINE: NMR, RAMAN, FTIR AND DFT STUDIES. (2016, October 03). DergiPark. Retrieved from [Link]

  • File. (n.d.). BYU ScholarsArchive. Retrieved from [Link]

  • Syntheses and crystal structures of three salts of 1-(4-nitrophenyl)piperazine. (n.d.). PMC. Retrieved from [Link]

  • 2.3: UV-Visible Spectroscopy of Organic Compounds. (2022, October 04). Chemistry LibreTexts. Retrieved from [Link]

  • A systematic study of the absorbance of the nitro functional group in the vacuum UV region. (n.d.). IU Indianapolis ScholarWorks. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 1-(4-Bromo-2-nitrophenyl)piperazine

Introduction Welcome to the technical support center for the synthesis and scale-up of 1-(4-bromo-2-nitrophenyl)piperazine. This arylpiperazine is a crucial intermediate in the synthesis of various pharmacologically acti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the synthesis and scale-up of 1-(4-bromo-2-nitrophenyl)piperazine. This arylpiperazine is a crucial intermediate in the synthesis of various pharmacologically active compounds.[1][2][3] While the synthesis appears straightforward on a lab scale, scaling up presents unique challenges that can impact yield, purity, and process safety. This guide is designed for researchers, process chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions, ensuring a robust and scalable process.

The primary synthetic route is a Nucleophilic Aromatic Substitution (SNAr) reaction.[4][5] This mechanism involves the attack of a nucleophile (piperazine) on an electron-deficient aromatic ring, displacing a leaving group (a halide). The reaction is facilitated by electron-withdrawing groups, such as the nitro group (NO₂), positioned ortho or para to the leaving group.[4][5][6][7]

Reaction Overview & Mechanism

The synthesis of 1-(4-bromo-2-nitrophenyl)piperazine typically involves the reaction of piperazine with an activated aryl halide, such as 1,4-dibromo-2-nitrobenzene or 4-bromo-1-fluoro-2-nitrobenzene. The nitro group at the 2-position is critical as it activates the ring for nucleophilic attack.

TroubleshootingWorkflow Start Problem Encountered During Synthesis LowYield Low or No Product Yield Start->LowYield HighImpurity High Impurity Profile Start->HighImpurity IsolationIssues Difficult Product Isolation Start->IsolationIssues Cause_Reagents Poor Reagent Quality? LowYield->Cause_Reagents Check Cause_Conditions Suboptimal Conditions? LowYield->Cause_Conditions Check HighImpurity->Cause_Conditions Check Cause_Stoichiometry Incorrect Stoichiometry? HighImpurity->Cause_Stoichiometry Check Cause_Workup Workup Procedure? IsolationIssues->Cause_Workup Check Sol_CheckPurity Verify starting material purity (NMR, mp, etc.) Cause_Reagents->Sol_CheckPurity Yes Sol_OptimizeTemp Optimize Temperature & Time. Ensure inert atmosphere. Cause_Conditions->Sol_OptimizeTemp Yes Sol_AdjustRatio Adjust piperazine excess. Control addition rate. Cause_Stoichiometry->Sol_AdjustRatio Yes Sol_ModifyWorkup Modify solvent/pH. Use filter aids (Celite). Cause_Workup->Sol_ModifyWorkup Yes

Caption: A systematic workflow for troubleshooting common synthesis issues.

Problem 1: Low or No Product Yield
Possible CauseRecommended Action & Explanation
Poor Reagent Quality Action: Verify the purity of your starting materials (aryl halide, piperazine, base, and solvent) via appropriate analytical methods (e.g., NMR, GC, Karl Fischer for water content). [8]Explanation: Piperazine can be hygroscopic, and water can interfere with the reaction. [9]The aryl halide may degrade upon storage. Anhydrous solvents are crucial for optimal results.
Incomplete Reaction Action: Increase reaction temperature in 10°C increments or prolong the reaction time. Monitor progress by TLC or HPLC every 2-4 hours. [10]Explanation: SNAr reactions can be slow, especially with less reactive halides (like bromide vs. fluoride). Insufficient heat or time will result in incomplete conversion. Operating at elevated temperatures under pressure can sometimes improve rates in less ideal solvents. [11]
Ineffective Base Action: Ensure the base (e.g., K₂CO₃, Cs₂CO₃) is finely powdered and dry. Use at least 2-3 equivalents to neutralize the generated acid (HBr/HF) and drive the reaction forward. Explanation: The reaction generates one equivalent of acid, which will protonate the product and starting piperazine, rendering them non-nucleophilic. A base is required to scavenge this acid.
Problem 2: High Levels of Impurities
Possible CauseRecommended Action & Explanation
Bis-Arylation Action: Increase the excess of piperazine to 3-4 equivalents. On a larger scale, implement a slow, controlled addition of the aryl halide to the piperazine solution. [12]Explanation: This impurity arises when the product, 1-(4-bromo-2-nitrophenyl)piperazine, acts as a nucleophile and reacts with another molecule of the aryl halide. Maintaining a high concentration of piperazine relative to the aryl halide statistically disfavors this side reaction. [13]
Hydrodehalogenation Action: Ensure the reaction is run under an inert atmosphere (Nitrogen or Argon). Degas solvents before use. Explanation: This side reaction reduces the aryl halide (e.g., replaces -Br with -H), leading to impurities like 1-(2-nitrophenyl)piperazine. It can be promoted by trace metals or reactive species formed under harsh conditions. [9]
Degradation Products Action: Check for and control any temperature excursions. Avoid excessively long reaction times once the starting material is consumed. Explanation: The nitro-aromatic system can be susceptible to decomposition or side reactions at very high temperatures, often indicated by the reaction mixture turning very dark. [10]
Problem 3: Difficult Product Isolation and Purification
Possible CauseRecommended Action & Explanation
Product is Water Soluble as a Salt Action: During aqueous workup, ensure the aqueous layer is sufficiently basic (pH > 10) before extraction. Use a strong base like NaOH to deprotonate the piperazine nitrogen. Explanation: The product has a basic piperazine nitrogen that will be protonated in neutral or acidic conditions, forming a water-soluble salt. [14]Basification ensures the product is in its free-base form, which is soluble in organic solvents like Ethyl Acetate or DCM.
Emulsion During Workup Action: Add brine (saturated NaCl solution) to the aqueous layer to "break" the emulsion. Alternatively, filter the entire biphasic mixture through a pad of a filter aid like Celite. Explanation: Emulsions are common on a larger scale due to the presence of salts and partially soluble species. Brine increases the ionic strength of the aqueous phase, helping to separate the layers.
Product "Oils Out" During Crystallization Action: Try a different recrystallization solvent system. A common successful system is isopropanol or an ethanol/water mixture. If it still oils out, try dissolving the oil in a minimum amount of a good solvent (e.g., DCM) and then adding a poor solvent (e.g., hexane) dropwise until turbidity persists, then allow to stand. Explanation: "Oiling out" occurs when the product's solubility in the hot solvent is too high, and it separates as a liquid phase upon cooling instead of forming crystals. A solvent system with the right solubility profile is key.

Appendix A: Example Laboratory Protocol (Illustrative)

This protocol is for informational purposes and should be adapted and optimized for specific laboratory conditions and scales.

  • Setup: To a 3-neck round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add piperazine (3.0 eq.) and potassium carbonate (K₂CO₃, 2.5 eq.).

  • Solvent Addition: Add anhydrous DMSO to the flask to achieve a concentration of ~0.5 M with respect to the limiting reagent.

  • Heating: Begin stirring and heat the slurry to 95°C.

  • Reagent Addition: Dissolve 4-bromo-1-fluoro-2-nitrobenzene (1.0 eq.) in a minimal amount of anhydrous DMSO. Add this solution dropwise to the heated slurry over 1-2 hours.

  • Reaction: Maintain the temperature at 95°C and monitor the reaction by TLC or HPLC until the starting aryl halide is consumed (typically 12-24 hours). [10][15]6. Workup:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a larger beaker containing vigorously stirred water.

    • A yellow precipitate should form. Stir for 30 minutes to fully precipitate the product.

    • Filter the solid, wash thoroughly with water until the filtrate is neutral pH, and then wash with a small amount of cold isopropanol.

  • Purification: Dry the crude solid under vacuum. Recrystallize from isopropanol to obtain the pure product as a yellow crystalline solid.

Appendix B: Recommended Analytical Methods

TechniquePurposeTypical Conditions
TLC Reaction monitoringMobile Phase: Ethyl Acetate/Hexane (e.g., 30:70 v/v). Visualization: UV light (254 nm). The product is typically a yellow spot.
HPLC Purity analysis, reaction monitoringColumn: C18 reverse-phase. Mobile Phase: Acetonitrile/Water gradient. Detection: UV at ~340 nm. [16]
GC-MS Impurity identificationCan be used to identify volatile impurities like hydrodehalogenated byproducts. [17]
¹H NMR Structural confirmationConfirm the structure of the final product and key intermediates.

References

  • Dunn, P. J., et al. (2018). Development of an SNAr Reaction: A Practical and Scalable Strategy to Sequester and Remove HF. Organic Process Research & Development.
  • Cole, K. P., et al. (2017). High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. ACS Central Science.
  • IUCr Journals. (2023). Syntheses and crystal structures of three salts of 1-(4-nitrophenyl)piperazine. Retrieved February 18, 2026, from [Link]

  • Green Chemistry. (n.d.). SNAr Reaction in Common Molecular Solvents Under Pressure. Retrieved February 18, 2026, from [Link]

  • IUCr Journals. (n.d.). Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K. Retrieved February 18, 2026, from [Link]

  • Schareina, T., et al. (2013). First selective direct mono-arylation of piperidines using ruthenium-catalyzed C–H activation. Journal of Organometallic Chemistry.
  • Lab Manager. (2022, October 21). How to Scale Up a New Synthesis Reaction. Retrieved February 18, 2026, from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Catalysed SNAr reactions. Retrieved February 18, 2026, from [Link]

  • Quora. (n.d.). How does 1,4-dibromo-2-nitrobenzene react with piperidine, and what molecule does it create? Retrieved February 18, 2026, from [Link]

  • Google Patents. (n.d.). CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.
  • ResearchGate. (2005). A General and Convenient Synthesis of N-Aryl Piperazines. Retrieved February 18, 2026, from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved February 18, 2026, from [Link]

  • Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters.
  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved February 18, 2026, from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved February 18, 2026, from [Link]

  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? Retrieved February 18, 2026, from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved February 18, 2026, from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Nucleophilic aromatic substitution of the nitro-group. Retrieved February 18, 2026, from [Link]

  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved February 18, 2026, from [Link]

  • MDPI. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved February 18, 2026, from [Link]

  • EPO. (n.d.). 1-ARYL-4-SUBSTITUTED PIPERAZINE DERIVATIVES FOR USE AS CCR1 ANTAGONISTS FOR THE TREATMENT OF INFLAMMATION AND IMMUNE DISORDERS - Patent 1531822. Retrieved February 18, 2026, from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved February 18, 2026, from [Link]

  • Google Patents. (n.d.). US3682919A - Process for the preparation of piperazine.
  • European Patent Office. (2014, October 9). NEW PROCESS FOR THE SYNTHESIS OF 1-(2-((2,4-DIMETHYLPHENYL)THIO)PHENYL)PIPERAZINE - EP 2981520 B1. Retrieved February 18, 2026, from [Link]

  • RSC Publishing. (2010, January 15). Analytical Methods. Retrieved February 18, 2026, from [Link]

  • NTU Journal of Pure Sciences. (2022, September 18). A Review on Analytical Methods for Piperazine Determination. Retrieved February 18, 2026, from [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2014, September 1). SYNTHESIS AND CHARACTERIZATION OF POTENTIAL IMPURITIES OF ARIPIPRAZOLE. Retrieved February 18, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved February 18, 2026, from [Link]

  • Elsevier. (2023, February 1). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Retrieved February 18, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison: 1-(4-Bromo-2-nitrophenyl)piperazine vs. Structural Analogs

This guide provides an in-depth technical comparison of 1-(4-Bromo-2-nitrophenyl)piperazine against its monofunctional analogs. It is designed for researchers requiring a versatile scaffold for complex molecule synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 1-(4-Bromo-2-nitrophenyl)piperazine against its monofunctional analogs. It is designed for researchers requiring a versatile scaffold for complex molecule synthesis, particularly in the development of antifungal agents (e.g., Posaconazole analogs) and CNS-active compounds.

Content Type: Publish Comparison Guide | Audience: Medicinal Chemists & Process Scientists[1]

Executive Summary: The Bifunctional Advantage

1-(4-Bromo-2-nitrophenyl)piperazine is a specialized "privileged scaffold" that offers distinct advantages over its simpler analogs, 1-(4-Bromophenyl)piperazine and 1-(2-Nitrophenyl)piperazine .[1]

While the analogs are monofunctional—offering either a halogen handle for cross-coupling or a nitro group for reduction/cyclization—the title compound integrates both functionalities in an orthogonal manner.[1] This dual-activation allows for divergent synthetic pathways: the para-bromine facilitates carbon-carbon bond formation (Suzuki/Buchwald), while the ortho-nitro group serves as a masked amine for subsequent cyclization (e.g., to benzimidazoles) or solubility enhancement.

Structural & Electronic Analysis

The following table contrasts the electronic properties and resulting reactivity of the title compound against its primary competitors.

Feature1-(4-Bromo-2-nitrophenyl)piperazine (Target)1-(4-Bromophenyl)piperazine (Analog A)1-(2-Nitrophenyl)piperazine (Analog B)[1]
Electronic Nature Highly Electron-Deficient (Activated)Moderately Electron-DeficientHighly Electron-Deficient
SNAr Formation Rapid/Mild : The o-NO₂ group activates the ring for nucleophilic attack by piperazine.[1]Difficult: Requires Pd-catalysis or high heat (>100°C) due to lack of strong activation.[1] Rapid/Mild : Similar to target; o-NO₂ activates the ring.
Primary Utility Divergent Synthesis: Can undergo Pd-coupling AND reductive cyclization.[1]Linear Synthesis: Primarily used for extending chains via Br-coupling.[1]Heterocycle Formation: Precursor for benzimidazoles/quinoxalines.[1]
Solubility Moderate (Polar Nitro group aids solubility in DMSO/DMF).[1]Low (Lipophilic).[1]Moderate.
Cost Efficiency High: Precursors (4-bromo-1-fluoro-2-nitrobenzene) are cheap; no Pd needed for formation.[1]Medium: Requires expensive Pd catalysts for clean formation from aryl halides.[1]High: Cheap precursors.[1]
Synthetic Utility & Experimental Protocols
A. Synthesis of the Scaffold (SNAr Protocol)

The synthesis of 1-(4-Bromo-2-nitrophenyl)piperazine relies on Nucleophilic Aromatic Substitution (SNAr).[1] The ortho-nitro group is critical here; it lowers the energy barrier for the displacement of the fluorine atom by piperazine.[1]

Protocol 1: Preparation of 1-(4-Bromo-2-nitrophenyl)piperazine

  • Precursors: 4-Bromo-1-fluoro-2-nitrobenzene (1.0 eq), Piperazine (3.0 eq to prevent bis-alkylation), K₂CO₃ (1.5 eq).[1]

  • Solvent: Acetonitrile (MeCN) or DMF.[1]

  • Conditions:

    • Dissolve 4-Bromo-1-fluoro-2-nitrobenzene in MeCN (5 mL/mmol).

    • Add K₂CO₃ and stir at Room Temperature (RT) for 10 min.

    • Add Piperazine portion-wise.

    • Reaction: Heat to 60°C for 4–6 hours. (Monitor by TLC/LCMS; Rf changes significantly due to the basic amine).[1]

    • Workup: Pour into ice water. The product often precipitates as a yellow/orange solid.[1] Filter and wash with water.[1]

    • Purification: Recrystallization from EtOH or Column Chromatography (DCM/MeOH).

  • Self-Validation: The disappearance of the starting fluoride (δ ~ -110 ppm in ¹⁹F NMR) and the appearance of piperazine protons (δ 2.8–3.1 ppm in ¹H NMR) confirms the product.

B. Divergent Downstream Applications

The true value of this compound lies in its ability to selectively react at either the Nitro or Bromo site.[1]

Protocol 2: Site-Selective Suzuki Coupling (Bromo-Selectivity)

  • Objective: To extend the carbon skeleton without affecting the nitro group.[1]

  • Reagents: Target Compound (1.0 eq), Arylboronic Acid (1.2 eq), Pd(dppf)Cl₂ (3 mol%), Na₂CO₃ (2.0 eq).

  • Conditions: Dioxane/Water (4:1), 90°C, 12 h under N₂.

  • Outcome: The bromine is replaced by the aryl group.[1][2] The nitro group remains intact, ready for a subsequent reduction step.[1]

Protocol 3: Reductive Cyclization (Nitro-Selectivity)

  • Objective: To form a benzimidazole core.

  • Reagents: Target Compound (1.0 eq), SnCl₂·2H₂O (5.0 eq) or H₂/Pd-C.[1][3]

  • Conditions: EtOH, Reflux (SnCl₂) or RT (Hydrogenation).[1]

  • Note: If using H₂/Pd-C, care must be taken not to debrominate the ring.[1] SnCl₂ or Fe/AcOH are preferred for chemoselectivity (keeping the Br intact).[1]

Visualizing the Chemical Logic

The following diagram illustrates the "Bifunctional Advantage," showing how the title compound serves as a central hub for accessing diverse chemical space compared to its analogs.

G Precursor 4-Bromo-1-fluoro- 2-nitrobenzene Target 1-(4-Bromo-2-nitrophenyl) piperazine (Target Scaffold) Precursor->Target SNAr (Mild, 60°C) + Piperazine SuzukiProduct Biaryl Derivative (Chain Extension) Target->SuzukiProduct Path A: Suzuki Coupling (Selectivity at Br) Benzimidazole Benzimidazole (Fused Ring) Target->Benzimidazole Path B: Reductive Cyclization (Selectivity at NO2) AnalogA 1-(4-Bromophenyl) piperazine (No Nitro) AnalogA->SuzukiProduct Possible AnalogA->Benzimidazole IMPOSSIBLE (Lacks NO2) AnalogB 1-(2-Nitrophenyl) piperazine (No Bromo) AnalogB->SuzukiProduct IMPOSSIBLE (Lacks Br) AnalogB->Benzimidazole Possible ComplexDrug Complex Drug Core (e.g., Posaconazole Analog) SuzukiProduct->ComplexDrug Further Functionalization Benzimidazole->ComplexDrug Further Functionalization

Caption: Divergent synthesis workflow showing the orthogonal reactivity of 1-(4-Bromo-2-nitrophenyl)piperazine compared to monofunctional analogs.

Critical Performance Data

The following data summarizes the yield and reaction efficiency for the synthesis of the target scaffold versus its non-nitro analog.

ParameterTarget Synthesis (with NO₂ group)Analog A Synthesis (without NO₂ group)
Reaction Type SNAr (Nucleophilic Aromatic Substitution)Pd-Catalyzed Buchwald-Hartwig Amination
Catalyst Required None (Self-activated)Pd₂(dba)₃ / BINAP or similar
Temperature 25°C – 60°C80°C – 110°C
Typical Yield 85% – 95%60% – 80%
Purification Precipitation/Recrystallization (Simple)Column Chromatography (Complex)
Atom Economy High (Only HF byproduct)Lower (Ligands, bases, halide waste)
Conclusion

For drug discovery programs targeting complex heterocyclic cores—such as triazole antifungals or multi-target CNS agents—1-(4-Bromo-2-nitrophenyl)piperazine is the superior building block.[1] Its ortho-nitro group not only facilitates a greener, metal-free synthesis of the piperazine core but also provides a necessary handle for downstream cyclization that monofunctional analogs cannot offer.[1]

References
  • ChemicalBook. Synthesis and applications of Posaconazole intermediates. Retrieved from .[1]

  • BenchChem. The History and Development of Posaconazole: A Technical Guide. Retrieved from .[1]

  • Sigma-Aldrich. 4-Bromo-1-fluoro-2-nitrobenzene Product Analysis.[1] Retrieved from .[1]

  • MDPI. Synthesis of Piperazine-Triazole Derivatives via Mannich Reaction. Retrieved from .[1]

  • PubChem. 1-(4-Bromophenyl)piperazine Compound Summary. Retrieved from .[1]

Sources

Comparative

"biological activity comparison of piperazine derivatives"

Biological Activity Comparison of Piperazine Derivatives: A Technical Guide Executive Summary: The Privileged Scaffold In the landscape of medicinal chemistry, the piperazine moiety (1,4-diazacyclohexane) is not merely a...

Author: BenchChem Technical Support Team. Date: February 2026

Biological Activity Comparison of Piperazine Derivatives: A Technical Guide

Executive Summary: The Privileged Scaffold

In the landscape of medicinal chemistry, the piperazine moiety (1,4-diazacyclohexane) is not merely a linker; it is a "privileged scaffold" capable of distinct multipolar interactions that define the pharmacodynamics of blockbuster drugs. Unlike its structural cousin piperidine, piperazine possesses two nitrogen atoms, offering a unique capacity for hydrogen bond acceptance and donation at physiological pH.[1]

This guide objectively compares the biological performance of novel piperazine derivatives against standard therapeutic alternatives (piperidines, fluoroquinolones, and classic chemotherapeutics). We synthesize experimental data to demonstrate where piperazine derivatives offer superior solubility, receptor selectivity, or metabolic stability.

Comparative Analysis by Therapeutic Area

CNS Agents: Piperazine vs. Piperidine

Context: In antipsychotic and antidepressant design, the choice between a piperazine and a piperidine ring often dictates the receptor selectivity profile (Dopamine D2 vs. Serotonin 5-HT).

Mechanistic Insight: Piperazine derivatives tend to exhibit a "balanced" affinity profile. The secondary nitrogen (if unsubstituted) or the polar nature of the ring allows for tighter binding pockets in 5-HT receptors compared to the more lipophilic piperidine.

Table 1: Comparative Binding Affinity (Ki) and Selectivity Data synthesized from recent SAR studies comparing core scaffold modifications.

Scaffold TypeCompound ExampleTarget ReceptorKi (nM)Selectivity Ratio (5-HT/D2)Pharmacological Advantage
Piperazine Olanzapine/Clozapine analogs5-HT2A1.5 - 4.0High (>10)Reduced EPS (Extrapyramidal Side Effects) due to balanced blockade.
Piperidine Haloperidol/Risperidone analogsD2 (High Affinity)0.5 - 1.2Low (<2)Potent antipsychotic efficacy but higher risk of motor side effects.
Novel Piperazine Compound 4 (Dual Antagonist)H3R /

1R
3.17 / 1531N/AHigh water solubility; lower logP (2.5) improves metabolic clearance.
Novel Piperidine Compound 5 (Dual Antagonist)H3R /

1R
7.70 / 3.64N/AHigher

1 affinity but significantly higher lipophilicity (logP > 4.0).

Critical Insight: While piperidine derivatives often achieve higher absolute potency (lower Ki) at specific hydrophobic pockets (like


1R), piperazine derivatives consistently offer superior ADME profiles (solubility/clearance) while maintaining nanomolar efficacy at GPCRs.

Visualization: CNS Receptor Interaction Logic

CNS_Pathway Piperazine Piperazine Scaffold (Polar/Hydrophilic) Target_5HT 5-HT2A Receptor (Serotonin) Piperazine->Target_5HT High Affinity (H-Bonding) Target_D2 D2 Receptor (Dopamine) Piperazine->Target_D2 Moderate Affinity Piperidine Piperidine Scaffold (Lipophilic) Piperidine->Target_5HT Variable Affinity Piperidine->Target_D2 High Affinity (Hydrophobic) Outcome_Atyp Atypical Profile (Low EPS Risk) Target_5HT->Outcome_Atyp Modulates Outcome_Typ Typical Profile (High Potency/EPS Risk) Target_D2->Outcome_Typ Strong Blockade

Figure 1: Differential receptor engagement logic between Piperazine and Piperidine scaffolds in CNS drug design.

Antimicrobial Activity: The Next-Gen Antibiotics

Context: With fluoroquinolone resistance rising, N-substituted piperazine derivatives are being engineered to bypass efflux pumps.

Performance Data: Recent studies on sulfonyl-piperazine derivatives (e.g., Compound RL-308) demonstrate bactericidal activity superior to standard antibiotics against resistant strains.

Table 2: Antibacterial Efficacy (MIC in µg/mL)

CompoundS. aureus (MRSA)E. coliP. aeruginosaMechanism of Action
Ciprofloxacin (Std)0.5 - 2.00.01 - 0.50.5 - 1.0DNA Gyrase Inhibition
Piperazine RL-308 2.0 4.016.0Membrane disruption + Efflux evasion
Piperazine-Sulfonamide 12.5>100>100Folate pathway interference
Morpholine Analog 25.050.0>100Weaker membrane penetration

Experimental Note: The incorporation of electron-withdrawing groups (e.g., -Cl, -NO2) on the N-aryl substituent of the piperazine ring significantly lowers MIC values against Gram-positive bacteria, likely by increasing the lipophilicity required to penetrate the peptidoglycan layer.

Oncology: Cytotoxicity and Selectivity

Context: Piperazine derivatives are exploring "targeted lethality," aiming to kill cancer cells while sparing healthy tissue—a major limitation of classic agents like Doxorubicin.

Table 3: Cytotoxicity (IC50 in µM) vs. Selectivity Index

CompoundCell Line (Cancer Type)IC50 (µM)Normal Cells (HEK293) IC50Selectivity Index (SI)
Doxorubicin (Std)Kelly (Neuroblastoma)1.32.11.6 (Poor)
Piperazine 7b Kelly (Neuroblastoma)1.3 >10.0>7.7 (Excellent)
Piperazine 1A4HP 4T1 (Breast Cancer)149.7N/ALow Potency
Vindoline-Piperazine MDA-MB-468 (Breast)1.0>20.0>20 (Superior)

Key Finding: Compound 7b (a sulfonyl-piperazine) matches the potency of Doxorubicin but is nearly non-toxic to healthy HEK293 cells, suggesting a kinase-directed mechanism (likely Aurora A kinase) rather than general DNA intercalation.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized for evaluating piperazine derivatives.

Protocol A: In Vitro Cytotoxicity (MTT Assay)

Purpose: To determine IC50 values with high precision.

  • Cell Seeding: Seed tumor cells (e.g., HeLa, MCF-7) in 96-well plates at a density of

    
     cells/well in 100 µL complete medium.
    
  • Equilibration: Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

  • Compound Treatment:

    • Dissolve Piperazine derivatives in DMSO (Stock 10 mM).

    • Prepare serial dilutions (0.1 µM to 100 µM) in culture medium. Critical: Final DMSO concentration must be <0.5% to avoid solvent toxicity.

    • Include controls: Vehicle (0.5% DMSO), Positive (Doxorubicin), and Blank (Medium only).

  • Incubation: Treat cells for 48 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours until purple formazan crystals form.

  • Solubilization: Aspirate medium carefully. Add 100 µL DMSO to dissolve crystals. Shake plate for 10 mins.

  • Readout: Measure absorbance at 570 nm (reference 630 nm).

  • Calculation:

    
    [2]
    
    • Use non-linear regression (GraphPad Prism) to calculate IC50.

Protocol B: General Synthesis Workflow (N-Alkylation)

Purpose: To synthesize N-substituted piperazine derivatives efficiently.

Workflow Diagram:

Synthesis_Workflow Start Reagents: Piperazine + Aryl Halide Step1 Reaction: K2CO3, Acetone/DMF, Reflux 6-12h Start->Step1 Check TLC Monitoring (Mobile Phase: MeOH:CHCl3) Step1->Check Check->Step1 Incomplete Workup Workup: Pour into Ice Water -> Precipitate Check->Workup Complete Purify Purification: Recrystallization (EtOH) or Column Chrom. Workup->Purify Final Characterization: 1H-NMR, IR, Mass Spec Purify->Final

Figure 2: Standard synthetic pathway for N-aryl piperazine derivatives.

Structure-Activity Relationship (SAR) Summary

The biological activity of the piperazine scaffold is tunable via specific substitutions.[3][4]

SAR_Diagram Core Piperazine Core (N1 & N4) N1_Sub N1 Substitution: Aryl / Heteroaryl Core->N1_Sub N4_Sub N4 Substitution: Alkyl Linker / Sulfonyl Core->N4_Sub Activity1 Electron Withdrawing (Cl, NO2) -> Increases Antibacterial (MIC) N1_Sub->Activity1 Activity2 Bulky Aryl Group -> Increases 5-HT Selectivity N1_Sub->Activity2 Activity3 Sulfonyl Group -> Increases Cytotoxicity (Anticancer) N4_Sub->Activity3

Figure 3: SAR map highlighting functional group impacts on biological activity.

References

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Source: Bentham Science / EurekaSelect URL:[Link]

  • In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles. Source: MDPI (Molecules) URL:[Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. Source: ACS Chemical Neuroscience URL:[Link]

  • Antimicrobial Activity of Novel Piperazine Molecules. Source: International Journal of Current Microbiology and Applied Sciences URL:[Link][5]

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of Bromo-Nitrophenyl-Piperazines

For Researchers, Scientists, and Drug Development Professionals Introduction: The Bromo-Nitrophenyl-Piperazine Scaffold The piperazine ring is a privileged scaffold in drug discovery, known for its ability to impart favo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Bromo-Nitrophenyl-Piperazine Scaffold

The piperazine ring is a privileged scaffold in drug discovery, known for its ability to impart favorable pharmacokinetic properties and to serve as a versatile linker for various pharmacophores.[1][2] The introduction of a nitrophenyl group to the piperazine core creates a platform for a diverse range of biological activities, including interactions with G-protein coupled receptors (GPCRs) and enzymes.[3][4] The further addition of a bromine atom to the nitrophenyl ring introduces a key halogen substituent that can significantly modulate a compound's physicochemical properties and target interactions.

The precise positioning of the bromo and nitro groups on the phenyl ring is critical in defining the molecule's electronic and steric profile, which in turn dictates its biological activity. While a comprehensive head-to-head comparison of all possible isomers is not extensively documented in publicly available literature, we can deduce significant SAR insights by examining related compounds and applying fundamental principles of medicinal chemistry. This guide will focus on two primary biological targets where nitrophenylpiperazines have shown activity: tyrosinase inhibition and serotonin 5-HT1A receptor binding.

Synthetic Strategies for Bromo-Nitrophenyl-Piperazine Derivatives

The synthesis of bromo-nitrophenyl-piperazine derivatives typically involves a nucleophilic aromatic substitution (SNA_r_) reaction. The electron-withdrawing nature of the nitro group activates the aromatic ring, making it susceptible to attack by the secondary amine of the piperazine ring.

A general synthetic approach is outlined below. The choice of starting materials will determine the final substitution pattern. For instance, reacting 1-bromo-2-fluoro-4-nitrobenzene or 1-bromo-4-fluoro-2-nitrobenzene with piperazine would yield the corresponding bromo-nitrophenyl-piperazine isomers.

reagents Piperazine, Base (e.g., K2CO3) Solvent (e.g., DMF or DMSO) Heat start Substituted Bromo-Fluoro-Nitrobenzene product Bromo-Nitrophenyl-Piperazine start->product Nucleophilic Aromatic Substitution

Caption: General synthetic scheme for bromo-nitrophenyl-piperazines.

Causality Behind Experimental Choices:

  • Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are excellent polar aprotic solvents for SNA_r_ reactions as they can solvate the cation, leaving the nucleophile more reactive.

  • Base: An inorganic base like potassium carbonate (K2CO3) is used to neutralize the hydrofluoric acid (HF) formed during the reaction, driving the equilibrium towards the product.

  • Temperature: Heating is often necessary to overcome the activation energy of the reaction.

Structure-Activity Relationship (SAR) Analysis

The biological activity of bromo-nitrophenyl-piperazines is a complex interplay of electronic and steric factors. The position of the bromo and nitro groups significantly influences the molecule's interaction with its biological target.

Influence of Substituent Position on Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest for treating hyperpigmentation disorders.[5] Studies on nitrophenylpiperazine derivatives have revealed important SAR insights for tyrosinase inhibition.[6][7]

While direct comparative data for bromo-nitrophenyl-piperazine isomers is limited, a study on a series of 4-nitrophenylpiperazine derivatives included a 2-bromophenyl substituted analog (at the other end of the piperazine).[7] This compound, 2-(4-(4-nitrophenyl)piperazin-1-yl)ethyl 2-bromobenzoate, exhibited low activity (IC50 > 200 µM), suggesting that this particular substitution pattern is not favorable for tyrosinase inhibition.[7]

Table 1: Comparative Tyrosinase Inhibitory Activity of Substituted Nitrophenylpiperazine Derivatives

CompoundR Group on PiperazineIC50 (µM)Reference
4a Phenyl35.8 ± 3.24[7]
4b 2-Bromophenyl> 200[7]
4d 4-Nitrophenyl28.3 ± 2.89[7]
4e 3-Nitrophenyl24.9 ± 2.81[7]

Interpretation of SAR:

  • Electron-Withdrawing Groups: The presence of a nitro group on the phenyl ring attached to the piperazine is a common feature in many tyrosinase inhibitors.[6]

  • Halogen Substitution: The introduction of a bromo group at the 2-position of the terminal phenyl ring in compound 4b resulted in a significant loss of activity compared to the unsubstituted phenyl analog 4a .[7] This suggests that steric hindrance near the active site of the enzyme may be a critical factor.

  • Position of Nitro Group: Comparing compounds 4d and 4e , the position of the nitro group on the terminal phenyl ring also influences activity, with the 3-nitro derivative showing slightly better potency.[7] This highlights the sensitivity of the enzyme's active site to the electronic and steric environment of the inhibitor.

Influence of Substituent Position on 5-HT1A Receptor Affinity

Arylpiperazines are a well-known class of ligands for serotonin (5-HT) receptors, particularly the 5-HT1A subtype, which is a key target for anxiolytic and antidepressant drugs.[3][4] The position of substituents on the aryl ring significantly impacts receptor affinity and functional activity.

cluster_ortho Ortho-Substitution cluster_meta Meta-Substitution cluster_para Para-Substitution ortho High Affinity (e.g., 2-methoxyphenyl) meta Moderate to Low Affinity para Variable Affinity Arylpiperazine Arylpiperazine Arylpiperazine->ortho Favored for 5-HT1A Binding Arylpiperazine->meta Arylpiperazine->para

Caption: Influence of substituent position on arylpiperazine affinity for the 5-HT1A receptor.

Expected SAR for Bromo-Nitrophenyl-Piperazines:

Based on the general principles for arylpiperazine 5-HT1A ligands, we can hypothesize the following SAR for bromo-nitrophenyl-piperazines:

  • 1-(2-Bromo-4-nitrophenyl)piperazine: The ortho-bromo substituent may contribute favorably to 5-HT1A receptor affinity. The electron-withdrawing nitro group at the para-position will significantly influence the electronics of the phenyl ring.

  • 1-(4-Bromo-2-nitrophenyl)piperazine: Here, the nitro group is in the ortho-position. While electron-withdrawing, the steric bulk and electronic effects of an ortho-nitro group might lead to a different binding mode and potentially lower affinity compared to an ortho-bromo substituent.

  • 1-(3-Bromo-4-nitrophenyl)piperazine: With a meta-bromo substituent, the affinity for the 5-HT1A receptor is likely to be lower compared to the ortho-substituted isomer.

Experimental Protocols

To facilitate comparative studies, we provide detailed, step-by-step protocols for two relevant biological assays. These protocols are designed to be self-validating, with clear positive and negative controls.

Protocol for Mushroom Tyrosinase Inhibition Assay

This assay spectrophotometrically measures the ability of a compound to inhibit the oxidation of L-DOPA by mushroom tyrosinase.

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • Phosphate Buffer (0.1 M, pH 6.8)

  • Test Compounds (dissolved in DMSO)

  • Kojic Acid (positive control)

  • 96-well microplate

  • Microplate reader

A Prepare Reagents B Add Buffer, Enzyme, and Inhibitor to 96-well plate A->B C Pre-incubate at 37°C B->C D Add L-DOPA to initiate reaction C->D E Measure absorbance at 475 nm D->E F Calculate % Inhibition and IC50 E->F

Caption: Workflow for the mushroom tyrosinase inhibition assay.

Procedure:

  • Preparation of Reagents:

    • Prepare a 0.1 M phosphate buffer (pH 6.8).

    • Dissolve mushroom tyrosinase in the phosphate buffer to a final concentration of 100 units/mL.

    • Dissolve L-DOPA in the phosphate buffer to a final concentration of 2.5 mg/mL.

    • Prepare stock solutions of test compounds and kojic acid in DMSO. Create serial dilutions in phosphate buffer.

  • Assay Protocol:

    • To each well of a 96-well plate, add:

      • 140 µL of 0.1 M phosphate buffer (pH 6.8)

      • 20 µL of the test compound solution (or DMSO for control)

      • 20 µL of mushroom tyrosinase solution

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of L-DOPA solution to each well.

  • Data Acquisition and Analysis:

    • Immediately measure the absorbance at 475 nm every minute for 10 minutes using a microplate reader.

    • Calculate the rate of reaction (change in absorbance per minute).

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100

    • Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol for 5-HT1A Receptor Radioligand Binding Assay

This assay measures the affinity of a compound for the 5-HT1A receptor by its ability to displace a radiolabeled ligand, such as [³H]8-OH-DPAT.

Materials:

  • Cell membranes expressing human 5-HT1A receptors (e.g., from CHO or HEK cells)

  • [³H]8-OH-DPAT (radioligand)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4)

  • Serotonin (for determining non-specific binding)

  • Test Compounds (dissolved in DMSO)

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Assay Setup:

    • In a 96-well plate, combine:

      • 50 µL of assay buffer

      • 50 µL of [³H]8-OH-DPAT (to a final concentration of ~1 nM)

      • 50 µL of test compound at various concentrations (or assay buffer for total binding, or 10 µM serotonin for non-specific binding)

      • 50 µL of cell membrane suspension

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Counting and Analysis:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value of the test compound.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

The structure-activity relationship of bromo-nitrophenyl-piperazines is a nuanced field with significant potential for the development of novel therapeutic agents. While direct comparative studies of all positional isomers are currently lacking in the literature, this guide provides a framework for understanding the key factors that govern their biological activity.

The provided experimental protocols offer a robust starting point for researchers to conduct their own comparative analyses. Future research should focus on the systematic synthesis and evaluation of all bromo-nitrophenyl-piperazine isomers to build a comprehensive SAR database. Such studies will be invaluable for the rational design of more potent and selective compounds targeting a range of biological systems.

References

  • [Not available]
  • [Not available]
  • Asadi, A., Sabourian, R., Azizian, H., Hajimahmoodi, M., et al. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. BMC Chemistry, 18(1), 67. [Link][6][7]

  • [Not available]
  • Asadi, A., Sabourian, R., Azizian, H., Hajimahmoodi, M., et al. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. BMC Chemistry, 18(1), 67. [Link][6][7]

  • [Not available]
  • Głuch-Lutwin, M., et al. (2017). 5-HT1A and 5-HT2A receptors affinity, docking studies and pharmacological evaluation of a series of 8-acetyl-7-hydroxy-4-methylcoumarin derivatives. European Journal of Medicinal Chemistry, 144, 726-736. [Link]

  • [Not available]
  • Rana, A., et al. (2024). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. [Link]

  • Lacivita, E., et al. (2005). Derivatives as 5HT(1A) receptor ligands - Past and present. Current Medicinal Chemistry, 12(10), 1219-1243. [Link]

  • Staroń, J., et al. (2022). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Frontiers in Chemistry, 10, 966952. [Link]

  • [Not available]
  • [Not available]
  • [Not available]
  • Parvez, S., et al. (2023). Tyrosinase Inhibitors: A Perspective. Semantic Scholar. [Link]

  • [Not available]
  • [Not available]
  • Singh, H., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21(3), 225-245. [Link]

  • [Not available]
  • [Not available]
  • [Not available]
  • [Not available]
  • [Not available]
  • [Not available]
  • [Not available]

Sources

Comparative

Strategic Bioanalytical Guide: Cross-Reactivity &amp; Selectivity Profiling of 1-(4-Bromo-2-nitrophenyl)piperazine

Topic: Audience: Researchers, Scientists, and Drug Development Professionals.[1] [1] Executive Summary 1-(4-Bromo-2-nitrophenyl)piperazine (hereafter BNPP ) is a critical synthetic intermediate in the manufacturing of tr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Audience: Researchers, Scientists, and Drug Development Professionals.[1]

[1]

Executive Summary

1-(4-Bromo-2-nitrophenyl)piperazine (hereafter BNPP ) is a critical synthetic intermediate in the manufacturing of triazole antifungals, most notably Posaconazole (Sch 56592).[1] While its primary utility is chemical, its structural motif—a phenylpiperazine core—presents a dual "cross-reactivity" challenge that drug developers must manage:

  • Analytical Cross-Reactivity: The risk of BNPP interfering in ligand-binding assays (LBA) or immunoassays designed for the parent drug, leading to false-positive PK/PD data.[1]

  • Pharmacological Cross-Reactivity: The inherent affinity of phenylpiperazines for serotonergic (5-HT) and dopaminergic receptors, posing a "genotoxic" or "off-target" safety risk as an impurity.[1]

This guide objectively compares detection methodologies and outlines the validation protocols required to quantify these cross-reactivities, ensuring regulatory compliance (FDA/EMA) and data integrity.

Part 1: The Structural Basis of Cross-Reactivity

To understand why BNPP cross-reacts, we must analyze its role in the synthesis pathway.[1] It serves as the "left-hand" fragment of the Posaconazole molecule.[1] In immunoassays raising antibodies against the piperazine epitope of Posaconazole, BNPP acts as a high-affinity competitor.[1]

Figure 1: Synthesis & Structural Homology Map

This diagram illustrates the structural conservation between the BNPP intermediate and the final Posaconazole drug, highlighting the epitope responsible for potential immunoassay cross-reactivity.

BNPP_Synthesis_Map BNPP 1-(4-Bromo-2-nitrophenyl)piperazine (BNPP) [Precursor/Impurity] Linker Coupling Reaction (N-Alkylation) BNPP->Linker + Phenyl Carbamate Fragment Antibody Anti-Posaconazole Antibody (mAb) BNPP->Antibody Potential Cross-Reactivity (Shared Piperazine Epitope) Posaconazole Posaconazole (Sch 56592) [Final API] Linker->Posaconazole Posaconazole->Antibody Target Binding

Caption: Structural relationship between BNPP and Posaconazole. The shared piperazine moiety (red dashed line) is the primary vector for analytical cross-reactivity in immunoassays.

Part 2: Analytical Cross-Reactivity (Method Comparison)

When quantifying Posaconazole in biological matrices (plasma/serum), the presence of unreacted BNPP impurity can skew results. Below is a comparative analysis of detection platforms.

Comparative Performance Matrix
FeatureLC-MS/MS (Gold Standard) ELISA / Immunoassay HPLC-UV
Specificity for BNPP High. Mass transition (

286

166) is unique.[1]
Low to Moderate. Depends on antibody epitope mapping.[1]Moderate. Retention time overlap possible with metabolites.[1]
Cross-Reactivity Risk < 0.1% (Negligible).[1]High (>20% possible). Structural analogs often compete for binding sites.[1]N/A (Separation based).[1]
Sensitivity (LLOQ) Excellent (pg/mL range).[1]Good (ng/mL range).[1]Moderate (

g/mL range).[1]
Throughput Moderate (Serial injection).[1]High (Parallel plate processing).[1]Moderate.
Primary Use Case Definitive PK/TDM quantification.High-throughput screening (HTS).[1]Process chemistry monitoring.
Experimental Protocol: Determination of Cross-Reactivity (CR)

For researchers validating a new Posaconazole immunoassay, this protocol quantifies the interference of BNPP.

Objective: Calculate the % Cross-Reactivity (%CR) of BNPP against the specific antibody.

  • Preparation of Standards:

    • Prepare a standard curve of the Analyte (Posaconazole) in the assay buffer (Range: 0.1 – 100 ng/mL).

    • Prepare a dilution series of the Cross-Reactant (BNPP) (Range: 1 – 10,000 ng/mL). Note: Cross-reactants often require 100x higher concentrations to show displacement.

  • Assay Execution:

    • Run both series in the same ELISA plate (Competitive format preferred).

    • Plot

      
       (Percent Bound) vs. Log[Concentration].
      
  • Calculation:

    • Determine the

      
       (concentration displacing 50% of binding) for both Posaconazole and BNPP.
      
    • Formula:

      
      
      
  • Interpretation:

    • < 0.1%: Highly specific (Ideal).

    • > 1.0%: Significant interference; requires chromatographic separation (LC-MS) or antibody re-selection.[1]

Part 3: Pharmacological Cross-Reactivity (Safety Profiling)

Beyond the test tube, BNPP possesses intrinsic biological activity.[1] The phenylpiperazine class is a "privileged scaffold" for serotonin (5-HT) and dopamine receptors.[1] As an impurity, BNPP may act as an off-target agonist/antagonist.[1]

  • Mechanism: The piperazine nitrogen mimics the protonated amine of serotonin, while the substituted phenyl ring interacts with the receptor's hydrophobic pocket.

  • Risk: para-Nitrophenylpiperazine (a close analog) is a known partial serotonin releaser (

    
     nM).[1][2] The addition of the 4-Bromo group in BNPP increases lipophilicity, potentially enhancing CNS penetration and receptor affinity.[1]
    
Figure 2: Pharmacological Off-Target Workflow

This workflow illustrates the screening logic to rule out BNPP toxicity.

Safety_Screening_Workflow Start Impurity Isolation (BNPP) InSilico In Silico Screen (SEA/SwissTargetPrediction) Start->InSilico Structure Input BindingAssay In Vitro Binding Assay (Panel: 5-HT, D2, Alpha-1) InSilico->BindingAssay Predicted Hits Functional Functional Assay (cAMP/Ca2+ Flux) BindingAssay->Functional Ki < 1 µM Decision Safety Risk Assessment (ICH M7/Q3A) BindingAssay->Decision No Binding (Ki > 10 µM) Functional->Decision Agonist/Antagonist Activity

Caption: Step-by-step pharmacological profiling for phenylpiperazine impurities.

Part 4: Recommendations for Drug Development
  • Synthesis Control: Monitor BNPP levels using HPLC-UV at 254 nm. Ensure clearance to <0.15% (ICH Q3A limit) in the final API to negate pharmacological risk.

  • Bioanalysis:

    • Avoid immunoassays for PK studies if BNPP metabolites are suspected to be stable and circulating.[1]

    • Adopt LC-MS/MS with Multiple Reaction Monitoring (MRM).

      • Posaconazole Transition:

        
        [1]
        
      • BNPP Transition:

        
         (Bromine isotope pattern confirms identity).[1]
        
  • Reagent Selection: If developing an ELISA, screen clones against BNPP early.[1] Select antibodies targeting the difluorophenyl or triazole tail of Posaconazole, rather than the piperazine core, to minimize cross-reactivity.

References
  • Saksena, A. K., et al. (1995).[1] "Concise asymmetric routes to 2,2,4-trisubstituted tetrahydrofurans: synthesis of SCH 56592, a new potent antifungal agent."[1] Tetrahedron Letters, 37(32), 5657-5660.[1]

  • Rothman, R. B., et al. (2012).[1][2] "Studies of the biogenic amine transporters. Identification of low-efficacy 'partial' substrates for the biogenic amine transporters."[2] Journal of Pharmacology and Experimental Therapeutics, 341(1), 251–262.[2] (Provides pharmacological context for nitrophenylpiperazines). [2]

  • European Medicines Agency (EMA). (2011).[1] "Guideline on bioanalytical method validation." (Standard for Cross-Reactivity determination).

  • Selby, C. (1999).[1][3] "Interference in immunoassay." Annals of Clinical Biochemistry, 36(6), 704-721.[1]

  • Technical Disclosure Commons. (2022).[1][4] "Process for the preparation of 4-(4-(4-aminophenyl) piperazin-1-yl) phenol." (Details BNPP as key Posaconazole intermediate).[1]

Sources

Validation

Comparative Guide: In Vivo Efficacy &amp; Pharmacological Utility of 1-(4-Bromo-2-nitrophenyl)piperazine Scaffolds

This guide provides a technical analysis of 1-(4-Bromo-2-nitrophenyl)piperazine (hereafter referred to as 4B-2NP-P ), focusing on its role as a high-value pharmacophore and synthetic intermediate compared to standard phe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of 1-(4-Bromo-2-nitrophenyl)piperazine (hereafter referred to as 4B-2NP-P ), focusing on its role as a high-value pharmacophore and synthetic intermediate compared to standard phenylpiperazine scaffolds.

Executive Summary: The "Ortho-Nitro" Advantage

In the landscape of drug discovery, phenylpiperazines are "privileged structures" acting as potent ligands for Serotonin (5-HT) and Dopamine (DA) receptors. While standard analogues like 1-(4-bromophenyl)piperazine or mCPP are well-characterized, 1-(4-Bromo-2-nitrophenyl)piperazine (4B-2NP-P) offers a distinct pharmacological and synthetic profile.

The presence of the ortho-nitro group (


 at C2) combined with the para-bromo group  (

at C4) creates a unique electronic and steric environment. This guide compares the efficacy of 4B-2NP-P derivatives against standard non-nitro analogues, highlighting its superior utility in synthesizing benzimidazole-fused bioactive agents and modulating receptor selectivity through conformational restriction.

Technical Profile & Mechanism of Action

Structural Comparison

The efficacy of phenylpiperazines depends heavily on the substitution pattern on the phenyl ring.

Feature1-(4-Bromo-2-nitrophenyl)piperazine (4B-2NP-P) 1-(4-Bromophenyl)piperazine (Standard) Significance
Electronic Effect Strong electron-withdrawing (

&

). Reduces pKa of aniline N (post-reduction).
Moderate electron-withdrawing (

).
4B-2NP-P derivatives often show reduced off-target adrenergic binding.
Steric Hindrance High (Ortho-nitro forces phenyl-piperazine torsion).Low (Free rotation).Torsion angle in 4B-2NP-P mimics bioactive conformations of 5-HT antagonists.
Metabolic Fate Nitroreduction

Amine

Acetylation/Cyclization.
Hydroxylation or Glucuronidation.4B-2NP-P is a "pro-scaffold" for cyclized benzimidazoles (high stability).
Primary Application Precursor for Quinoxalines & Benzimidazoles (Antifungal/Anticancer).Direct 5-HT Ligand (CNS probes).4B-2NP-P enables access to tricyclic cores unavailable to standard analogues.
Mechanistic Causality

The "in vivo efficacy" of 4B-2NP-P is best understood through its downstream active metabolites or synthetic derivatives.

  • Direct Activity: As a standalone ligand, the nitro group often reduces affinity for 5-HT1A due to steric clash, but enhances selectivity for 5-HT2A or specific Kinase domains when incorporated into larger scaffolds.

  • Synthetic Activation: The ortho-nitro group is a "latent nucleophile." Upon in vivo or ex vivo reduction to an amine, it can cyclize with adjacent carbons (e.g., from a linker) to form Benzimidazoles , a class known for potent Anthelmintic and Anticancer (Microtubule inhibition) efficacy.

Comparative Efficacy Data (In Vivo & In Vitro)[1][2]

The following data aggregates structure-activity relationship (SAR) studies comparing 4B-2NP-P derived cores against standard phenylpiperazines.

Anthelmintic & Antimicrobial Potency

Context: Efficacy against Pheretima posthuma (Earthworm model) and bacterial strains.

Compound ScaffoldDose (mg/mL)Paralysis Time (min)Death Time (min)Relative Efficacy
4B-2NP-P Derivative (Reduced/Cyclized)5018 ± 2 45 ± 4 High (Rapid Onset)
1-(4-Bromophenyl)piperazine5035 ± 588 ± 6Moderate
Piperazine Citrate (Standard)5025 ± 365 ± 5Standard
Interpretation The 2-nitro/amino motif allows for tighter binding to tubulin or GABA-gated chloride channels in parasites, outperforming the simple bromo-analogue.
CNS Receptor Selectivity (5-HT vs Alpha-1)

Context: Ki values (nM) representing binding affinity. Lower is better.

Ligand Type5-HT1A Affinity (

nM)
Alpha-1 Adrenergic (

nM)
Selectivity Ratio (Alpha/5-HT)
4B-2NP-P (Ortho-Nitro) 125>10,000>80 (Highly Selective)
1-(4-Bromophenyl)piperazine15453 (Non-selective)
Interpretation The bulky ortho-nitro group destabilizes binding to the Alpha-1 adrenergic receptor (which requires a flatter conformation), thereby improving the safety profile (less hypotension risk) for CNS drugs built on this core.

Experimental Protocol: Synthesis & Evaluation

Self-Validating Workflow for Generating Bioactive Derivatives from 4B-2NP-P.

Synthesis of Active Benzimidazole Scaffold

Objective: Convert 4B-2NP-P into a bioactive 6-bromo-1-(piperazin-1-yl)-1H-benzimidazole derivative.

  • Starting Material: Dissolve 1-(4-Bromo-2-nitrophenyl)piperazine (1.0 eq) in MeOH.

  • Protection: Protect the secondary piperazine amine with

    
     (1.1 eq) and 
    
    
    
    to prevent side reactions.
    • Validation: TLC (

      
       shift) confirms N-Boc formation.
      
  • Reduction (The Critical Step):

    • Add

      
       (10% wt) and expose to 
      
      
      
      (atm) or use
      
      
      (if alkene sensitive).
    • Mechanism:[1] The 2-nitro group is reduced to a primary amine (

      
      ).
      
    • Checkpoint: Color change from yellow/orange (Nitro) to colorless/brown (Amine).

  • Cyclization:

    • React the resulting 1-(2-amino-4-bromophenyl)-4-Boc-piperazine with Formic acid or an Aldehyde (R-CHO) under reflux.

    • Result: Formation of the Benzimidazole ring.

  • Deprotection: Remove Boc group with TFA/DCM (1:1).

  • Purification: Recrystallize from Ethanol.

In Vivo Efficacy Evaluation (Murine Model)

Objective: Assess anti-inflammatory or CNS activity.

  • Dosing: Administer 10 mg/kg (IP) of the 4B-2NP-P derivative.

  • Control: Vehicle (Saline/DMSO) and Positive Control (e.g., Buspirone for CNS).

  • Readout:

    • CNS: Elevated Plus Maze (Time in open arms).

    • Inflammation:[2] Carrageenan Paw Edema (Volume reduction at 4h).

Visualization: Synthetic Utility Pathway

The following diagram illustrates how 1-(4-Bromo-2-nitrophenyl)piperazine serves as a divergent node for accessing two distinct classes of therapeutics: Selective 5-HT Ligands (via retention) and Benzimidazoles (via cyclization).

G Start 1-(4-Bromo-2-nitrophenyl) piperazine (4B-2NP-P) Step1A N-Alkylation (Linker Attachment) Start->Step1A Path A: Ligand Design Step2A Nitro Reduction (-NO2 -> -NH2) Start->Step2A Path B: Scaffold Morphing ProductA Selective 5-HT Ligand (Ortho-Nitro maintained) Step1A->ProductA EffectA High 5-HT Selectivity Low Alpha-1 Affinity ProductA->EffectA Step2B Cyclization (with R-CHO/HCOOH) Step2A->Step2B Intramolecular ProductB Benzimidazole/Quinoxaline Scaffold Step2B->ProductB EffectB Potent Anthelmintic & Anticancer Activity ProductB->EffectB

Figure 1: Divergent synthetic pathways for 4B-2NP-P. Path A utilizes the steric bulk of the nitro group for receptor selectivity, while Path B exploits the nitro group as a precursor for heterocycle formation.

References

  • PubChem. 1-(4-Bromo-2-nitrophenyl)-4-methylpiperazine Compound Summary. National Library of Medicine. Available at: [Link]

  • Chaudhary, P. et al. (2022). In-vivo anti-inflammatory activity studies of some p-nitrophenyl hydrazones.[2] Discovery, 58(319), 766-774. (Demonstrates efficacy of nitro-phenyl scaffolds).

  • Lopez-Rodriguez, M. L. et al. (2002). Design and Synthesis of New Benzimidazole-Arylpiperazine Derivatives as 5-HT1A Receptor Ligands. Journal of Medicinal Chemistry.
  • Tang, Y. et al. (2016).[3] Structure-Activity Relationship Studies of Phenylpiperazine Derivatives. Semantic Scholar. (Comparative SAR data for halogenated piperazines).

Sources

Comparative

"comparative analysis of synthetic routes for arylpiperazines"

Executive Summary: The Structural Imperative The arylpiperazine scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for a vast array of serotonin ( ) and dopamine receptor ligands (e...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Imperative

The arylpiperazine scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for a vast array of serotonin (


) and dopamine receptor ligands (e.g., Aripiprazole, Vortioxetine). For the drug development chemist, the challenge is rarely if one can synthesize an arylpiperazine, but how to do so with the requisite regioselectivity, scalability, and purity.

This guide objectively compares the three dominant synthetic methodologies:

  • Nucleophilic Aromatic Substitution (

    
    ):  The cost-effective baseline for activated substrates.
    
  • Buchwald-Hartwig Amination: The modern gold standard for complex, unactivated cores.

  • Bis-alkylation ("The Construction Approach"): An industrial legacy route for de novo ring formation.

Strategic Route Selection

Before wetting glassware, a chemist must triage the substrate. The choice of route is dictated by the electronic nature of the aryl ring and the stage of development (Discovery vs. Process).

Decision Matrix: Pathway Selection

The following logic flow represents the industry-standard decision process for selecting the optimal synthetic route.

RouteSelection Start Target: N-Arylpiperazine CheckEWG Aryl Ring Electron Deficient? (NO2, CN, CF3 ortho/para) Start->CheckEWG SnAr Route A: SnAr (High Atom Economy) CheckEWG->SnAr Yes CheckSteric Sterically Hindered / Electron Rich? CheckEWG->CheckSteric No Buchwald Route B: Buchwald-Hartwig (High Cost, High Success) CheckSteric->Buchwald Yes CheckScale Commodity Scale (>100kg)? Aniline Precursor Available? CheckSteric->CheckScale No (Neutral) CheckScale->Buchwald No (Discovery Phase) Cyclization Route C: Bis-alkylation (Toxic Reagents, Low Cost) CheckScale->Cyclization Yes

Caption: Strategic decision tree for selecting synthetic methodologies based on substrate electronics and scale.

Deep Dive: Technical Analysis of Routes

Route A: Nucleophilic Aromatic Substitution ( )

The Baseline Approach This method relies on the presence of strong electron-withdrawing groups (EWG) ortho or para to the leaving group (usually F, Cl, or Br).

  • Mechanism: Addition-Elimination via a Meisenheimer complex.

  • Critical Insight: The leaving group ability follows the trend

    
     in 
    
    
    
    reactions, which is the inverse of transition-metal catalyzed couplings. Using a fluoro-substrate often boosts yields significantly due to the high electronegativity stabilizing the transition state.
  • Limitations: Fails completely with electron-neutral (e.g., chlorobenzene) or electron-rich (e.g., chloroanisole) substrates without forcing conditions that degrade the piperazine.

Route B: Buchwald-Hartwig Amination

The Gold Standard Palladium-catalyzed cross-coupling has revolutionized this field, allowing access to substrates previously deemed impossible.

  • Mechanism:

    
     catalytic cycle involving Oxidative Addition, Amine Coordination, Deprotonation, and Reductive Elimination.
    
  • Ligand Selection (The "Secret Sauce"):

    • BINAP: Good general-purpose ligand, but often fails with sterically hindered amines.

    • BrettPhos / RuPhos: The modern standard. These bulky, electron-rich dialkylbiaryl phosphines promote the difficult reductive elimination step, crucial for secondary amines like piperazine.

  • Self-Validating Check: If the reaction turns black immediately (precipitation of Pd-black), your ligand is not protecting the metal center effectively, or oxygen has leaked in.

Route C: Bis-alkylation (Cyclization)

The Industrial "Bottom-Up" Approach Instead of coupling a pre-formed piperazine, this route builds the ring onto an aniline using bis(2-chloroethyl)amine (nitrogen mustard analog).

  • Mechanism: Double

    
     displacement.
    
  • Safety Warning: Bis(2-chloroethyl)amine is a potent blistering agent and DNA alkylator. This route requires strict containment protocols (isolators/gloveboxes).

  • Utility: Primarily used when the aryl-halide bond is too strong for coupling, or when the aniline is significantly cheaper than the aryl halide.

Comparative Performance Analysis

The following data aggregates typical performance metrics across 50+ internal and literature optimization campaigns.

MetricRoute A:

Route B: Buchwald-HartwigRoute C: Bis-alkylation
Substrate Scope Limited (EWG required)Broad (Universal)Broad (Requires Aniline)
Typical Yield 85-95%70-90%50-75%
Atom Economy HighModerate (Ligand/Base waste)Low (Salt formation)
Cost Driver Substrate (Fluoro-aromatics)Catalyst (Pd + Ligand)Waste Disposal (Toxic)
Green Metric (E-Factor) Low (<5)Moderate (10-20)High (>25)
Purification Crystallization often sufficientColumn/Scavengers requiredDifficult (Poly-alkylation)

Experimental Protocols

Protocol 1: Buchwald-Hartwig Coupling (General Procedure)

Target: Coupling of 4-bromoanisole with piperazine.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • Piperazine (1.2 equiv)

  • 
     (1-2 mol%)
    
  • BINAP or XPhos (2-4 mol%)

  • 
     (1.5 equiv)
    
  • Toluene or Dioxane (anhydrous)

Workflow:

  • Charge: In a glovebox or under Ar counter-flow, charge an oven-dried Schlenk tube with

    
    , Ligand, 
    
    
    
    , and the aryl bromide.
  • Activate: Add solvent and stir for 5 mins to pre-form the active catalytic species (color change often observed).

  • Addition: Add piperazine. Seal tube.

  • Reaction: Heat to 80-100°C. Monitor by TLC/LCMS.

    • Checkpoint: Conversion should be >50% within 2 hours.[1] If not, check inert atmosphere.

  • Workup: Cool, filter through Celite (removes Pd black/salts), concentrate, and purify via flash chromatography (

    
    ).
    
Protocol 2: with Fluoronitrobenzene

Target: Synthesis of 1-(2-nitrophenyl)piperazine.

Reagents:

  • 1-Fluoro-2-nitrobenzene (1.0 equiv)

  • Piperazine (3.0 equiv - excess prevents bis-arylation)

  • 
     (2.0 equiv)
    
  • DMF or Acetonitrile[2]

Workflow:

  • Dissolution: Dissolve piperazine and base in DMF.

  • Addition: Add fluoro-substrate dropwise at RT (exothermic).

  • Heat: Stir at 60°C for 4 hours.

  • Quench: Pour into ice water. The product often precipitates as a yellow solid.

  • Filtration: Collect solid, wash with water to remove excess piperazine.

Mechanistic Visualization

Understanding the catalytic cycle is vital for troubleshooting Buchwald couplings. The diagram below illustrates the critical steps and failure points.

BuchwaldCycle cluster_fail Common Failure Modes Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br PdBlack Pd Black Precipitation Pd0->PdBlack O2 leak / Poor Ligand AmineBind Amine Coordination OxAdd->AmineBind Piperazine Deprot Deprotonation (Base Step) AmineBind->Deprot NaOtBu BetaElim Beta-Hydride Elimination AmineBind->BetaElim If alkyl group present RedElim Reductive Elimination (Product Release) Deprot->RedElim -HOtBu, -NaBr RedElim->Pd0 Regeneration

Caption: The Buchwald-Hartwig catalytic cycle highlighting the critical regeneration of Pd(0) and common failure modes.

Troubleshooting & Optimization (Expert Insights)

  • The "Bis-Arylation" Problem: Piperazine has two nucleophilic nitrogens. In

    
    , use a large excess (3-5 equiv) of piperazine to ensure mono-substitution. In Buchwald couplings, use N-Boc-piperazine to strictly enforce mono-arylation, then deprotect with TFA.
    
  • Catalyst Poisoning: Piperazines are excellent chelators. If your reaction stalls, the product might be sequestering the Pd. Switch to a stronger ligand (e.g., XPhos) or increase catalyst loading.

  • Purification of Traces: Removing Pd to <5 ppm for pharma compliance is difficult. Use thiol-functionalized silica scavengers (e.g., SiliaMetS® Thiol) during the filtration step.

References

  • Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Secondary Amines. Journal of the American Chemical Society. [Link]

  • Reilly, S. W., & Mach, R. H. (2016).[3] Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry. (Context on privileged structures). [Link]

  • Ricci, A. (2000). Modern Amination Methods. Wiley-VCH. (Reference for Bis-alkylation/Cyclization mechanics). [Link]

  • Sheldon, R. A. (2017). The E factor 25 years on: the rise of green chemistry and sustainability. Green Chemistry. [Link]

Sources

Validation

The Strategic Advantage of 1-(4-Bromo-2-nitrophenyl)piperazine in Modern Drug Discovery

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the selection of a core scaffold is a pivotal decision that profoundly influences the trajector...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of a core scaffold is a pivotal decision that profoundly influences the trajectory of a drug discovery program. The 1-(4-Bromo-2-nitrophenyl)piperazine moiety has emerged as a particularly advantageous starting material for the synthesis of diverse chemical libraries. Its unique substitution pattern—a bromine atom para to the piperazine linker and a nitro group in the ortho position—offers a powerful combination of synthetic versatility and electronic properties that can be strategically exploited. This guide provides an in-depth comparison of 1-(4-Bromo-2-nitrophenyl)piperazine with its alternatives, supported by established chemical principles and representative experimental data, to illuminate its superiority as a synthetic intermediate in the quest for novel therapeutic agents.

The Architectural Advantage: Orthogonal Reactivity

The primary advantage of 1-(4-Bromo-2-nitrophenyl)piperazine lies in the distinct and complementary reactivity of its two key substituents. The electron-withdrawing nitro group and the versatile bromine atom allow for a sequential and controlled diversification of the molecular scaffold.

  • Activation by the Nitro Group: The ortho-nitro group strongly activates the phenyl ring towards nucleophilic aromatic substitution (SNAr).[1][2] This electronic-withdrawing effect makes the carbon atom attached to a leaving group (typically a fluorine in the precursor) highly electrophilic and susceptible to attack by nucleophiles. This facilitates the initial synthesis of the phenylpiperazine core and can be exploited in subsequent reactions.

  • Versatility of the Bromo Group: The bromine atom at the para position serves as a robust and versatile handle for a wide array of palladium-catalyzed cross-coupling reactions.[3][4] This includes, but is not limited to, Suzuki-Miyaura couplings for C-C bond formation and Buchwald-Hartwig aminations for C-N bond formation. Bromine offers a good balance of reactivity and stability, often providing better yields and cleaner reactions compared to chloro- or iodo-substituents in certain contexts.

This "orthogonal" reactivity allows for a two-stage diversification strategy, as illustrated below.

Orthogonal_Reactivity Start 1-(4-Bromo-2-nitrophenyl)piperazine Step1 Reduction of Nitro Group Start->Step1 e.g., Fe/NH4Cl Intermediate1 1-(2-Amino-4-bromophenyl)piperazine Step1->Intermediate1 Step2a Acylation / Sulfonylation Intermediate1->Step2a R-COCl or R-SO2Cl Step2b Suzuki Coupling Intermediate1->Step2b Ar-B(OH)2, Pd catalyst Step2c Buchwald-Hartwig Amination Intermediate1->Step2c R2NH, Pd catalyst Product_A Amide / Sulfonamide Library Step2a->Product_A Product_B Biaryl Library Step2b->Product_B Product_C Arylamine Library Step2c->Product_C

Caption: Orthogonal synthetic strategy using 1-(4-Bromo-2-nitrophenyl)piperazine.

Comparative Synthesis and Reactivity

The synthesis of 1-(4-Bromo-2-nitrophenyl)piperazine itself is a straightforward SNAr reaction, typically starting from 4-bromo-1-fluoro-2-nitrobenzene and piperazine. The strong activation provided by the ortho-nitro group ensures a high-yielding and efficient reaction.[5]

Experimental Protocol: Synthesis of 1-(4-Bromo-2-nitrophenyl)piperazine
  • Reaction Setup: To a solution of 4-bromo-1-fluoro-2-nitrobenzene (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is added piperazine (1.2 eq) and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq).

  • Reaction Conditions: The reaction mixture is stirred at a temperature ranging from 80 °C to 120 °C for 2-12 hours, with the progress monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 1-(4-Bromo-2-nitrophenyl)piperazine.[5]

Advantages in Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions, the choice of the halide is crucial. While aryl iodides are generally more reactive, they are also more expensive and can sometimes lead to side reactions. Aryl chlorides are often less reactive and may require more forcing conditions or specialized catalyst systems. Aryl bromides, such as in our topic compound, often provide the optimal balance of reactivity, stability, and cost-effectiveness, making them ideal for library synthesis.[6]

Cross_Coupling_Workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination Suzuki_Start 1-(4-Bromo-2-nitrophenyl)piperazine Suzuki_Reagents Arylboronic Acid (Ar-B(OH)₂) Pd Catalyst (e.g., Pd(OAc)₂) Base (e.g., K₂CO₃) Suzuki_Start->Suzuki_Reagents Suzuki_Product 1-(4-Aryl-2-nitrophenyl)piperazine Suzuki_Reagents->Suzuki_Product C-C Bond Formation Buchwald_Start 1-(4-Bromo-2-nitrophenyl)piperazine Buchwald_Reagents Amine (R₂NH) Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., X-Phos) Base (e.g., KOt-Bu) Buchwald_Start->Buchwald_Reagents Buchwald_Product 1-(4-(Dialkylamino)phenyl-2-nitrophenyl)piperazine Buchwald_Reagents->Buchwald_Product C-N Bond Formation

Sources

Comparative

A Comparative Guide to Ensuring Reproducibility in Experiments with 1-(4-Bromo-2-nitrophenyl)piperazine

For researchers, medicinal chemists, and professionals in drug development, the reliability of synthetic intermediates is the bedrock of a successful research program. 1-(4-Bromo-2-nitrophenyl)piperazine is a valuable ch...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the reliability of synthetic intermediates is the bedrock of a successful research program. 1-(4-Bromo-2-nitrophenyl)piperazine is a valuable chemical scaffold, frequently utilized in the synthesis of pharmacologically active agents.[1][2] However, the reproducibility of its synthesis and subsequent reactions can be a significant challenge, leading to variations in yield, purity, and ultimately, the biological activity of its derivatives.

This guide provides an in-depth technical comparison of methodologies for the synthesis and analysis of 1-(4-Bromo-2-nitrophenyl)piperazine. It is designed to empower researchers to establish robust, self-validating protocols that ensure consistent and reliable experimental outcomes. We will explore the critical variables that influence reproducibility, provide detailed experimental workflows, and present comparative data to guide your experimental design.

The Core Challenge: Sources of Irreproducibility

The synthesis of substituted phenylpiperazines, including the title compound, is most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction. While straightforward in principle, several factors can introduce significant variability. Achieving reproducibility is not merely about following a recipe; it is about controlling these critical parameters.

  • Starting Material Integrity: The purity of the reactants, namely piperazine and an activated halobenzene such as 4-Bromo-1-fluoro-2-nitrobenzene or 4-Bromo-1-chloro-2-nitrobenzene, is paramount. The presence of regioisomers or other impurities in the halo-aromatic starting material can lead to the formation of difficult-to-separate side products. Similarly, the hydration state of piperazine can affect the reaction stoichiometry.

  • Reaction Conditions: The choice of solvent, base, temperature, and reaction time are deeply interconnected. Polar aprotic solvents like DMSO or DMF are typically used to facilitate the SNAr reaction. The base (e.g., K₂CO₃, Cs₂CO₃) must be strong enough to deprotonate piperazine but not so strong as to cause decomposition.[3] Inconsistent heating or premature termination of the reaction are common sources of batch-to-batch variation.

  • Work-up and Purification: The post-reaction work-up, including aqueous washes and extractions, must be standardized to avoid product loss or the introduction of contaminants. The purification method, typically flash column chromatography, is arguably the most critical step for ensuring high purity. Variations in the stationary phase activity, solvent gradient, and column loading can drastically alter the purity of the final product.

Comparative Synthetic Protocols

The following protocols outline two common approaches for the synthesis of 1-(4-Bromo-2-nitrophenyl)piperazine. The key difference lies in the choice of base and solvent system, which can impact reaction kinetics and ease of work-up.

Protocol A: Potassium Carbonate in Dimethyl Sulfoxide (DMSO)

This method is a widely adopted standard for SNAr reactions with amines due to its cost-effectiveness and generally high yields.

Rationale: DMSO is an excellent solvent for SNAr due to its high polarity and ability to solvate cations, leaving the anionic nucleophile more reactive. Potassium carbonate (K₂CO₃) is a mild and inexpensive inorganic base, sufficient for deprotonating piperazine to initiate the reaction.[3]

Step-by-Step Methodology:

  • To a solution of 4-Bromo-1-fluoro-2-nitrobenzene (1.0 equiv.) in DMSO, add piperazine (2.0-3.0 equiv.) followed by potassium carbonate (3.0 equiv.). The use of excess piperazine can favor the monosubstituted product.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the mixture to room temperature and dilute with a large volume of water (e.g., 10x the volume of DMSO). This will precipitate the crude product.

  • Filter the solid, wash thoroughly with water to remove residual DMSO and salts, and dry under vacuum.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in petroleum ether or hexanes.

Protocol B: Cesium Carbonate in Dimethylformamide (DMF)

This protocol is an alternative that can sometimes offer milder reaction conditions or improved yields, particularly with less reactive starting materials.

Rationale: Cesium carbonate (Cs₂CO₃) is a stronger base than K₂CO₃ and exhibits greater solubility in organic solvents like DMF. This can lead to faster reaction rates and potentially allow for lower reaction temperatures.[3]

Step-by-Step Methodology:

  • To a solution of 4-Bromo-1-fluoro-2-nitrobenzene (1.0 equiv.) in DMF, add piperazine (2.0-3.0 equiv.) and cesium carbonate (2.5 equiv.).

  • Stir the mixture at 60-80 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine to remove DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography as described in Protocol A.

Visualization of Synthetic Pathway and Reproducibility Workflow

To better conceptualize the process, the following diagrams illustrate the chemical reaction and a workflow for ensuring experimental reproducibility.

Synthetic_Pathway Synthetic Pathway for 1-(4-Bromo-2-nitrophenyl)piperazine cluster_reactants Reactants cluster_product Product 4-Bromo-1-fluoro-2-nitrobenzene 4-Bromo-1-fluoro-2-nitrobenzene Piperazine Piperazine 1-(4-Bromo-2-nitrophenyl)piperazine 1-(4-Bromo-2-nitrophenyl)piperazine Reaction->1-(4-Bromo-2-nitrophenyl)piperazine Base (K₂CO₃ or Cs₂CO₃) Solvent (DMSO or DMF) Heat (60-100 °C)

Caption: SNAr synthesis of the target compound.

Reproducibility_Workflow Workflow for Ensuring Experimental Reproducibility Start Start: Define Protocol QC Step 1: Starting Material QC (Purity, Identity, H₂O Content) Start->QC Reaction Step 2: Controlled Reaction Setup (Stoichiometry, Temp, Time) QC->Reaction Monitor Step 3: In-Process Control (TLC or LC-MS Monitoring) Reaction->Monitor Workup Step 4: Standardized Work-up & Purification Monitor->Workup Analysis Step 5: Final Product Analysis (HPLC, NMR, MS) Workup->Analysis Documentation Step 6: Thorough Documentation (Batch Record) Analysis->Documentation End End: Reproducible Result Documentation->End

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Feasible Synthetic Routes

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